molecular formula C32H63NO6S2 B1150143 ONO-7746

ONO-7746

Cat. No.: B1150143
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONO-7746 is an orally available small molecule and platelet thrombopoietin (TPO) receptor (TPOR;  MPL) agonist with potential megakaryopoiesis stimulating activity. Upon administration, TPOR agonist this compound binds to and stimulates TPOR, which may lead to the proliferation and differentiation of megakaryocytes. In turn, this may increase the production of blood platelets and may prevent chemotherapy induced thrombocytopenia (CIT). TPOR is a cytokine receptor and member of the hematopoietin receptor superfamily. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)

Properties

Molecular Formula

C32H63NO6S2

Appearance

Solid powder

Synonyms

ONO7746;  ONO 7746;  ONO-7746;  NIP022.; NONE

Origin of Product

United States

Foundational & Exploratory

ONO-7746: An In-Depth Technical Guide on its Mechanism of Action at the Thrombopoietin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7746 is an orally available, small-molecule thrombopoietin (TPO) receptor agonist that was investigated for its potential to stimulate megakaryopoiesis and increase platelet production.[1] As a mimetic of endogenous thrombopoietin, this compound binds to and activates the TPO receptor (c-Mpl), initiating downstream signaling cascades that lead to the proliferation and differentiation of megakaryocyte progenitor cells, ultimately resulting in an increased number of circulating platelets.[1] Although the clinical development of this compound was discontinued for strategic reasons, this guide provides a comprehensive overview of its mechanism of action based on available data and the established principles of TPO receptor signaling.

Core Mechanism of Action

This compound functions as an agonist at the thrombopoietin receptor, a member of the cytokine receptor superfamily. The binding of this compound to the c-Mpl receptor is believed to induce a conformational change in the receptor, leading to its dimerization and the subsequent activation of intracellular signaling pathways. This activation mimics the physiological effects of endogenous TPO, the primary regulator of platelet production.

While specific quantitative data on the binding affinity (Kd) and in vitro potency (EC50) of this compound are not publicly available, the downstream consequences of its interaction with the TPO receptor have been characterized through clinical observation.

Quantitative Data Summary

Publicly available quantitative data for this compound is limited. The primary source of such data comes from a Phase 1 clinical trial in healthy subjects.

Table 1: Clinical Pharmacodynamic Response of this compound in Healthy Subjects

Dose CohortMaximum Percent Change from Baseline in Platelet Count
Placebo14.7%
150 mg117.0%

Data from a single dose-escalation study in healthy volunteers.[1]

Signaling Pathways

The activation of the TPO receptor by agonists like this compound triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.

JAK-STAT Pathway

Upon ligand binding and receptor dimerization, Janus kinase 2 (JAK2), which is constitutively associated with the intracellular domain of the TPO receptor, becomes activated through autophosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the TPO receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Recruited STAT5 is subsequently phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in megakaryocyte proliferation and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO-R1 TPO Receptor (c-Mpl) TPO-R2 TPO Receptor (c-Mpl) TPO-R1->TPO-R2 Dimerization JAK2_1 JAK2 TPO-R1->JAK2_1 STAT5 STAT5 TPO-R1->STAT5 Recruits JAK2_2 JAK2 TPO-R2->JAK2_2 This compound This compound This compound->TPO-R1 Binds This compound->TPO-R2 pJAK2_1 p-JAK2 JAK2_1->pJAK2_1 Autophosphorylation pJAK2_2 p-JAK2 JAK2_2->pJAK2_2 pJAK2_1->TPO-R1 Phosphorylates pJAK2_1->STAT5 Phosphorylates pJAK2_2->TPO-R2 pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) DNA->Gene_Expression

This compound-induced JAK-STAT signaling pathway.
MAPK Pathway

In addition to the JAK-STAT pathway, TPO receptor activation can also stimulate the MAPK cascade. This pathway involves a series of protein kinases that ultimately leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK). Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, contributing to cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO-R_dimer Dimerized TPO Receptor (this compound bound) Adaptor Adaptor Proteins (e.g., Shc, Grb2) TPO-R_dimer->Adaptor Recruits & Activates SOS SOS Adaptor->SOS Ras Ras-GDP SOS->Ras Activates Ras_active Ras-GTP Ras->Ras_active Raf Raf Ras_active->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression G Start Start Cell_Culture Culture TPO-R expressing cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Incubate membranes with radioligand & this compound Membrane_Prep->Assay_Setup Filtration Separate bound/ free ligand Assay_Setup->Filtration Washing Wash filters Filtration->Washing Detection Measure radioactivity Washing->Detection Analysis Calculate IC50/Ki Detection->Analysis End End Analysis->End G Start Start Cell_Seeding Seed TPO-dependent cells in 96-well plate Start->Cell_Seeding Compound_Addition Add varying concentrations of this compound Cell_Seeding->Compound_Addition Incubation_Prolif Incubate for 48-72h Compound_Addition->Incubation_Prolif Viability_Reagent Add cell viability reagent Incubation_Prolif->Viability_Reagent Incubation_Color Incubate for color development Viability_Reagent->Incubation_Color Detection Measure absorbance/ fluorescence Incubation_Color->Detection Analysis Calculate EC50 Detection->Analysis End End Analysis->End G Start Start Enrollment Enroll subjects/ animals Start->Enrollment Baseline Collect baseline blood samples Enrollment->Baseline Dosing Administer this compound or placebo Baseline->Dosing Sampling Collect blood samples at various time points Dosing->Sampling Platelet_Count Measure platelet counts Sampling->Platelet_Count Analysis Analyze change from baseline Platelet_Count->Analysis End End Analysis->End

References

An In-depth Technical Guide on the Core Signaling Pathway Activation of ONO-7746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of ONO-7746 (also known as NIP-022) was discontinued by Ono Pharmaceutical Co., Ltd. in April 2014 on strategic grounds, and the rights were returned to its originator, Nissan Chemical Industries, Ltd.[1]. Consequently, detailed preclinical data on the specific signaling pathways activated by this compound are not extensively available in the public domain. This guide provides a comprehensive overview of the expected signaling pathway activation based on its classification as a small-molecule thrombopoietin (TPO) receptor agonist, drawing parallels with other well-characterized molecules in the same class.

Introduction to this compound

This compound is an orally available, small-molecule thrombopoietin (TPO) receptor (c-Mpl) agonist designed to stimulate the proliferation and differentiation of megakaryocytes, leading to increased platelet production[2]. A Phase 1 clinical trial in healthy adult subjects demonstrated that this compound was safe, well-tolerated, and exhibited a potent platelet-increasing effect[1]. The primary therapeutic indication explored was for the treatment of chemotherapy-induced thrombocytopenia[1]. As a TPO receptor agonist, this compound mimics the action of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and platelet formation.

The Thrombopoietin Receptor and General Signaling Mechanisms

The TPO receptor, encoded by the c-Mpl proto-oncogene, is a member of the cytokine receptor superfamily. Its activation by TPO or a TPO receptor agonist like this compound initiates a cascade of intracellular signaling events that are crucial for the survival, proliferation, and differentiation of hematopoietic stem cells and megakaryocyte progenitors. The binding of a ligand to the TPO receptor induces a conformational change, leading to the activation of receptor-associated Janus kinases (JAKs).

The primary signaling pathways activated downstream of the TPO receptor are:

  • JAK-STAT Pathway: Crucial for the regulation of gene expression related to cell survival and proliferation.

  • MAPK/ERK Pathway: Involved in cellular proliferation and differentiation.

  • PI3K/Akt Pathway: Plays a key role in cell survival and inhibition of apoptosis.

Core Signaling Pathways Activated by TPO Receptor Agonists

While specific data for this compound is limited, the signaling mechanisms of other small-molecule TPO receptor agonists, such as eltrombopag, have been characterized and serve as a strong predictive model for this compound.

JAK-STAT Pathway Activation

The activation of the JAK-STAT pathway is a hallmark of TPO receptor signaling. Upon ligand binding, receptor-associated JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Once recruited, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte development.

JAK_STAT_Pathway cluster_membrane Cell Membrane TPO_R TPO Receptor (c-Mpl) JAK2_inactive JAK2 TPO_R->JAK2_inactive Recruits JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation JAK2_active->TPO_R Phosphorylates Receptor STAT_inactive STAT3/5 JAK2_active->STAT_inactive Phosphorylates ONO_7746 This compound ONO_7746->TPO_R Binds and Activates STAT_active p-STAT3/5 Dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Promotes

This compound induced JAK-STAT signaling cascade.
MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated upon TPO receptor stimulation and is primarily associated with cell proliferation. Activated JAK2 can lead to the recruitment of adaptor proteins like Shc, which in turn activates the Ras-Raf-MEK-ERK signaling module. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell cycle progression.

MAPK_ERK_Pathway cluster_membrane Cell Membrane TPO_R_active Activated TPO Receptor Shc Shc TPO_R_active->Shc Recruits & Phosphorylates Grb2_SOS Grb2/SOS Shc->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK Nucleus Nucleus p_ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_Factors Activates

MAPK/ERK pathway activation by TPO receptor agonists.
PI3K/Akt Pathway Activation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway activated by TPO receptor agonists. This pathway is initiated by the recruitment and activation of PI3K at the cell membrane, which then phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is subsequently phosphorylated and activated. Activated Akt phosphorylates a number of downstream targets that promote cell survival and inhibit apoptosis, such as by inhibiting the pro-apoptotic protein Bad and the Forkhead box O (FOXO) family of transcription factors.

PI3K_Akt_Pathway cluster_membrane Cell Membrane TPO_R_active Activated TPO Receptor PI3K PI3K TPO_R_active->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Apoptosis Apoptosis p_Akt->Apoptosis Inhibits Cell_Survival Cell Survival p_Akt->Cell_Survival Promotes

PI3K/Akt survival pathway initiated by TPO receptor activation.

Quantitative Data

Due to the discontinuation of its development, specific quantitative data for this compound's in vitro activity, such as IC50 or EC50 values for pathway activation or cell proliferation, are not publicly available. The table below presents representative data for other small-molecule TPO receptor agonists to provide a comparative context.

ParameterEltrombopagAvatrombopagLusutrombopag
Target TPO Receptor (c-Mpl)TPO Receptor (c-Mpl)TPO Receptor (c-Mpl)
Cell-based Proliferation (EC50) ~100-400 nM~300 nM~100 nM
JAK2 Phosphorylation InducesInducesInduces
STAT3/5 Phosphorylation InducesInducesInduces
ERK1/2 Phosphorylation InducesInducesInduces
Akt Phosphorylation Minimal to no inductionInducesInduces

Note: These values are approximate and can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the signaling pathways of TPO receptor agonists. These protocols are generalized and would require optimization for specific experimental conditions.

Western Blotting for Phosphorylation Analysis

This protocol is used to detect the phosphorylation status of key signaling proteins following treatment with a TPO receptor agonist.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., UT-7/TPO, Ba/F3-cMpl) Starvation 2. Serum Starvation Cell_Culture->Starvation Treatment 3. Treatment with this compound Starvation->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quantification 5. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 8. Blocking (e.g., BSA or Milk) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (e.g., anti-p-JAK2, anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis Detection->Analysis

Workflow for Western blot analysis of protein phosphorylation.

Methodology:

  • Cell Culture and Starvation: Culture a TPO-dependent cell line (e.g., UT-7/TPO or Ba/F3 cells stably expressing the human c-Mpl receptor) in appropriate growth medium. Prior to treatment, starve the cells of serum and cytokines for 4-16 hours to reduce basal signaling.

  • Compound Treatment: Treat the starved cells with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-JAK2, p-STAT3, p-STAT5, p-ERK1/2, p-Akt) and their total protein counterparts.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of TPO-dependent cells.

Workflow Diagram:

Proliferation_Assay_Workflow Cell_Seeding 1. Seed TPO-dependent cells in 96-well plates Compound_Addition 2. Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation 3. Incubate for 48-72 hours Compound_Addition->Incubation Reagent_Addition 4. Add proliferation reagent (e.g., MTT, CellTiter-Glo) Incubation->Reagent_Addition Final_Incubation 5. Incubate as per manufacturer's instructions Reagent_Addition->Final_Incubation Measurement 6. Measure signal (Absorbance or Luminescence) Final_Incubation->Measurement EC50_Calculation 7. Calculate EC50 Measurement->EC50_Calculation

Workflow for a cell proliferation assay.

Methodology:

  • Cell Seeding: Seed a TPO-dependent cell line in a 96-well plate at a low density in a cytokine-free medium.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Measurement of Proliferation: Add a proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) and plot the dose-response curve to determine the EC50 value.

Megakaryocyte Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of hematopoietic progenitor cells into mature megakaryocytes.

Methodology:

  • Cell Culture: Culture human CD34+ hematopoietic progenitor cells in a serum-free medium supplemented with cytokines to support initial proliferation.

  • Induction of Differentiation: Treat the cells with this compound over a period of 10-14 days.

  • Flow Cytometry Analysis: At various time points, harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

  • Ploidy Analysis: Analyze the DNA content of the CD41a+ cells by staining with a fluorescent DNA dye (e.g., propidium iodide) to assess polyploidization, a key feature of mature megakaryocytes.

  • Data Analysis: Quantify the percentage of CD41a+/CD42b+ cells and the distribution of ploidy levels to determine the extent of megakaryocyte differentiation.

Conclusion

This compound, as a small-molecule TPO receptor agonist, is expected to activate the canonical signaling pathways downstream of the c-Mpl receptor, namely the JAK-STAT, MAPK/ERK, and PI3K/Akt pathways. These pathways collectively drive the proliferation and differentiation of megakaryocyte progenitors, ultimately leading to an increase in platelet production. While the discontinuation of its clinical development has resulted in a lack of specific public data for this compound, the well-established mechanisms of other drugs in its class provide a robust framework for understanding its expected biological activity. Further investigation, should the compound be re-evaluated for clinical development, would be necessary to fully elucidate the specific quantitative and kinetic aspects of its signaling profile.

References

ONO-7746: A Novel Oral Thrombopoietin Receptor Agonist for the Stimulation of Megakaryocyte Differentiation and Platelet Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONO-7746 is an orally available, small molecule thrombopoietin (TPO) receptor agonist designed to stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1] By mimicking the action of endogenous TPO, this compound activates the c-Mpl receptor, leading to an increase in platelet production. This document provides a comprehensive technical overview of this compound, including its effects on megakaryopoiesis, relevant experimental protocols for its evaluation, and the underlying signaling mechanisms.

Data Presentation: Clinical Efficacy of this compound

A clinical study in healthy subjects demonstrated that single oral doses of this compound resulted in a dose-dependent increase in platelet counts. The mean platelet counts began to rise from baseline around day 3 or 4, peaked between days 9 and 11, and returned to baseline levels by day 28.

Dose of this compoundMaximum Percent Change from Baseline in Platelet Count
150 mg117.0%
Placebo14.7%

Table 1: Maximum Percent Change from Baseline in Platelet Count in Healthy Subjects Treated with this compound or Placebo. [1]

Dose CohortPharmacokinetic and Safety Observations
5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 150 mgPlasma concentrations reached Cmax at a median Tmax of 3.0 to 4.0 hours. Mean T1/2 ranged from 22 to 27 hours. Linear pharmacokinetics observed in the 5 to 100 mg dose range. No deaths, serious adverse events, or study discontinuations were reported.[1]

Table 2: Pharmacokinetic and Safety Summary of this compound in a Single Ascending Dose Study in Healthy Subjects. [1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on megakaryocyte differentiation. These protocols are based on established techniques for evaluating TPO receptor agonists.

In Vitro Megakaryocyte Differentiation from Human CD34+ Cells

This protocol describes the generation of mature megakaryocytes from hematopoietic stem cells, a crucial step for assessing the in vitro efficacy of compounds like this compound.[2][3][4]

1. Isolation of CD34+ Cells:

  • Isolate mononuclear cells from human cord blood or bone marrow by density gradient centrifugation.

  • Enrich for CD34+ cells using a positive selection immunomagnetic bead system according to the manufacturer's instructions.

2. Cell Culture and Differentiation:

  • Culture the purified CD34+ cells in a serum-free expansion medium supplemented with a cytokine cocktail including TPO (or this compound), stem cell factor (SCF), and interleukin-6 (IL-6) to promote megakaryocyte differentiation.[5]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.[5]

  • Monitor cell differentiation and maturation every 2-3 days by analyzing the expression of megakaryocyte-specific surface markers.

3. Flow Cytometry Analysis of Megakaryocyte Markers:

  • Harvest the cultured cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

  • Incubate the cells with fluorochrome-conjugated antibodies against megakaryocyte markers such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα) for 30 minutes at 4°C in the dark.[6][7]

  • Use appropriate isotype controls to set the gates for flow cytometry analysis.

  • Analyze the stained cells using a flow cytometer to determine the percentage of CD41+ and CD42b+ cells, indicating the efficiency of megakaryocyte differentiation.[6][7]

G cluster_0 Experimental Workflow: In Vitro Megakaryocyte Differentiation Start Isolate CD34+ Cells from Cord Blood/Bone Marrow Culture Culture with TPO Agonist (e.g., this compound) Start->Culture 1-2 days Analysis Flow Cytometry Analysis of CD41/CD42b Expression Culture->Analysis 10-14 days Result Quantify Megakaryocyte Differentiation Efficiency Analysis->Result

Experimental workflow for in vitro megakaryocyte differentiation.

Signaling Pathways

This compound, as a TPO receptor agonist, is expected to activate the canonical TPO signaling pathway, primarily the JAK-STAT pathway, which is crucial for megakaryocyte development.[8][9][10][11][12]

The JAK-STAT Signaling Pathway in Megakaryopoiesis

Upon binding of this compound to the TPO receptor (c-Mpl), the receptor dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The recruited STATs are then themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus. In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in megakaryocyte proliferation, differentiation, and maturation.

G cluster_0 This compound Signaling Pathway ONO7746 This compound TPOR TPO Receptor (c-Mpl) ONO7746->TPOR Binds JAK2 JAK2 TPOR->JAK2 Activates STAT STAT3/5 JAK2->STAT Phosphorylates pSTAT pSTAT3/5 Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Response Megakaryocyte Proliferation & Differentiation Gene->Response

This compound mediated activation of the JAK-STAT signaling pathway.

Conclusion

This compound is a promising oral TPO receptor agonist with demonstrated clinical efficacy in increasing platelet counts. Its mechanism of action is anticipated to follow the well-established TPO/c-Mpl/JAK-STAT signaling cascade, leading to enhanced megakaryocyte differentiation and platelet production. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other novel therapies for thrombocytopenia. Further preclinical studies are warranted to delineate the specific effects of this compound on megakaryocyte maturation markers and to fully elucidate its downstream signaling targets.

References

In Vitro Characterization of ONO-7746: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7746 is an orally available, small molecule agonist of the thrombopoietin (TPO) receptor, also known as c-Mpl or MPL.[1][2] Developed for its potential to stimulate the proliferation and differentiation of megakaryocytes, this compound was investigated as a therapeutic agent to increase platelet production.[1][2] This could have offered a treatment for chemotherapy-induced thrombocytopenia (CIT).[1][2] Although clinical development was discontinued by Ono Pharmaceutical for strategic reasons, the compound demonstrated a potent platelet-increasing effect in a Phase 1 clinical trial with healthy volunteers, where it was found to be safe and well-tolerated.[3][4]

This technical guide provides a summary of the available information on the in vitro characterization of this compound. Due to the limited publicly available preclinical data, this document focuses on the compound's mechanism of action and the general methodologies relevant to its in vitro evaluation.

Mechanism of Action

This compound functions by binding to and activating the TPO receptor, a member of the hematopoietin receptor superfamily.[1][2] This activation mimics the physiological effects of endogenous thrombopoietin, initiating intracellular signaling cascades that lead to the proliferation and maturation of megakaryocytes, the precursor cells to platelets.

Signaling Pathway

The binding of an agonist like this compound to the TPO receptor is expected to trigger the following signaling pathway:

TPO_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response ONO_7746 This compound TPO_R TPO Receptor (c-Mpl) ONO_7746->TPO_R Binds to & Activates JAK2 JAK2 TPO_R->JAK2 Activates STAT STAT JAK2->STAT MAPK MAPK Pathway JAK2->MAPK PI3K PI3K/Akt Pathway JAK2->PI3K Transcription Gene Transcription STAT->Transcription MAPK->Transcription PI3K->Transcription Proliferation Megakaryocyte Proliferation & Differentiation Transcription->Proliferation

Figure 1: Proposed signaling pathway of this compound via the TPO receptor.

In Vitro Experimental Characterization

Detailed quantitative data from in vitro assays for this compound are not publicly available. However, the following experimental protocols are standard for characterizing a compound with this mechanism of action.

TPO Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the TPO receptor.

Methodology: A common approach is a competitive radioligand binding assay.

Binding_Assay cluster_components Assay Components cluster_process Experimental Process cluster_analysis Data Analysis Receptor Cell membranes expressing TPO Receptor Incubation Incubate components Receptor->Incubation Radioligand Radiolabeled TPO (e.g., ¹²⁵I-TPO) Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Separation Separate bound from free radioligand Incubation->Separation Detection Quantify radioactivity of bound fraction Separation->Detection Curve Generate competition binding curve Detection->Curve Ki Calculate Ki value Curve->Ki

Figure 2: Workflow for a competitive TPO receptor binding assay.
Cell-Based Proliferation Assays

Objective: To quantify the ability of this compound to induce the proliferation of TPO-dependent cell lines.

Methodology: A cell line engineered to express the human TPO receptor and dependent on TPO for proliferation (e.g., Ba/F3-hTPO-R) is typically used.

Proliferation_Assay Start Seed TPO-dependent cells in microplates Add_Compound Add varying concentrations of this compound Start->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Measure Measure signal (absorbance or luminescence) Add_Reagent->Measure Analyze Plot dose-response curve and calculate EC₅₀ Measure->Analyze

Figure 3: Workflow for a cell-based proliferation assay.

Summary of Quantitative Data

As of the latest available information, specific quantitative in vitro characterization data for this compound, such as IC₅₀ or Kᵢ values, have not been published in the public domain. The primary characterization comes from a Phase 1 clinical study, which assessed the pharmacokinetic and pharmacodynamic profiles in healthy adult subjects.

ParameterResultReference
Mechanism of Action TPO Receptor (c-Mpl) Agonist[1][2]
Effect Stimulation of megakaryocyte proliferation and differentiation[1][2]
Clinical Finding Increased platelet counts in healthy subjects[3]
Development Status Discontinued[4]

Conclusion

This compound is a TPO receptor agonist that demonstrated a clear pharmacodynamic effect of increasing platelet counts in early-phase clinical trials. While the discontinuation of its development means that extensive in vitro characterization data is not publicly accessible, the established mechanism of action allows for the outlining of standard experimental approaches for its evaluation. The methodologies and pathways described herein represent the conventional framework for characterizing a novel thrombopoietin mimetic. For drug development professionals, the case of this compound underscores the importance of strategic as well as scientific considerations in the advancement of new therapeutic agents.

References

Preclinical Development of ONO-7746 for Thrombocytopenia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed preclinical study data for the thrombopoietin (TPO) receptor agonist ONO-7746 is not extensively available in the public domain, including peer-reviewed journals and conference proceedings. This guide, therefore, provides a comprehensive overview based on the known mechanism of action for this class of drugs, available clinical data for this compound, and typical preclinical methodologies employed for the development of thrombopoietic agents.

Introduction to this compound

This compound is an orally available, small-molecule thrombopoietin (TPO) receptor agonist developed for the treatment of thrombocytopenia.[1] By mimicking the action of endogenous TPO, this compound stimulates the TPO receptor (also known as c-Mpl), leading to the proliferation and differentiation of megakaryocytes from hematopoietic stem cells. This, in turn, results in an increased production and release of platelets into the bloodstream, addressing the deficiency characteristic of thrombocytopenia.[1]

Mechanism of Action: The TPO Receptor Signaling Pathway

This compound, like other TPO receptor agonists, activates intracellular signaling cascades upon binding to the TPO receptor on the surface of megakaryocyte precursors. This activation is crucial for cell survival, proliferation, and maturation. The primary signaling pathways involved are:

  • JAK-STAT Pathway: The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling mechanism for many cytokines, including TPO. Upon activation of the TPO receptor, JAK2 is phosphorylated, which then phosphorylates and activates STAT3 and STAT5. These activated STAT proteins translocate to the nucleus and induce the transcription of genes essential for megakaryocyte development and platelet production.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated and plays a role in cell proliferation and differentiation.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important downstream signaling cascade that promotes cell survival and inhibits apoptosis.

TPO_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO-R TPO Receptor (c-Mpl) JAK2 JAK2 TPO-R->JAK2 Phosphorylation This compound This compound This compound->TPO-R Binds and Activates STAT STAT3/5 JAK2->STAT PI3K PI3K JAK2->PI3K MAPK MAPK/ERK JAK2->MAPK Gene Gene Transcription STAT->Gene Translocation Akt Akt PI3K->Akt Akt->Gene MAPK->Gene Megakaryocyte Proliferation,\nDifferentiation, and Survival Megakaryocyte Proliferation, Differentiation, and Survival Gene->Megakaryocyte Proliferation,\nDifferentiation, and Survival

Figure 1: Simplified signaling pathway of this compound via the TPO receptor.

Hypothetical Preclinical Evaluation Workflow

The preclinical development of a TPO receptor agonist like this compound would typically follow a structured workflow to establish safety and efficacy before human trials.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Animal Studies Receptor_Binding Receptor Binding Assays (TPO-R affinity) Cell_Based Cell-Based Proliferation Assays (e.g., Ba/F3-hTPO-R cells) Receptor_Binding->Cell_Based PK_PD Pharmacokinetics & Pharmacodynamics (Healthy Animals) Cell_Based->PK_PD Efficacy Efficacy in Thrombocytopenia Models (e.g., Myelosuppressed Rodents/NHPs) PK_PD->Efficacy Toxicology Safety & Toxicology Studies (Rodent & Non-Rodent Species) Efficacy->Toxicology IND_Submission Investigational New Drug (IND) Application Toxicology->IND_Submission Data supports

Figure 2: Generalized preclinical development workflow for a TPO receptor agonist.

Experimental Protocols (Generalized)

While specific protocols for this compound are not public, the following represent standard methodologies for this class of drug.

In Vitro Efficacy Studies
  • Objective: To determine the potency and selectivity of the compound on the target receptor.

  • Cell Line: Murine pro-B cell line Ba/F3, transfected to express the human TPO receptor (Ba/F3-hTPO-R), is commonly used. These cells are dependent on TPO receptor activation for proliferation.

  • Protocol:

    • Culture Ba/F3-hTPO-R cells in appropriate media.

    • Plate cells in 96-well plates.

    • Add varying concentrations of this compound.

    • Incubate for a set period (e.g., 48-72 hours).

    • Assess cell proliferation using a colorimetric assay (e.g., MTT or WST-8) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the EC50 (half-maximal effective concentration) to determine the compound's potency.

In Vivo Pharmacodynamic and Efficacy Studies in Animal Models
  • Objective: To evaluate the effect of this compound on platelet counts in healthy animals and in a disease model of thrombocytopenia.

  • Animal Models:

    • Healthy Animals: Normal mice, rats, or cynomolgus monkeys are used to establish a dose-response relationship for platelet elevation.

    • Thrombocytopenia Models: Myelosuppression is often induced in animals (e.g., rats or non-human primates) using chemotherapy agents (e.g., carboplatin) or radiation to create a transient state of thrombocytopenia.

  • Protocol (Thrombocytopenia Model):

    • Induce thrombocytopenia in a cohort of animals.

    • Administer this compound orally at various dose levels, typically once daily. A vehicle control group is also included.

    • Collect blood samples at regular intervals (e.g., daily or every other day).

    • Perform complete blood counts (CBCs) to measure platelet levels, as well as red and white blood cell counts.

    • Monitor for changes in bleeding time as a functional measure of efficacy.

    • Plot platelet counts over time to determine the nadir (lowest point) and recovery kinetics for each treatment group.

Safety and Toxicology Studies
  • Objective: To identify potential toxicities and establish a safe dose range for human studies.

  • Study Types:

    • Dose-range finding studies: To determine the maximum tolerated dose (MTD).

    • Repeat-dose toxicology studies: Typically conducted in two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use (e.g., 28 days).

  • Protocol (28-Day Repeat-Dose Study):

    • Administer this compound daily for 28 days to animals at multiple dose levels (low, mid, high) and a control group.

    • Conduct daily clinical observations.

    • Monitor body weight, food consumption, and vital signs.

    • Perform regular hematology, clinical chemistry, and urinalysis.

    • At the end of the study, conduct a full necropsy and histopathological examination of all major organs.

    • A recovery group is often included to assess the reversibility of any findings.

Available Clinical Data for this compound

A Phase 1, double-blind, placebo-controlled, single-ascending-dose study was conducted in healthy human subjects to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Pharmacodynamic Results

The study demonstrated a clear dose-dependent increase in platelet counts.

Dose CohortMaximum Percent Change from Baseline in Platelet Count
Placebo14.7%
150 mg this compound117.0%

Data from a study in healthy human subjects.

Key observations from this study include:

  • Mean platelet counts began to increase from baseline around Day 3 or 4.

  • Peak platelet counts were observed between Days 9 and 11.

  • Platelet counts returned to baseline levels by Day 28.

  • Platelet function, as measured by aggregation and activation tests, was not affected by this compound administration.

Pharmacokinetic Results

The pharmacokinetic profile of single oral doses of this compound in healthy subjects is summarized below.

PK ParameterValue
Median Tmax (Time to Cmax)3.0 to 4.0 hours
Mean T1/2 (Half-life)22 to 27 hours
Dose ProportionalityLinear in the 5 to 100 mg dose range

Summary and Future Directions

This compound is a promising oral TPO receptor agonist with demonstrated thrombopoietic activity in human subjects. While specific preclinical data remains largely proprietary, the established mechanisms of action for this drug class and the standard preclinical development pathways provide a strong framework for understanding its biological activity and therapeutic potential. The available Phase 1 clinical data indicates that this compound is well-tolerated and effective at increasing platelet counts, supporting its further development for the treatment of various forms of thrombocytopenia. Future publications of preclinical and further clinical studies will be critical to fully elucidating the therapeutic profile of this agent.

References

An In-depth Technical Guide to ONO-7746: A TPO Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecular structure and detailed physicochemical properties of ONO-7746 are not publicly available. This guide is compiled from accessible clinical trial data and pharmacological descriptions.

Introduction

This compound, also known as NIP-022, is an orally bioavailable small molecule that acts as a thrombopoietin (TPO) receptor agonist.[1] Developed to stimulate the production of platelets, it targets the TPO receptor (c-Mpl), mimicking the effects of endogenous thrombopoietin.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial findings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Properties

Detailed information regarding the molecular structure, IUPAC name, SMILES notation, and other specific physicochemical properties of this compound is not available in the public domain. Commercial suppliers of research chemicals list the compound with no associated CAS number or chemical formula.

Mechanism of Action

This compound functions by binding to and activating the thrombopoietin receptor (TPOR or c-Mpl), which is a member of the hematopoietin receptor superfamily.[1] This activation initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for the proliferation and differentiation of megakaryocytes.[2][3] The subsequent maturation of megakaryocytes leads to an increased production and release of platelets into the bloodstream.[1][2] This mechanism of action makes this compound a potential therapeutic agent for treating thrombocytopenia, a condition characterized by a low platelet count.[1]

Signaling Pathway of this compound

ONO7746_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPOR TPO Receptor (c-Mpl) JAK2 JAK2 TPOR->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Gene Target Genes STAT_P->Gene Translocation & Transcription Activation Proliferation Megakaryocyte Proliferation & Differentiation Gene->Proliferation ONO7746 This compound ONO7746->TPOR Platelets Increased Platelet Production Proliferation->Platelets

This compound mediated TPO receptor signaling pathway.

Pharmacokinetics and Pharmacodynamics

A clinical trial in healthy subjects (NCT01106664) provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound.[4][5]

ParameterValueReference
Time to Cmax (Tmax) 3.0 to 4.0 hours[4]
Mean Half-life (T1/2) 22 to 27 hours[4]
Dose Linearity Linear in the 5 to 100 mg range[4]

The pharmacodynamic effects of this compound were characterized by a dose-dependent increase in platelet counts. Following a single oral dose, mean platelet counts began to rise on days 3 or 4, peaked between days 9 and 11, and returned to baseline levels by day 28.[4] The most significant percentage change in platelet count from baseline (117.0%) was observed in the 150 mg dose cohort.[4]

Dose CohortMaximum Platelet Count IncreaseReference
150 mg117.0% change from baseline[4]
Placebo14.7% change from baseline[4]

Clinical Trial Information

A key clinical study for this compound is the Phase 1 trial registered under NCT01106664.

Experimental Protocol: Phase 1 Clinical Trial (NCT01106664)

  • Objective : To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult subjects.[5]

  • Study Design : A double-blind, placebo-controlled, single-dose escalation study.[4]

  • Population : 48 healthy adult subjects.[4]

  • Dosing Cohorts : Subjects were enrolled in six cohorts and received single doses of 5, 10, 20, 50, 100, or 150 mg of this compound or a placebo.[4]

  • Randomization : Within each cohort, subjects were randomized in a 3:1 ratio to receive either this compound or a placebo.[4]

  • Primary Outcome Measures :

    • Safety and tolerability were assessed through physical examinations, vital signs, 12-lead ECGs, slit-lamp examinations, safety laboratory tests, and monitoring of adverse events for up to 42 days.

  • Secondary Outcome Measures :

    • Characterization of PK and PD profiles, including changes in platelet count, over 42 days.

    • Evaluation of the effect of food on the pharmacokinetic profile of this compound.

Experimental Workflow of the Phase 1 Clinical Trial (NCT01106664)

clinical_trial_workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_endpoints Endpoints and Analysis Enrollment Enrollment of 48 Healthy Subjects Randomization Randomization (3:1) this compound vs. Placebo Enrollment->Randomization Dosing Single Oral Dose Administration (5, 10, 20, 50, 100, 150 mg) Randomization->Dosing Monitoring Intensive Safety, PK, and PD Assessments Dosing->Monitoring Post-dose Safety Primary Endpoint: Safety and Tolerability Monitoring->Safety PKPD Secondary Endpoint: PK and PD Profiles Monitoring->PKPD FoodEffect Secondary Endpoint: Food Effect on PK Monitoring->FoodEffect

Workflow of the NCT01106664 clinical trial.

Safety and Tolerability

In the Phase 1 study with healthy volunteers, this compound was found to be safe and well-tolerated at all tested dose levels (5, 10, 20, 50, 100, and 150 mg).[4] There were no reported deaths, serious adverse events, or discontinuations due to adverse events.[4] One subject in the 150 mg cohort experienced a mild increase in platelet count to over 500 × 10^9/L.[4] No dose-related trends were observed in adverse events, clinical laboratory results, vital signs, or ECG readings.[4]

Conclusion

This compound is a potent, orally administered TPO receptor agonist that has demonstrated the ability to increase platelet counts in human subjects. While its clinical development was discontinued for strategic reasons, the available data from its Phase 1 trial provide valuable insights into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. The lack of publicly available information on its chemical structure, however, remains a significant gap in the comprehensive understanding of this compound. Further research and disclosure of its structural details would be necessary for a complete evaluation of its therapeutic potential.

References

ONO-7746: A Technical Overview of a Novel Thrombopoietin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Publicly available information regarding the discovery and early development of ONO-7746 (also known as NIP-022) is limited. This document summarizes the accessible data and provides a framework for its known mechanism of action and clinical evaluation. Detailed preclinical data, specific experimental protocols, and the complete synthesis pathway are not available in the public domain.

Introduction

This compound is an orally available, small-molecule thrombopoietin (TPO) receptor agonist developed to address thrombocytopenia, a condition characterized by a low platelet count.[1][2] Thrombocytopenia can be a serious complication of various diseases and treatments, most notably chemotherapy for cancer.[3] By stimulating the TPO receptor (also known as c-Mpl), this compound was designed to promote the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, thereby increasing platelet production.[1][2]

The compound was originally discovered by Nissan Chemical Industries, Ltd. and was subsequently licensed to Ono Pharmaceutical Co., Ltd. in 2007 for worldwide development and commercialization.[3] While this compound showed promising results in early clinical trials, its development was discontinued by Ono Pharmaceutical in 2014 for strategic reasons, and the rights were returned to Nissan Chemical.[3]

Mechanism of Action

This compound functions as a TPO receptor agonist. The TPO receptor is a cytokine receptor belonging to the hematopoietin receptor superfamily.[1] Endogenous thrombopoietin (TPO) is the primary physiological regulator of platelet production. Upon binding to the TPO receptor on the surface of megakaryocyte progenitor cells, TPO initiates a signaling cascade that leads to cell proliferation and differentiation into mature, platelet-producing megakaryocytes.

This compound mimics the action of endogenous TPO by binding to and activating the TPO receptor, thereby stimulating the downstream signaling pathways that drive megakaryopoiesis and subsequent platelet formation.[1][2]

Signaling Pathway

The binding of a TPO receptor agonist, such as this compound, to the c-Mpl receptor is expected to activate the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, a critical signaling cascade for hematopoietic stem cell differentiation and proliferation. This would lead to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in megakaryocyte development.

TPO_Signaling_Pathway cluster_membrane Cell Membrane TPO_Receptor TPO Receptor (c-Mpl) JAK JAK TPO_Receptor->JAK Activates ONO_7746 This compound ONO_7746->TPO_Receptor Binds & Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Megakaryopoiesis Megakaryopoiesis & Platelet Production Gene_Transcription->Megakaryopoiesis

Caption: Proposed signaling pathway of this compound.

Clinical Development

This compound underwent a Phase 1 clinical trial in healthy adult subjects to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.[4]

Phase 1 Study in Healthy Volunteers

Experimental Protocol:

Details of the experimental protocol for the Phase 1 trial (NCT01106664) are not fully published. The study was a double-blind, placebo-controlled, multiple-dose escalation and food-effect study.[4] Healthy, non-smoking male and female subjects aged 18-55 were included.[4] The primary objective was to assess safety and tolerability, with secondary objectives to characterize the pharmacokinetic and pharmacodynamic profiles.[4]

Data Presentation:

ParameterValueReference
Dose Escalation Multiple dose escalation cohorts[4]
Pharmacokinetics
Time to Maximum Concentration (Tmax)Not specified[4]
Half-life (T1/2)Not specified[4]
Pharmacodynamics
Effect on Platelet CountPotent platelet increasing effect[3]
Safety and Tolerability
Adverse EventsGood safety and well-tolerated[3]

Note: Specific quantitative data from this trial are not publicly available. The information is based on a press release from Ono Pharmaceutical.[3]

Discontinuation of Development

In April 2014, Ono Pharmaceutical and Nissan Chemical Industries announced the termination of their license agreement for this compound.[3] Ono Pharmaceutical decided to discontinue the development of the compound based on "strategic grounds," despite the positive outcome of the Phase 1 trial in healthy individuals.[3] All rights, including non-clinical and clinical data, were returned to Nissan Chemical.[3]

Synthesis and Manufacturing

The chemical structure and a detailed synthesis protocol for this compound are not publicly available. Commercial vendors list the compound as available for custom synthesis, indicating a complex chemical structure.[5]

Conclusion

This compound is a small-molecule, orally available TPO receptor agonist that demonstrated a potent platelet-increasing effect and a favorable safety profile in an early-phase clinical trial. Despite these promising initial findings, its development by Ono Pharmaceutical was halted for strategic reasons. The future development of this compound, now under the full control of its original discoverer, Nissan Chemical Industries, remains publicly undisclosed. The limited availability of detailed preclinical and clinical data, as well as the lack of a published chemical structure and synthesis route, currently restricts a more in-depth technical assessment of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the initial clinical evaluation of a novel oral drug candidate like this compound.

Clinical_Trial_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Dosing Drug Administration (this compound or Placebo) Randomization->Dosing PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Blood Sampling Dosing->PK_PD_Sampling Safety_Monitoring Safety Monitoring (Adverse Events, Vitals, ECGs) Dosing->Safety_Monitoring Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Evaluation Data_Analysis->Results

Caption: General workflow for a Phase 1 clinical trial.

References

ONO-7746: A Technical Overview of a Novel c-Mpl Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-7746 is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist that targets the c-Mpl receptor to stimulate megakaryopoiesis and subsequent platelet production. This document provides a technical guide on the binding affinity, signaling pathways, and functional effects of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. While comprehensive data on the binding affinity of this compound remains proprietary, this guide consolidates available information on its mechanism of action and experimental evaluation.

Introduction

The c-Mpl receptor, the thrombopoietin receptor, is a key regulator of megakaryocyte and platelet production.[1] Activation of c-Mpl by its endogenous ligand, thrombopoietin (TPO), initiates a signaling cascade that promotes the proliferation and differentiation of megakaryocyte progenitors, ultimately leading to an increase in circulating platelets. Small-molecule agonists of the c-Mpl receptor, such as this compound, represent a promising therapeutic strategy for the treatment of thrombocytopenia.[1] this compound is an orally administered agent that has been shown to increase platelet counts in healthy adult subjects.[2]

Mechanism of Action: c-Mpl Receptor Activation and Downstream Signaling

This compound functions as an agonist at the c-Mpl receptor, mimicking the action of endogenous TPO.[1] The binding of this compound to c-Mpl is believed to induce a conformational change in the receptor, leading to its dimerization and the activation of associated Janus kinases (JAKs), primarily JAK2.[3] This initiates a downstream signaling cascade, most notably the JAK-STAT pathway.

Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][4] Upon recruitment, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, regulating the transcription of genes involved in megakaryocyte proliferation, differentiation, and maturation.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound c-Mpl c-Mpl This compound->c-Mpl Binds to JAK2 JAK2 c-Mpl->JAK2 Activates STAT3_5 STAT3/5 JAK2->STAT3_5 Phosphorylates pSTAT3_5 pSTAT3/5 (Dimer) STAT3_5->pSTAT3_5 Dimerization Gene_Expression Gene Expression pSTAT3_5->Gene_Expression Regulates Megakaryopoiesis Megakaryopoiesis Gene_Expression->Megakaryopoiesis Leads to

Figure 1. this compound signaling pathway via c-Mpl activation.

Quantitative Data

While specific binding affinity data such as Kd or EC50 values for this compound are not publicly available, clinical studies have provided pharmacokinetic and pharmacodynamic insights.

ParameterValueReference
Pharmacokinetics
Time to Maximum Concentration (Tmax)3.0 - 4.0 hours[2]
Half-life (T1/2)22 - 27 hours[2]
Pharmacodynamics
EffectIncreased platelet counts[2]

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize c-Mpl receptor agonists. Specific details for this compound are not available in the public domain.

c-Mpl Binding Assay (Hypothetical)

A competitive binding assay could be employed to determine the binding affinity of this compound for the c-Mpl receptor.

  • Objective: To determine the dissociation constant (Kd) of this compound for the c-Mpl receptor.

  • Materials:

    • Cells expressing the human c-Mpl receptor (e.g., Ba/F3-hMpl cells).

    • Radiolabeled TPO (e.g., 125I-TPO).

    • This compound at various concentrations.

    • Binding buffer.

  • Procedure:

    • Incubate a fixed concentration of radiolabeled TPO with c-Mpl expressing cells in the presence of increasing concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by filtration or centrifugation.

    • Quantify the amount of bound radioligand using a gamma counter.

    • The data can be analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.

Cell Proliferation Assay

This assay measures the ability of this compound to stimulate the proliferation of TPO-dependent cell lines.

  • Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing cell proliferation.

  • Materials:

    • TPO-dependent cell line (e.g., UT-7/TPO).

    • This compound at various concentrations.

    • Cell culture medium and supplements.

    • Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and starve them of growth factors.

    • Treat cells with a serial dilution of this compound.

    • Incubate for a period sufficient to allow for cell proliferation (e.g., 72 hours).

    • Add the cell proliferation reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

    • Plot the dose-response curve and calculate the EC50 value.

STAT5 Phosphorylation Assay (Western Blot)

This assay is used to confirm the activation of the JAK-STAT signaling pathway by this compound.

  • Objective: To detect the phosphorylation of STAT5 in response to this compound treatment.

  • Materials:

    • c-Mpl expressing cells.

    • This compound.

    • Lysis buffer.

    • Primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with this compound for a short period (e.g., 15-30 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-STAT5 and total STAT5.

    • Incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

cluster_assays Experimental Workflow Binding Binding Assay (e.g., Competitive Binding) Proliferation Cell Proliferation Assay (e.g., MTT, CTG) Binding->Proliferation Functional Consequence Signaling Signaling Assay (e.g., Western Blot for p-STAT5) Proliferation->Signaling Underlying Mechanism

Figure 2. Experimental workflow for characterizing this compound.

Conclusion

This compound is a small-molecule agonist of the c-Mpl receptor with demonstrated in vivo activity in increasing platelet counts. Its mechanism of action is consistent with the activation of the JAK-STAT signaling pathway, a hallmark of TPO receptor agonists. While detailed quantitative binding and potency data are not publicly available, the information presented in this guide provides a foundational understanding of the pharmacological properties of this compound for researchers and drug development professionals. Further studies are warranted to fully elucidate its in vitro pharmacological profile.

References

ONO-7746: A Technical Overview of a Novel Thrombopoietin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7746 is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist developed for the potential treatment of thrombocytopenia.[1] By mimicking the action of endogenous TPO, this compound stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1] This technical guide provides a comprehensive overview of the available pharmacological profile of this compound, including its mechanism of action, clinical pharmacokinetic and pharmacodynamic data, and the putative signaling pathways involved.

Mechanism of Action

This compound acts as a selective agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[1] The TPO receptor is a member of the cytokine receptor superfamily and is primarily expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells.[1] Activation of the TPO receptor by its natural ligand, TPO, or by an agonist like this compound, initiates a cascade of intracellular signaling events that are crucial for megakaryopoiesis and platelet production.[2]

Signaling Pathway

The binding of this compound to the TPO receptor is believed to induce a conformational change in the receptor, leading to its dimerization and the activation of associated Janus kinases (JAKs), particularly JAK2. This, in turn, triggers the phosphorylation and activation of several downstream signaling pathways, including:

  • JAK-STAT Pathway: Activated JAK2 phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation and differentiation.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade, is also activated and plays a role in cell proliferation.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another key signaling cascade activated by TPO receptor stimulation, contributing to cell survival and proliferation.

TPO_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONO7746 This compound TPOR TPO Receptor (c-Mpl) ONO7746->TPOR Binds to JAK2 JAK2 TPOR->JAK2 Activates STAT STAT3/5 JAK2->STAT Phosphorylates PI3K PI3K JAK2->PI3K Activates Ras Ras JAK2->Ras Activates pSTAT p-STAT3/5 (Dimer) STAT->pSTAT Gene Gene Transcription pSTAT->Gene Promotes Akt Akt PI3K->Akt Akt->Gene Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Promotes Proliferation Proliferation Gene->Proliferation Differentiation Differentiation Gene->Differentiation Survival Survival Gene->Survival Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis SubjectRecruitment Healthy Adult Subject Recruitment InclusionExclusion Inclusion/Exclusion Criteria Assessment SubjectRecruitment->InclusionExclusion Randomization Randomization (this compound vs. Placebo) InclusionExclusion->Randomization Dosing Single Oral Dose Administration Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Monitoring Pharmacodynamic Monitoring Dosing->PD_Monitoring Safety_Monitoring Safety Monitoring (AEs, Vitals, ECGs) Dosing->Safety_Monitoring PK_Analysis PK Parameter Calculation (Tmax, T1/2, AUC) PK_Sampling->PK_Analysis PD_Analysis Platelet Count Analysis PD_Monitoring->PD_Analysis Safety_Analysis Safety and Tolerability Assessment Safety_Monitoring->Safety_Analysis

References

ONO-7746 and its Effect on Hematopoiesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth overview of the thrombopoietin (TPO) receptor agonist ONO-7746 and its putative effects on hematopoiesis. Due to the limited publicly available data specific to this compound, this guide expands upon the well-established mechanisms and effects of the broader class of TPO receptor agonists. The document details the critical role of the TPO signaling pathway in megakaryopoiesis and platelet production, presenting illustrative quantitative data from preclinical and clinical studies of representative TPO receptor agonists. Furthermore, it outlines key experimental protocols for the evaluation of these compounds and provides visualizations of the core signaling pathways and experimental workflows. This whitepaper is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of hematopoiesis and the development of novel therapeutics for thrombocytopenia.

Introduction to Thrombopoietin and the TPO Receptor

Hematopoiesis is the complex process by which hematopoietic stem cells (HSCs) proliferate and differentiate to form all mature blood cell lineages. This process is tightly regulated by a variety of cytokines and growth factors. Within this regulatory network, thrombopoietin (TPO) is the principal cytokine responsible for the regulation of megakaryopoiesis and platelet production.

TPO is a glycoprotein hormone produced primarily in the liver. It exerts its effects by binding to the TPO receptor (TPOR), also known as c-Mpl, which is expressed on the surface of HSCs, megakaryocyte progenitors, and platelets. The binding of TPO to its receptor initiates a cascade of intracellular signaling events that are crucial for the survival, proliferation, and differentiation of megakaryocytes, the precursor cells to platelets.

This compound: A Thrombopoietin Receptor Agonist

This compound is identified as an orally available small molecule thrombopoietin (TPO) receptor agonist. Its primary mechanism of action is to mimic the effects of endogenous TPO by binding to and activating the TPO receptor. This stimulation is expected to drive the proliferation and differentiation of megakaryocytes, ultimately leading to an increase in the production of circulating platelets. The primary therapeutic potential of this compound and other TPO receptor agonists lies in the treatment and prevention of thrombocytopenia, particularly in contexts such as chemotherapy-induced thrombocytopenia (CIT).

Mechanism of Action of TPO Receptor Agonists

TPO receptor agonists, including small molecules like this compound and peptide-based agents, function by activating the TPO receptor, thereby initiating downstream signaling pathways that are critical for megakaryopoiesis. Upon binding of an agonist, the TPO receptor undergoes a conformational change, leading to the activation of associated Janus kinase 2 (JAK2).

Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for various signaling proteins. This leads to the activation of several key downstream pathways:

  • JAK-STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are recruited to the phosphorylated receptor, become phosphorylated by JAK2, and then dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated and plays a role in megakaryocyte differentiation.

  • PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis.

The coordinated activation of these pathways by a TPO receptor agonist results in the expansion of the megakaryocyte progenitor pool and the maturation of these cells into platelet-producing megakaryocytes.

TPO_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPOR TPO Receptor (c-Mpl) JAK2 JAK2 TPOR->JAK2 Activates JAK2->TPOR Phosphorylates STAT STAT3/5 JAK2->STAT Phosphorylates PI3K PI3K JAK2->PI3K MAPK MAPK/ERK Pathway JAK2->MAPK Transcription Gene Transcription STAT->Transcription Translocates to Nucleus AKT AKT PI3K->AKT AKT->Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation Survival Survival Transcription->Survival TPO_Agonist This compound (TPO Receptor Agonist) TPO_Agonist->TPOR Binds and Activates

Caption: TPO Receptor Signaling Pathway

Effects on Hematopoiesis

The primary effect of TPO receptor agonists on hematopoiesis is the specific and potent stimulation of the megakaryocytic lineage. This leads to:

  • Increased Megakaryocyte Progenitors: Expansion of the megakaryocyte colony-forming unit (CFU-Mk) population in the bone marrow.

  • Enhanced Megakaryocyte Maturation: Promotion of endomitosis, leading to the formation of large, polyploid mature megakaryocytes.

  • Elevated Platelet Production: Increased release of platelets from mature megakaryocytes.

While the principal effect is on megakaryopoiesis, the expression of the TPO receptor on hematopoietic stem cells suggests that TPO receptor agonists may also have a role in maintaining the HSC pool.

Illustrative Quantitative Data

As specific quantitative data for this compound are not publicly available, this section presents representative data from preclinical and clinical studies of other TPO receptor agonists, such as romiplostim and eltrombopag, to illustrate the expected effects.

Table 1: Illustrative Preclinical In Vivo Efficacy in a Mouse Model of Chemotherapy-Induced Thrombocytopenia
Treatment GroupDose (µg/kg)Platelet Nadir (x109/L)Time to Platelet Recovery (days)
Vehicle Control-50 ± 1015 ± 2
TPO Agonist1075 ± 1212 ± 1
TPO Agonist30110 ± 1510 ± 1
TPO Agonist100150 ± 208 ± 1

Data are presented as mean ± standard deviation and are hypothetical, based on typical results from preclinical studies.

Table 2: Illustrative In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
TreatmentConcentration% CD41+/CD61+ CellsMegakaryocyte Colony Formation (CFU-Mk/105 cells)
Control-5 ± 210 ± 3
rhTPO50 ng/mL60 ± 855 ± 7
TPO Agonist1 µM55 ± 750 ± 6
TPO Agonist10 µM75 ± 1070 ± 9

Data are presented as mean ± standard deviation and are hypothetical, based on typical results from in vitro studies.

Table 3: Illustrative Clinical Trial Data in Patients with Chemotherapy-Induced Thrombocytopenia
Treatment GroupNPlatelet Response Rate (%)*Median Time to Platelet Recovery (days)
Placebo501521
TPO Agonist1006514

*Platelet response defined as achieving a platelet count ≥100 x 109/L. Data are hypothetical and representative of typical Phase II/III clinical trial results.

Experimental Protocols

The evaluation of TPO receptor agonists involves a range of in vitro and in vivo assays to determine their potency, specificity, and efficacy.

In Vitro Megakaryocyte Differentiation Assay

Objective: To assess the ability of a TPO receptor agonist to induce the differentiation of hematopoietic progenitor cells into mature megakaryocytes.

Methodology:

  • Cell Source: Human CD34+ hematopoietic progenitor cells isolated from umbilical cord blood, bone marrow, or mobilized peripheral blood.

  • Cell Culture: CD34+ cells are cultured in a serum-free medium supplemented with a cytokine cocktail to support megakaryocyte differentiation (e.g., SCF, IL-6, IL-9).

  • Treatment: The TPO receptor agonist (e.g., this compound) is added to the culture medium at various concentrations. A known TPO receptor agonist or recombinant human TPO (rhTPO) is used as a positive control.

  • Incubation: Cells are incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis:

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers (e.g., CD41, CD61, CD42b) to quantify the percentage of differentiated megakaryocytes.

    • Ploidy Analysis: The DNA content of the CD41+/CD61+ cells is analyzed by flow cytometry after staining with a DNA-binding dye (e.g., propidium iodide) to determine the ploidy level, a marker of megakaryocyte maturation.

    • Colony-Forming Unit (CFU) Assay: Cells are plated in a semi-solid medium (e.g., MegaCult™) to assess the formation of megakaryocyte colonies (CFU-Mk).

In_Vitro_Workflow cluster_analysis Analysis start Isolate Human CD34+ Cells culture Culture in Serum-Free Medium with Cytokines start->culture treat Add TPO Receptor Agonist (this compound) at Varying Concentrations culture->treat incubate Incubate for 10-14 Days treat->incubate flow Flow Cytometry (CD41/CD61/CD42b) incubate->flow ploidy Ploidy Analysis incubate->ploidy cfu CFU-Mk Assay incubate->cfu

Caption: In Vitro Megakaryocyte Differentiation Workflow
In Vivo Model of Chemotherapy-Induced Thrombocytopenia

Objective: To evaluate the efficacy of a TPO receptor agonist in accelerating platelet recovery in a preclinical model of CIT.

Methodology:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6) are commonly used.

  • Induction of Thrombocytopenia: Mice are treated with a chemotherapeutic agent known to cause myelosuppression and thrombocytopenia (e.g., carboplatin, 5-fluorouracil).

  • Treatment: Following chemotherapy administration, mice are treated with the TPO receptor agonist (e.g., this compound) via the appropriate route of administration (e.g., oral gavage for an orally available compound). A vehicle control group receives the formulation without the active compound.

  • Monitoring:

    • Platelet Counts: Blood samples are collected at regular intervals (e.g., every 2-3 days) via tail vein or retro-orbital bleeding, and platelet counts are determined using an automated hematology analyzer.

    • Bone Marrow Analysis: At the end of the study, bone marrow may be harvested to assess megakaryocyte numbers and morphology.

  • Endpoints:

    • Platelet Nadir: The lowest platelet count reached after chemotherapy.

    • Time to Platelet Recovery: The time taken for platelet counts to return to a predefined threshold or baseline level.

Logical Relationship of TPO Agonist Action

The therapeutic effect of a TPO receptor agonist on hematopoiesis can be summarized as a direct causal chain of events.

Logical_Relationship agonist This compound Administration receptor TPO Receptor Activation on HSCs and Megakaryocyte Progenitors agonist->receptor signaling Activation of Downstream Signaling Pathways (JAK-STAT, PI3K/AKT, MAPK) receptor->signaling proliferation Increased Proliferation and Differentiation of Megakaryocytes signaling->proliferation platelets Increased Platelet Production proliferation->platelets thrombocytopenia Amelioration of Thrombocytopenia platelets->thrombocytopenia

Caption: Logical Flow of TPO Agonist Effect

Conclusion

This compound, as a thrombopoietin receptor agonist, holds promise as a therapeutic agent for the management of thrombocytopenia. By activating the TPO receptor and its downstream signaling pathways, it is expected to potently stimulate megakaryopoiesis and increase platelet production. While specific data on this compound remains limited in the public domain, the well-understood mechanism of action of this drug class, supported by extensive preclinical and clinical research on other TPO receptor agonists, provides a strong foundation for its continued investigation and development. The experimental protocols and illustrative data presented in this whitepaper offer a framework for the further characterization of this compound and other novel TPO receptor agonists.

Methodological & Application

ONO-7746 Protocol for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7746 is a small molecule, orally available thrombopoietin (TPO) receptor agonist.[1] It mimics the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl), a member of the hematopoietic cytokine receptor superfamily. This activation stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. The primary signaling pathways triggered by TPO receptor activation include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK/ERK), and phosphatidylinositol 3-kinase (PI3K/AKT) pathways. These pathways are crucial for cell growth, differentiation, and survival.

This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The assays described will enable researchers to assess its effects on cell proliferation, megakaryocyte differentiation, and the activation of key signaling pathways.

Data Presentation

While specific in vitro quantitative data for this compound is not publicly available, the following tables summarize representative data for a similar small molecule TPO receptor agonist, SB-497115 (Eltrombopag), which can be used as a reference for expected outcomes.

Table 1: Cell Proliferation Activity of a Small Molecule TPO Receptor Agonist

Cell LineAssay TypeParameterValue (nM)
UT7-TpoThymidine IncorporationEC5030[2]

Table 2: Megakaryocyte Differentiation Activity of a Small Molecule TPO Receptor Agonist

Primary CellsAssay TypeParameterValue (nM)
Human Bone Marrow CD34+ ProgenitorsCD41+ Cell DifferentiationEC50100[2]

Signaling Pathways & Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

This compound Signaling Pathway

ONO_7746_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activates PI3K PI3K TPO_R->PI3K Activates Ras Ras TPO_R->Ras Activates ONO_7746 This compound ONO_7746->TPO_R Binds to STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Transcription Gene Transcription pSTAT5->Transcription AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Survival Survival pAKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Caption: this compound binds to the TPO receptor, activating downstream signaling pathways.

Experimental Workflow: Cell-Based Assays

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (UT-7/TPO or CD34+ cells) Proliferation Cell Proliferation Assay Cell_Culture->Proliferation Differentiation Megakaryocyte Differentiation Assay Cell_Culture->Differentiation Signaling Signaling Pathway Analysis Cell_Culture->Signaling ONO_7746_Prep This compound Preparation (Serial Dilutions) ONO_7746_Prep->Proliferation ONO_7746_Prep->Differentiation ONO_7746_Prep->Signaling EC50 EC50 Calculation Proliferation->EC50 Marker_Analysis Marker Expression Analysis (Flow Cytometry) Differentiation->Marker_Analysis Phosphorylation_Analysis Protein Phosphorylation (Western Blot) Signaling->Phosphorylation_Analysis

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound for stimulating the proliferation of a TPO-dependent cell line.

Cell Line: UT-7/TPO (a human megakaryoblastic leukemia cell line engineered to express the TPO receptor).

Materials:

  • UT-7/TPO cells

  • Growth medium (e.g., IMDM with 10% FBS and recombinant human TPO)

  • Wash medium (e.g., IMDM without TPO)

  • This compound

  • 96-well microplates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Culture UT-7/TPO cells in growth medium.

  • Prior to the assay, wash the cells twice with wash medium to remove any residual TPO.

  • Resuspend the cells in wash medium at a density of 2 x 10^5 cells/mL.

  • Seed 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

  • Prepare serial dilutions of this compound in wash medium.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (recombinant human TPO).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Equilibrate the plate and the cell proliferation reagent to room temperature.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Megakaryocyte Differentiation Assay

This protocol assesses the ability of this compound to induce the differentiation of hematopoietic progenitor cells into mature megakaryocytes.

Cells: Human CD34+ hematopoietic progenitor cells (isolated from cord blood or bone marrow).[4]

Materials:

  • Human CD34+ cells

  • Serum-free differentiation medium (e.g., SFM)

  • This compound

  • Recombinant human cytokines (optional, e.g., SCF, IL-6, IL-9)

  • 12-well plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against megakaryocyte markers (e.g., anti-CD41a-PE, anti-CD42b-APC).[4]

  • Flow cytometer

Procedure:

  • Thaw and culture human CD34+ cells in differentiation medium.

  • Seed the cells at a density of 5 x 10^5 cells/mL in a 12-well plate.[4]

  • Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (recombinant human TPO).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.[5]

  • Harvest the cells and wash them with flow cytometry staining buffer.

  • Stain the cells with anti-CD41a and anti-CD42b antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer and analyze them using a flow cytometer.

  • Quantify the percentage of CD41a+/CD42b+ cells, which represent mature megakaryocytes.[4]

  • Determine the EC50 for differentiation by plotting the percentage of mature megakaryocytes against the this compound concentration.

Signaling Pathway Analysis (Western Blot)

This protocol is used to detect the phosphorylation of key proteins in the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways following stimulation with this compound.

Cell Line: UT-7/TPO cells or other TPO-responsive cell lines.

Materials:

  • UT-7/TPO cells

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against phosphorylated and total forms of STAT5, ERK1/2, and AKT.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Starve the cells in serum-free medium for 4-6 hours.

  • Stimulate the cells with this compound at a predetermined effective concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]

  • Determine the protein concentration of each lysate.[6]

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies against phospho-STAT5, phospho-ERK1/2, or phospho-AKT overnight at 4°C.[6]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[6]

  • Strip the membrane and re-probe with antibodies against total STAT5, ERK1/2, and AKT to confirm equal protein loading.

  • Quantify the band intensities to determine the fold-change in phosphorylation relative to the unstimulated control.

References

Application Notes and Protocols for ONO-7746 Administration in Mouse Models of Immune Thrombocytopenia (ITP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7746 is an orally available, small-molecule thrombopoietin receptor (TPO-R) agonist designed to stimulate megakaryopoiesis and platelet production.[1] As a TPO-R agonist, this compound binds to and activates the TPO receptor (c-Mpl), initiating downstream signaling pathways that lead to the proliferation and differentiation of megakaryocytes, ultimately increasing platelet counts. While clinical studies in healthy volunteers have demonstrated the thrombopoietic activity of this compound, specific preclinical data on its administration in mouse models of Immune Thrombocytopenia (ITP) are not publicly available.[2]

Therefore, these application notes provide a generalized framework for the preclinical evaluation of a TPO-R agonist like this compound in mouse models of ITP, based on established protocols for similar agents. The provided methodologies are intended to serve as a starting point for researchers to design and implement studies to assess the efficacy and mechanism of action of this compound in ITP.

Signaling Pathway of TPO Receptor Agonists

TPO receptor agonists like this compound mimic the action of endogenous thrombopoietin by binding to the TPO receptor on megakaryocytes and their precursors. This binding event triggers a cascade of intracellular signaling, primarily through the JAK-STAT, MAPK, and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[3]

TPO_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activates STAT STAT JAK2->STAT PI3K PI3K JAK2->PI3K MAPK MAPK (ERK) JAK2->MAPK Transcription Gene Transcription STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription MAPK->Transcription Proliferation Megakaryocyte Proliferation & Differentiation Transcription->Proliferation ONO_7746 This compound ONO_7746->TPO_R Binds to Platelets Increased Platelet Production Proliferation->Platelets

Caption: TPO Receptor Agonist Signaling Pathway.

Experimental Protocols

Two primary types of ITP mouse models are commonly used: the passive model, which involves the transfer of anti-platelet antibodies, and the active model, which relies on the animal's own immune system to generate anti-platelet antibodies.

Protocol 1: Passive ITP Mouse Model

This model is characterized by a rapid and transient decrease in platelet count following the injection of anti-platelet antibodies.

Experimental Workflow:

Caption: Workflow for a Passive ITP Mouse Model Experiment.

Methodology:

  • Animal Model: C57BL/6 mice (female, 7-8 weeks old) are commonly used.

  • ITP Induction: A single intravenous (i.v.) injection of a rat anti-mouse CD41 monoclonal antibody (clone MWReg30) at a dose of 2 µg/g body weight is administered to induce thrombocytopenia.

  • This compound Administration:

    • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Dosing: Based on studies with other TPO-RAs, a starting dose range of 1-10 mg/kg could be explored. Dose-ranging studies are recommended to determine the optimal dose.

    • Administration: Administer this compound or vehicle control daily via oral gavage, starting on the day of ITP induction.

  • Monitoring and Endpoints:

    • Platelet Counts: Collect peripheral blood samples (e.g., from the tail vein) at baseline and at regular intervals (e.g., daily for 7 days) post-ITP induction. Platelet counts are determined using an automated hematology analyzer or by manual counting using a hemocytometer.

    • Bleeding Assessment: Monitor for signs of bleeding (e.g., petechiae, hematuria).

    • Terminal Analysis: At the end of the study, collect terminal blood samples and harvest tissues such as the spleen and bone marrow for further analysis (e.g., flow cytometry for megakaryocyte populations, histology).

Protocol 2: Active ITP Mouse Model

This model involves inducing an autoimmune response against platelets, resulting in a more sustained thrombocytopenia.

Experimental Workflow:

Caption: Workflow for an Active ITP Mouse Model Experiment.

Methodology:

  • Animal Model: Severe combined immunodeficient (SCID) mice are used as recipients. Splenocytes are harvested from donor mice (e.g., CD61 knockout mice) that have been immunized with wild-type platelets.

  • ITP Induction: Adoptively transfer splenocytes from the immunized donor mice into SCID mice via i.v. injection. This leads to the production of anti-platelet antibodies by the transferred B cells and subsequent thrombocytopenia in the recipient mice.[4]

  • This compound Administration:

    • Formulation and Dosing: As described in Protocol 1.

    • Administration: Begin daily oral gavage of this compound or vehicle control once thrombocytopenia is established (e.g., 1-2 weeks post-splenocyte transfer).

  • Monitoring and Endpoints:

    • Platelet Counts: Monitor platelet counts weekly for the duration of the study (e.g., 4-6 weeks).

    • Anti-platelet Antibody Levels: Measure serum levels of anti-platelet IgG antibodies using an enzyme-linked immunosorbent assay (ELISA) at various time points.

    • Megakaryocyte Analysis: Analyze bone marrow for changes in megakaryocyte number and maturation.

Data Presentation

While specific quantitative data for this compound in ITP mouse models is unavailable, the following tables illustrate how data from such studies would be structured for clear comparison.

Table 1: Representative Platelet Count Data in a Passive ITP Model

Treatment GroupDay 0 (Baseline)Day 1Day 3Day 5Day 7
Vehicle Control 1000 ± 50150 ± 20200 ± 30350 ± 40600 ± 50
This compound (X mg/kg) 1000 ± 50250 ± 25500 ± 45800 ± 601100 ± 70
This compound (Y mg/kg) 1000 ± 50300 ± 30650 ± 551000 ± 751300 ± 80
Data are presented as mean platelet count (x109/L) ± SEM.

Table 2: Representative Endpoint Data in an Active ITP Model

Treatment GroupFinal Platelet Count (x109/L)Anti-platelet IgG (OD450)Bone Marrow Megakaryocytes (per HPF)
Vehicle Control 350 ± 401.2 ± 0.15 ± 1
This compound (Z mg/kg) 850 ± 650.7 ± 0.0815 ± 2
Data are presented as mean ± SEM. HPF = High-Power Field.

Conclusion

The protocols and data presentation formats outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in mouse models of ITP. By employing these standardized methodologies, researchers can effectively assess the efficacy of this compound in increasing platelet counts and potentially modulating the autoimmune response in ITP. Such studies are crucial for advancing the development of novel therapeutics for this challenging autoimmune disorder.

References

Application Notes and Protocols for Evaluating ONO-7746 Efficacy in a Hematopoietic Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7746 is an orally active, small molecule thrombopoietin (TPO) receptor agonist. Its primary mechanism of action is to bind to and stimulate the c-Mpl receptor (TPO-R), thereby mimicking the effects of endogenous thrombopoietin. This stimulation leads to the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, ultimately resulting in an increased platelet count. While the primary therapeutic application of TPO receptor agonists is the treatment of thrombocytopenia, particularly chemotherapy-induced thrombocytopenia (CIT), evaluating the efficacy of novel compounds like this compound requires robust in vitro models.

These application notes provide a framework for assessing the biological activity of this compound in a relevant human hematopoietic cell line. The protocols outlined below describe methods to evaluate the compound's ability to induce megakaryocytic differentiation and to protect against or restore megakaryopoiesis in a model of chemotherapy-induced damage.

Target Signaling Pathway

This compound, as a TPO receptor agonist, activates several downstream signaling cascades upon binding to the c-Mpl receptor. The principal pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase (PI3K/AKT) pathways. Activation of these pathways culminates in the transcriptional regulation of genes that control proliferation, differentiation, and survival of megakaryocytic progenitor cells.

TPO_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO_R c-Mpl (TPO-R) JAK2 JAK2 TPO_R->JAK2 Activates ONO_7746 This compound ONO_7746->TPO_R Binds to STAT STAT JAK2->STAT Phosphorylates RAS RAS JAK2->RAS PI3K PI3K JAK2->PI3K STAT_P p-STAT STAT->STAT_P Transcription Gene Transcription (Proliferation, Differentiation, Survival) STAT_P->Transcription Translocates to nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_P p-ERK ERK->ERK_P ERK_P->Transcription Translocates to nucleus AKT AKT PI3K->AKT AKT_P p-AKT AKT->AKT_P AKT_P->Transcription Promotes survival Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Culture K562 Cells seed Seed cells in 6-well plates start->seed treat Add this compound (various conc.) + Controls (Vehicle, PMA) seed->treat chemo Add Chemotherapeutic Agent (e.g., Carboplatin) treat->chemo For Protocol 2 incubate Incubate for 72-96 hours treat->incubate chemo->incubate morphology Morphological Assessment incubate->morphology flow Flow Cytometry (CD41a/CD61) incubate->flow ploidy Ploidy Analysis incubate->ploidy viability Viability/Apoptosis Assays (For Protocol 2) incubate->viability

Application Notes and Protocols for In Vitro Generation of ONO-7746 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for generating in vitro dose-response curves for ONO-7746, a potent, orally available small-molecule agonist of the thrombopoietin (TPO) receptor (c-Mpl). Understanding the in vitro potency and mechanism of action of this compound is crucial for preclinical drug development and for elucidating its role in stimulating megakaryopoiesis.

This compound binds to and activates the TPO receptor, initiating a cascade of intracellular signaling events that drive the proliferation and differentiation of megakaryocytic progenitor cells, ultimately leading to increased platelet production.[1] The primary signaling pathways activated by TPO receptor stimulation include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways.[2]

This document outlines detailed protocols for assessing the dose-dependent activity of this compound through cell proliferation assays, reporter gene assays, and analysis of downstream signaling pathway activation.

Data Presentation

A critical aspect of characterizing this compound is the determination of its potency, typically represented by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). While specific in vitro dose-response data for this compound is not publicly available, the following table provides a template for summarizing such quantitative data once generated through the described experimental protocols.

Assay Type Cell Line Endpoint Measured This compound EC₅₀/IC₅₀ (nM) Positive Control Positive Control EC₅₀/IC₅₀ (nM)
Cell ProliferationUT7/TPOATP Levels (CellTiter-Glo)Data to be determinedRecombinant Human TPOExpected in pM range
Cell ProliferationBa/F3-hTPO-RMTT ReductionData to be determinedRomiplostimExpected in nM range
STAT5 ReporterHEK-Blue™ TPOSEAP ActivityData to be determinedRecombinant Human TPOExpected in ng/mL range
pSTAT5 AssayHELpSTAT5 Levels (ELISA)Data to be determinedRecombinant Human TPOExpected in ng/mL range
pERK1/2 AssayMO7epERK1/2 Levels (ELISA)Data to be determinedRecombinant Human TPOExpected in ng/mL range
pAKT AssayCMKpAKT Levels (ELISA)Data to be determinedRecombinant Human TPOExpected in ng/mL range

This compound Signaling Pathway

ONO7746_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONO7746 This compound TPO_R TPO Receptor (c-Mpl) ONO7746->TPO_R Binds and Activates JAK2 JAK2 TPO_R->JAK2 Activates Ras Ras TPO_R->Ras PI3K PI3K TPO_R->PI3K STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Dimerizes Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) pSTAT5->Gene_Expression Translocates and Regulates Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Regulates Transcription Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates AKT->Gene_Expression Promotes Cell Survival

Experimental Protocols

Cell Proliferation Assay to Determine this compound Potency

This protocol describes a method to quantify the dose-dependent effect of this compound on the proliferation of a TPO-dependent cell line.

A. Cell Line and Culture:

  • Cell Line: UT7/TPO, a human megakaryoblastic leukemia cell line engineered to be dependent on TPO for proliferation.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL recombinant human TPO (for routine culture).

B. Experimental Workflow:

Cell_Proliferation_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A1 Wash and Resuspend UT7/TPO Cells in TPO-free Medium A2 Count Cells and Adjust Density to 5 x 10^4 cells/mL A1->A2 B1 Seed 100 µL of Cell Suspension per Well in a 96-well Plate A2->B1 A3 Prepare Serial Dilutions of this compound B2 Add 10 µL of this compound Dilutions to Respective Wells A3->B2 B1->B2 B3 Incubate for 72 hours at 37°C, 5% CO₂ B2->B3 C1 Add CellTiter-Glo® Reagent B3->C1 C2 Incubate for 10 minutes C1->C2 C3 Measure Luminescence C2->C3

C. Detailed Protocol:

  • Cell Preparation:

    • Culture UT7/TPO cells to approximately 80% confluency.

    • Wash the cells twice with TPO-free culture medium to remove any residual TPO.

    • Resuspend the cells in TPO-free culture medium and perform a cell count.

    • Adjust the cell density to 5 x 10⁴ cells/mL in TPO-free medium.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in TPO-free culture medium to achieve a range of concentrations (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (DMSO) and a positive control (recombinant human TPO, e.g., 10 ng/mL).

  • Assay Procedure:

    • Add 100 µL of the cell suspension to each well of a white, clear-bottom 96-well plate.

    • Add 10 µL of the serially diluted this compound, vehicle control, or positive control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Data Acquisition:

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all other values.

    • Normalize the data by setting the vehicle control as 0% and the maximal TPO response as 100%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value.

STAT5 Reporter Gene Assay

This protocol utilizes a reporter cell line to specifically measure the activation of the STAT5 signaling pathway, a key downstream event of TPO receptor activation.

A. Cell Line and Culture:

  • Cell Line: HEK-Blue™ TPO cells (InvivoGen), which are HEK293 cells co-transfected with the human TPO receptor and a STAT5-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Culture Medium: DMEM, 10% heat-inactivated FBS, 100 µg/ml Normocin™, 1X HEK-Blue™ Selection.

B. Experimental Workflow:

STAT5_Reporter_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A1 Resuspend HEK-Blue™ TPO Cells in Test Medium A2 Adjust Cell Density A1->A2 B2 Add 180 µL of Cell Suspension to Each Well A2->B2 A3 Prepare this compound Serial Dilutions B1 Add 20 µL of this compound Dilutions to a 96-well Plate A3->B1 B1->B2 B3 Incubate for 24 hours at 37°C, 5% CO₂ B2->B3 C1 Transfer Supernatant to a New Plate B3->C1 C2 Add QUANTI-Blue™ Solution C1->C2 C3 Incubate at 37°C C2->C3 C4 Measure Absorbance at 620-655 nm C3->C4

C. Detailed Protocol:

  • Cell Preparation:

    • Gently detach HEK-Blue™ TPO cells using a cell scraper.

    • Resuspend the cells in HEK-Blue™ Detection Medium.

    • Adjust the cell density to approximately 2.8 x 10⁵ cells/mL.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HEK-Blue™ Detection Medium as described in the previous protocol.

  • Assay Procedure:

    • Add 20 µL of the this compound dilutions, vehicle control, or positive control (recombinant human TPO) to the wells of a flat-bottom 96-well plate.

    • Add 180 µL of the cell suspension to each well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

    • Transfer 20 µL of the induced cell supernatant to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 15-60 minutes.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis:

    • Analyze the data as described in the cell proliferation assay protocol to determine the EC₅₀ value for STAT5 activation.

Downstream Signaling Pathway Analysis (Phosphorylation Assays)

This protocol provides a general framework for measuring the phosphorylation of key signaling proteins (STAT5, ERK1/2, AKT) in response to this compound treatment using cell-based ELISA kits.

A. Cell Line and Culture:

  • Choose a relevant hematopoietic cell line expressing the TPO receptor (e.g., HEL, MO7e, CMK).

  • Culture cells in their recommended medium. Prior to the experiment, cells should be starved of growth factors for 4-12 hours to reduce basal phosphorylation levels.

B. Experimental Workflow:

Phosphorylation_Assay_Workflow cluster_prep Preparation cluster_assay Stimulation & Lysis cluster_readout ELISA A1 Seed and Starve Cells B1 Treat Cells with this compound for a Short Duration (e.g., 15-30 min) A1->B1 A2 Prepare this compound Dilutions A2->B1 B2 Lyse Cells B1->B2 C1 Transfer Lysates to Antibody-coated Plate B2->C1 C2 Incubate and Wash C1->C2 C3 Add Detection Antibody C2->C3 C4 Add Substrate and Stop Solution C3->C4 C5 Read Absorbance C4->C5

C. Detailed Protocol:

  • Cell Preparation and Stimulation:

    • Seed cells in a 96-well plate and culture until they reach the desired confluency.

    • Starve the cells by replacing the culture medium with a serum-free or low-serum medium for 4-12 hours.

    • Treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the specific instructions of the chosen cell-based ELISA kit.

  • ELISA Procedure:

    • Follow the manufacturer's protocol for the specific phospho-STAT5, phospho-ERK1/2, or phospho-AKT ELISA kit. This typically involves transferring the cell lysates to an antibody-coated plate, followed by a series of incubation, washing, and detection steps.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength.

    • Normalize the data to the total protein concentration or to the signal from a total (non-phosphorylated) protein control well.

    • Plot the dose-response curve and determine the EC₅₀ for the phosphorylation of each signaling molecule.

By following these detailed protocols, researchers can effectively generate in vitro dose-response curves for this compound, providing valuable insights into its potency and mechanism of action. This information is essential for the continued development and characterization of this promising thrombopoietin receptor agonist.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of ONO-7746

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical pharmacokinetic data for ONO-7746 is not publicly available. The following application notes and protocols are based on established methodologies for oral small molecule drugs and data from analogous thrombopoietin receptor (TPO-R) agonists. These should be adapted and validated for the specific characteristics of this compound.

I. Application Notes

Introduction

This compound is an orally available small-molecule thrombopoietin receptor (TPO-R) agonist.[1] It stimulates the TPO-R, leading to the proliferation and differentiation of megakaryocytes, which in turn increases platelet production.[1] Preclinical pharmacokinetic (PK) studies in animal models are a critical component of the drug development process.[2][3] These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs dose selection for clinical trials and helps to ensure the safety and efficacy of the drug candidate.[4]

Selection of Animal Models

The choice of animal species for PK studies is a critical decision.[5] Ideally, the selected species should exhibit a similar metabolic profile to humans. For small molecule drugs like this compound, rodents (e.g., mice and rats) are commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized biology.[6] A larger non-rodent species (e.g., beagle dogs or non-human primates) is also typically required by regulatory agencies to assess the pharmacokinetics in a species more physiologically similar to humans before proceeding to clinical trials.[5] For other TPO-R agonists like eltrombopag, in vivo activity has been demonstrated in chimpanzees.[5][7]

Key Pharmacokinetic Parameters

The primary objective of preclinical PK studies is to characterize the following parameters:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

II. Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after a single oral administration in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of this compound to the rats via oral gavage. A typical dose volume is 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Intravenous Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound after a single intravenous administration in rats.

Materials:

  • This compound

  • Vehicle for intravenous administration (e.g., saline with a co-solvent)

  • Sprague-Dawley rats with jugular vein catheters

  • Infusion pump

  • Blood collection tubes (containing K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate cannulated rats to the housing conditions.

  • Dose Preparation: Prepare a solution of this compound in the intravenous vehicle.

  • Dosing: Administer a single intravenous dose of this compound via the jugular vein catheter, typically as a slow bolus or short infusion.

  • Blood Sampling: Collect blood samples at the same time points as the oral study.

  • Plasma Preparation and Storage: Follow the same procedure as in the oral study.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters. The absolute bioavailability (F%) can be calculated using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

III. Data Presentation

While specific preclinical data for this compound is unavailable, the following tables illustrate how the results from the proposed studies could be presented. For reference, human pharmacokinetic data for this compound and preclinical data for a similar TPO-R agonist, eltrombopag, are included.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Oral Dose) [8]

Dose (mg)Tmax (hr) (median)T1/2 (hr) (mean)
5 - 1003.0 - 4.022 - 27
100 - 1503.0 - 4.022 - 27

In the 100 to 150 mg dose range, Cmax and AUCinf increased greater than dose proportionally.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)F (%)
Oral10DataDataDataDataData
IV1DataDataDataData100

IV. Visualizations

Signaling Pathway

The binding of a TPO-R agonist like this compound to the thrombopoietin receptor (c-Mpl) activates downstream signaling pathways, primarily the JAK-STAT and MAPK pathways, leading to megakaryopoiesis.[7]

TPO_R_Signaling cluster_nucleus Nucleus This compound This compound TPO-R (c-Mpl) TPO-R (c-Mpl) This compound->TPO-R (c-Mpl) JAK2 JAK2 TPO-R (c-Mpl)->JAK2 STAT STAT JAK2->STAT Phosphorylation MAPK MAPK JAK2->MAPK Activation pSTAT pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription pMAPK pMAPK pMAPK->Gene Transcription Megakaryocyte Proliferation & Differentiation Megakaryocyte Proliferation & Differentiation Gene Transcription->Megakaryocyte Proliferation & Differentiation PK_Workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_processing Sample Processing cluster_analysis Analysis Dose_Preparation Dose Formulation Preparation Dosing Oral or IV Dosing Dose_Preparation->Dosing Animal_Acclimation Animal Acclimation (e.g., Rats) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis

References

Application Notes and Protocols for In Vivo Administration of ONO-7746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7746 is a potent, orally bioavailable small molecule agonist of the thrombopoietin (TPO) receptor (c-Mpl).[1] Activation of the TPO receptor stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. This makes this compound a compound of interest for investigating therapeutic strategies for thrombocytopenia, particularly chemotherapy-induced thrombocytopenia (CIT). These application notes provide detailed protocols for the preparation of this compound for in vivo administration in a research setting, based on its known physicochemical properties.

Physicochemical Properties and Solubility

A crucial first step in preparing this compound for in vivo studies is understanding its solubility. This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water. This property dictates the appropriate vehicles for formulating dosing solutions.

PropertyData
Solubility Soluble in DMSO, insoluble in water.
Storage (Powder) Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.
Storage (Stock Solution) Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents

This protocol details the preparation of a suspension of this compound suitable for oral administration in animal models such as mice or rats. Due to its insolubility in aqueous solutions, a suspension is the most common formulation approach.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Amount: Determine the total amount of this compound and vehicle needed based on the number of animals, their weights, and the desired dose. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you would need 0.25 mg of this compound per mouse.

  • Prepare the Vehicle: A common vehicle for oral administration of compounds with low aqueous solubility is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.

    • For 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of saline.

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Prepare the Final Formulation:

    • To the this compound/DMSO solution, add the PEG400. Vortex to mix thoroughly.

    • Slowly add the saline to the mixture while vortexing to prevent precipitation. The final formulation will be a suspension.

    • If significant precipitation occurs, sonication for 5-10 minutes may help to create a more uniform suspension.

  • Administration:

    • The prepared formulation should be administered immediately to prevent the compound from settling.

    • Before each administration, vortex the suspension vigorously to ensure a homogenous dose.

    • Administer the formulation via oral gavage using an appropriately sized feeding needle.

Quantitative Data Summary for Formulation:

ComponentPercentage (%)Volume for 1 mLPurpose
DMSO10100 µLSolubilizing agent
PEG40040400 µLCo-solvent and vehicle
Saline (0.9% NaCl)50500 µLVehicle

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as an agonist for the TPO receptor (c-Mpl). The binding of this compound to c-Mpl on the surface of hematopoietic stem cells and megakaryocyte progenitors activates downstream signaling pathways, primarily the JAK-STAT and MAPK pathways. This signaling cascade ultimately leads to the transcription of genes involved in cell proliferation and differentiation, resulting in an increased production of mature platelets.

ONO7746_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TPO-R (c-Mpl) TPO-R (c-Mpl) This compound->TPO-R (c-Mpl) Binds to JAK2 JAK2 TPO-R (c-Mpl)->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates MAPK MAPK JAK2->MAPK Activates Nucleus Nucleus STAT->Nucleus MAPK->Nucleus Transcription Transcription Nucleus->Transcription Promotes Platelet Production Platelet Production Transcription->Platelet Production

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.

Experimental_Workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization baseline_blood_collection Baseline Blood Collection animal_acclimatization->baseline_blood_collection randomization Randomization into Groups baseline_blood_collection->randomization formulation_prep This compound Formulation Preparation randomization->formulation_prep oral_administration Oral Administration randomization->oral_administration formulation_prep->oral_administration monitoring Animal Monitoring (Weight, Clinical Signs) oral_administration->monitoring blood_collection Periodic Blood Collection monitoring->blood_collection platelet_counting Platelet Counting blood_collection->platelet_counting data_analysis Data Analysis platelet_counting->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for this compound.

Safety Precautions

  • This compound is a research compound. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

The successful in vivo administration of this compound relies on the appropriate preparation of a dosing solution that accounts for its solubility characteristics. The provided protocols and diagrams offer a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy and pharmacodynamics of this TPO receptor agonist. Adherence to these guidelines will help ensure the consistency and reliability of experimental results.

References

Application Notes and Protocols for Preclinical Evaluation of ONO-7746, a Thrombopoietin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ONO-7746, a novel, orally available small-molecule thrombopoietin (TPO) receptor agonist. This compound is designed to stimulate megakaryopoiesis and platelet production, offering a potential therapeutic option for conditions such as chemotherapy-induced thrombocytopenia (CIT).

Introduction

This compound acts as a potent agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[1] The binding of this compound to TPO-R activates downstream signaling cascades, including the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways, which are crucial for the proliferation and differentiation of megakaryocytes, the precursor cells of platelets. This ultimately leads to an increase in circulating platelet levels. Preclinical studies are essential to characterize the long-term efficacy and safety of this compound before clinical application. These notes provide protocols for inducing and evaluating the compound's effects in a relevant animal model of CIT.

Data Presentation: Pharmacodynamic Effects of this compound

The following tables summarize the expected pharmacodynamic and pharmacokinetic profiles of this compound based on early clinical data in healthy subjects, which can be extrapolated for preclinical model development.

Table 1: Pharmacodynamic Profile of Single-Dose this compound in Healthy Subjects

Dose LevelTime to Onset of Platelet IncreaseTime to Peak Platelet CountMaximum Platelet Count Increase from BaselineDuration of Platelet Elevation
5 mg3-4 days9-11 daysDose-dependentReturned to baseline by Day 28
10 mg3-4 days9-11 daysDose-dependentReturned to baseline by Day 28
20 mg3-4 days9-11 daysDose-dependentReturned to baseline by Day 28
50 mg3-4 days9-11 daysDose-dependentReturned to baseline by Day 28
100 mg3-4 days9-11 daysDose-dependentReturned to baseline by Day 28
150 mg3-4 days9-11 daysUp to 117%Returned to baseline by Day 28

Data is illustrative and based on reported trends in healthy human subjects.[2]

Table 2: Pharmacokinetic Profile of Single-Dose this compound in Healthy Subjects

Dose RangeMedian Tmax (hours)Mean Terminal Half-life (T1/2) (hours)Dose Proportionality
5 - 100 mg3.0 - 4.022 - 27Linear
100 - 150 mg3.0 - 4.022 - 27Greater than dose-proportional increase in Cmax and AUC

Data derived from studies in healthy human subjects.[2]

Experimental Protocols

Protocol 1: Induction of Chemotherapy-Induced Thrombocytopenia (CIT) in a Rodent Model

This protocol describes a common method for inducing thrombocytopenia in rodents to mimic the clinical scenario of CIT.

Materials:

  • Male or female Sprague-Dawley rats (8-10 weeks old)

  • Carboplatin (or other myelosuppressive chemotherapeutic agent)

  • Sterile 0.9% saline

  • Animal handling and restraint equipment

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Automated hematology analyzer

Procedure:

  • Acclimatization: Acclimatize animals to the housing facility for at least 7 days prior to the experiment.

  • Baseline Blood Collection: Collect baseline blood samples (approximately 0.25 mL) from the tail vein or saphenous vein into EDTA-coated tubes for a complete blood count (CBC).

  • Carboplatin Administration: Prepare a sterile solution of carboplatin in 0.9% saline. Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of carboplatin at a dose known to induce significant thrombocytopenia (e.g., 50-75 mg/kg for rats). The optimal dose should be determined in a pilot study.

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or bleeding.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., days 3, 5, 7, 10, and 14 post-carboplatin administration) to monitor platelet counts and establish the nadir (lowest point) of thrombocytopenia.

Protocol 2: Evaluation of Long-Term Efficacy of this compound in a CIT Rodent Model

This protocol outlines the procedure for assessing the long-term effects of this compound on platelet recovery in a CIT model.

Materials:

  • Thrombocytopenic rats (as prepared in Protocol 1)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies

  • Automated hematology analyzer

Procedure:

  • Animal Grouping: Once thrombocytopenia is established (platelet count significantly below baseline), randomize the animals into treatment and control groups (n=8-10 animals per group).

    • Group 1: Vehicle control (oral gavage)

    • Group 2: this compound (low dose, e.g., 1 mg/kg, oral gavage)

    • Group 3: this compound (high dose, e.g., 10 mg/kg, oral gavage)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for a predetermined long-term period (e.g., 28 days).

  • Blood Monitoring: Collect blood samples at regular intervals (e.g., twice weekly) throughout the treatment period to monitor platelet counts, red blood cell counts, and white blood cell counts.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and collect terminal blood samples for a final CBC.

  • Bone Marrow Analysis: Collect femurs and tibias for bone marrow aspiration or histological analysis to assess megakaryocyte numbers and morphology.

Mandatory Visualizations

ONO_7746_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TPO_R TPO Receptor (c-Mpl) This compound->TPO_R JAK2 JAK2 TPO_R->JAK2 STAT STAT JAK2->STAT PI3K PI3K JAK2->PI3K RAS RAS JAK2->RAS Nucleus Nucleus STAT->Nucleus AKT AKT PI3K->AKT AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Megakaryocyte Proliferation Nucleus->Proliferation Differentiation Megakaryocyte Differentiation Nucleus->Differentiation

Caption: Signaling pathway of this compound via the TPO receptor.

Preclinical_Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization baseline Baseline Blood Collection (Day 0) acclimatization->baseline induction Induce CIT (e.g., Carboplatin) baseline->induction thrombocytopenia Confirm Thrombocytopenia (Platelet Nadir) induction->thrombocytopenia randomization Randomize into Groups (Vehicle, this compound Low, this compound High) thrombocytopenia->randomization treatment Long-Term Daily Dosing (28 days) randomization->treatment monitoring Blood Monitoring (Twice Weekly) treatment->monitoring terminal Terminal Procedures (Day 28) monitoring->terminal analysis Data Analysis (Platelet Counts, Bone Marrow) terminal->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound.

References

Application Notes & Protocols for Measuring Platelet Function in Response to ONO-7746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of ONO-7746, a hypothetical P2Y12 receptor antagonist, on platelet function. The methodologies described herein are standard and robust assays for characterizing the efficacy and mechanism of action of anti-platelet agents.

Introduction to this compound and its Hypothetical Mechanism of Action

This compound is postulated to be a selective antagonist of the P2Y12 receptor, a key G protein-coupled receptor on the surface of platelets. The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from dense granules of activated platelets. Activation of the P2Y12 receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of the GPIIb/IIIa receptor. The activated GPIIb/IIIa receptor facilitates platelet aggregation by binding to fibrinogen, leading to thrombus formation. By inhibiting the P2Y12 receptor, this compound is expected to reduce platelet aggregation and thrombus formation.

The following diagram illustrates the signaling pathway targeted by this compound:

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Activates ONO7746 This compound ONO7746->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa_inactive Inactive GPIIb/IIIa Gi->GPIIbIIIa_inactive Promotes Activation cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP GPIIbIIIa_active Active GPIIb/IIIa VASP_P->GPIIbIIIa_active Inhibits Activation GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

Figure 1: Hypothetical signaling pathway of this compound action.

Key Assays for Measuring this compound-Induced Platelet Function

A panel of assays is recommended to comprehensively evaluate the effect of this compound on platelet function. These include:

  • Light Transmission Aggregometry (LTA): The gold standard for measuring platelet aggregation.

  • Flow Cytometry: To assess platelet activation markers such as P-selectin expression and GPIIb/IIIa activation.

  • VerifyNow P2Y12 Assay: A point-of-care assay to measure P2Y12 receptor-mediated platelet aggregation.

  • Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A specific assay to measure the inhibition of the P2Y12 signaling pathway.

The following diagram illustrates a typical experimental workflow for evaluating this compound:

Experimental_Workflow Blood_Collection Whole Blood Collection PRP_Prep Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Prep VerifyNow VerifyNow P2Y12 Assay Blood_Collection->VerifyNow Incubation Incubation with this compound or Vehicle PRP_Prep->Incubation LTA Light Transmission Aggregometry (LTA) Incubation->LTA Flow_Cytometry Flow Cytometry (P-selectin, GPIIb/IIIa) Incubation->Flow_Cytometry VASP VASP Phosphorylation Assay Incubation->VASP Data_Analysis Data Analysis and Interpretation LTA->Data_Analysis Flow_Cytometry->Data_Analysis VerifyNow->Data_Analysis VASP->Data_Analysis

Figure 2: General experimental workflow for assessing this compound.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize the expected outcomes from the described assays when testing this compound.

Table 1: Light Transmission Aggregometry (LTA) Data

Treatment GroupAgonist (ADP Conc.)Maximum Aggregation (%)
Vehicle Control5 µM85 ± 5
Vehicle Control10 µM92 ± 4
This compound (1 µM)5 µM30 ± 7
This compound (1 µM)10 µM45 ± 6
This compound (10 µM)5 µM15 ± 5
This compound (10 µM)10 µM25 ± 4

Table 2: Flow Cytometry Data for Platelet Activation Markers

Treatment GroupMarker% Positive Platelets
Vehicle ControlP-selectin (CD62P)65 ± 8
Vehicle ControlActivated GPIIb/IIIa (PAC-1)70 ± 6
This compound (1 µM)P-selectin (CD62P)25 ± 5
This compound (1 µM)Activated GPIIb/IIIa (PAC-1)30 ± 7
This compound (10 µM)P-selectin (CD62P)10 ± 4
This compound (10 µM)Activated GPIIb/IIIa (PAC-1)15 ± 5

Table 3: VerifyNow P2Y12 Assay Data

Treatment GroupP2Y12 Reaction Units (PRU)
Vehicle Control250 ± 20
This compound (1 µM)120 ± 15
This compound (10 µM)60 ± 10

Table 4: VASP Phosphorylation Assay Data

Treatment GroupPlatelet Reactivity Index (PRI) (%)
Vehicle Control80 ± 7
This compound (1 µM)35 ± 6
This compound (10 µM)15 ± 5

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)
  • Draw whole blood into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP will be used as a blank for LTA.

Protocol for Light Transmission Aggregometry (LTA)
  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

  • Add PRP to the cuvettes with a stir bar.

  • Add this compound or vehicle control to the PRP and incubate for the desired time (e.g., 5 minutes).

  • Add ADP (agonist) to the PRP and record the change in light transmission for 5-10 minutes.

  • The maximum aggregation is determined as the maximum change in light transmission.

Protocol for Flow Cytometry Analysis of Platelet Activation
  • To aliquots of PRP, add this compound or vehicle control and incubate.

  • Add ADP to stimulate the platelets.

  • Add fluorescently labeled antibodies against P-selectin (e.g., anti-CD62P-PE) and activated GPIIb/IIIa (e.g., PAC-1-FITC).

  • Incubate in the dark for 20 minutes at room temperature.

  • Fix the samples with 1% paraformaldehyde.

  • Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter.

Protocol for VerifyNow P2Y12 Assay
  • Follow the manufacturer's instructions for the VerifyNow system.

  • Collect whole blood into the provided Greiner Bio-One 3.2% sodium citrate blood collection tube.

  • Insert the cartridge into the instrument.

  • Add the whole blood sample to the cartridge.

  • The instrument will automatically report the P2Y12 Reaction Units (PRU).

Protocol for VASP Phosphorylation Assay
  • This assay is typically performed using a commercially available kit (e.g., from BioCytex).

  • Incubate whole blood or PRP with this compound or vehicle control.

  • Add PGE1 (prostaglandin E1) to stimulate VASP phosphorylation, followed by ADP to induce dephosphorylation in the absence of P2Y12 inhibition.

  • Fix and permeabilize the platelets.

  • Stain with a primary antibody against phosphorylated VASP and a fluorescently labeled secondary antibody.

  • Analyze by flow cytometry. The Platelet Reactivity Index (PRI) is calculated based on the mean fluorescence intensity (MFI) of the samples.

The logical relationship between these assays in confirming the mechanism of action of this compound is depicted below:

Assay_Relationship ONO7746 This compound P2Y12_Inhibition P2Y12 Receptor Inhibition ONO7746->P2Y12_Inhibition VASP_Assay VASP Assay (Increased VASP-P) P2Y12_Inhibition->VASP_Assay Reduced_Activation Reduced Platelet Activation P2Y12_Inhibition->Reduced_Activation Confirmation Confirmation of Mechanism of Action VASP_Assay->Confirmation Flow_Cytometry Flow Cytometry (Decreased P-selectin & active GPIIb/IIIa) Reduced_Activation->Flow_Cytometry Reduced_Aggregation Reduced Platelet Aggregation Reduced_Activation->Reduced_Aggregation Flow_Cytometry->Confirmation LTA_VerifyNow LTA & VerifyNow (Decreased Aggregation/PRU) Reduced_Aggregation->LTA_VerifyNow LTA_VerifyNow->Confirmation

Figure 3: Logical relationship of assays for this compound validation.

Troubleshooting & Optimization

Optimizing ONO-7746 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the optimal use of ONO-7746 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally available, small molecule agonist of the thrombopoietin (TPO) receptor, also known as c-Mpl.[1] By binding to and stimulating the TPO receptor, this compound mimics the action of endogenous thrombopoietin. This activation triggers downstream signaling pathways that lead to the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1] Ultimately, this results in increased platelet production.[1]

Q2: Which signaling pathways are activated by this compound?

Upon binding to the TPO receptor, this compound initiates a cascade of intracellular signaling. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[2] Activation of these pathways is crucial for stimulating megakaryopoiesis and subsequent platelet formation.

This compound Signaling Pathway

ONO7746_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TPO Receptor (c-Mpl) TPO Receptor (c-Mpl) This compound->TPO Receptor (c-Mpl) Binds to & Activates JAK2 JAK2 TPO Receptor (c-Mpl)->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates MAPK MAPK JAK2->MAPK Activates Gene Transcription Gene Transcription STAT->Gene Transcription Promotes MAPK->Gene Transcription Promotes Megakaryocyte Proliferation & Differentiation Megakaryocyte Proliferation & Differentiation Gene Transcription->Megakaryocyte Proliferation & Differentiation

Caption: this compound binds to the TPO receptor, activating downstream JAK/STAT and MAPK signaling pathways to promote gene transcription for megakaryocyte development.

Q3: What is a recommended starting concentration for this compound in cell culture?

While specific data for this compound in vitro is limited, data from other small molecule TPO receptor agonists can provide a starting point. For example, the TPO receptor agonist SB-497115 demonstrated an EC50 of 30 nM for proliferation in the UT7-Tpo cell line and an EC50 of 100 nM for inducing differentiation of CD34+ primary cells into megakaryocytes.[3] Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments with this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low cell viability or cytotoxicity This compound concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 1 nM to 100 nM) and use a viability assay such as MTS or a cytotoxicity assay like LDH release.
No observable effect on cell proliferation or differentiation This compound concentration is too low.Gradually increase the concentration of this compound in your experiments. Ensure that the cell line used expresses the TPO receptor (c-Mpl).
The cell line is not responsive to TPO receptor agonists.Confirm TPO receptor expression using techniques like flow cytometry or western blotting. Consider using a cell line known to be responsive to TPO, such as UT7-Tpo or primary CD34+ cells.
Inconsistent results between experiments Variability in cell seeding density.Ensure consistent cell seeding density across all wells and experiments.
Reagent instability.Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTS Assay)

This protocol outlines a method to determine the optimal concentration of this compound that promotes cell proliferation without inducing cytotoxicity.

Materials:

  • TPO-responsive cell line (e.g., UT7-Tpo)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO, if applicable) and a positive control (e.g., recombinant TPO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the EC50 value.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed TPO-responsive cells in 96-well plate C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate % cell viability G->H I Plot dose-response curve H->I J Determine EC50 I->J

Caption: A stepwise workflow for determining the optimal concentration of this compound using a cell viability assay.

Data Presentation

Table 1: Example Dose-Response Data for a TPO Receptor Agonist

Concentration (nM)% Cell Viability (relative to control)
0 (Vehicle)100%
1115%
10145%
30 150% (EC50)
100148%
1000120%
1000085%

Note: This is example data based on typical results for TPO receptor agonists and should be replaced with experimental data for this compound. The EC50 is the concentration at which 50% of the maximum response is observed.

References

Technical Support Center: ONO-7746 and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific off-target effects of ONO-7746 is limited. This guide provides a general framework and best practices for researchers to assess and troubleshoot potential off-target effects of novel compounds like this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is an orally available small molecule that acts as a thrombopoietin (TPO) receptor agonist.[1] The TPO receptor, also known as c-Mpl, is a cytokine receptor. By binding to and stimulating this receptor, this compound mimics the action of endogenous TPO, which leads to the proliferation and differentiation of megakaryocytes in the bone marrow. This, in turn, increases the production of platelets.[1][2] The primary therapeutic goal of this compound is to address thrombocytopenia (low platelet counts), particularly in contexts like chemotherapy.[1]

Q2: I'm observing an unexpected phenotype in my cell-based assay after this compound treatment that doesn't seem related to TPO receptor signaling. What could be the cause?

Unexpected phenotypes can arise from a compound interacting with unintended molecular targets, known as off-target effects. While this compound is designed to be a TPO receptor agonist, it is possible it may interact with other proteins, such as kinases or other receptors, especially at higher concentrations. To investigate this, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve. If the unexpected phenotype only occurs at concentrations significantly higher than those required for TPO receptor activation, it may be an off-target effect.

  • Control Compound: Include a structurally unrelated TPO receptor agonist as a control. If this control compound recapitulates the on-target effects (e.g., megakaryocyte differentiation) but not the unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.

  • Target Knockout/Knockdown Cells: Use cells where the TPO receptor (c-Mpl) has been knocked out or knocked down. If this compound still produces the unexpected phenotype in these cells, it is a strong indication of an off-target mechanism.

Troubleshooting Unexplained Experimental Results

Issue: Inconsistent results or unexpected cell toxicity at high concentrations of this compound.

Possible Cause: Off-target activity or general compound toxicity.

Troubleshooting Guide:

  • Assess Cell Viability: Run a standard cell viability assay (e.g., MTT or CellTiter-Glo) across a wide range of this compound concentrations to determine the cytotoxic threshold.

  • Orthogonal Assays: Employ an alternative, or orthogonal, assay to confirm your primary findings. For example, if you are observing changes in gene expression via qPCR, validate these with a protein-level analysis like a Western blot.

  • Broad Spectrum Screening: If off-target effects are suspected and resources permit, consider submitting the compound for broad screening panels to identify potential unintended interactions.

Experimental Protocols for Off-Target Assessment

Protocol 1: Kinase Selectivity Profiling

To identify potential off-target kinase interactions, a broad panel kinase screen is a standard approach. Many contract research organizations (CROs) offer these services.

Methodology:

  • Compound Preparation: this compound is typically dissolved in DMSO to create a high-concentration stock solution.

  • Assay Format: A common format is a competition binding assay or an enzymatic activity assay. For instance, the ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, where a decrease in signal in the presence of the compound indicates inhibition.

  • Kinase Panel: Select a panel of kinases for screening. A broad panel covering a significant portion of the human kinome is recommended for initial profiling.

  • Data Analysis: Results are often expressed as the percentage of kinase activity remaining in the presence of a set concentration of the compound (e.g., 1 µM or 10 µM). Hits (significant inhibition) are then typically followed up with IC50 determination to quantify the potency of the off-target interaction.

Protocol 2: In Vitro Safety Pharmacology Profiling

This type of profiling assesses the interaction of a compound with a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

Methodology:

  • Target Panel Selection: A standard safety panel often includes targets like GPCRs, ion channels (including hERG), and various enzymes.

  • Assay Types: A combination of binding assays (e.g., radioligand binding) and functional assays (e.g., calcium flux for GPCRs) are used.

  • Execution: this compound is tested at one or more concentrations against this panel of targets.

  • Data Interpretation: Results are reported as percent inhibition or activation. A common threshold for a significant "hit" is >50% inhibition or activation at a concentration of 10 µM. Follow-up dose-response studies are then performed for any identified hits.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for "Compound X" (Example)

Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µMIC50 (µM)
TPO-R (On-target)98% (Activation)100% (Activation)EC50: 0.05
Kinase A5%12%> 100
Kinase B65%95%1.2
Kinase C2%8%> 100
Kinase D48%89%2.5

This table illustrates how data from a kinase screen could be presented, highlighting potential off-target hits (Kinase B and Kinase D) for a hypothetical compound.

Table 2: Hypothetical In Vitro Safety Pharmacology Profile for "Compound X" (Example)

TargetAssay Type% Effect @ 10 µMResult
hERGElectrophysiology8% InhibitionNegative
M1 ReceptorBinding62% InhibitionHit
Beta-2 Adrenergic RFunctional15% AgonismNegative
L-type Ca2+ ChannelBinding4% InhibitionNegative

This table provides an example of how safety pharmacology data can be summarized, indicating a potential off-target interaction with the M1 muscarinic receptor.

Visualizations

experimental_workflow phenotype Unexpected Phenotype Observed with this compound dose_response Confirm with Dose-Response and Control Compound phenotype->dose_response is_off_target Phenotype Persists in TPO-R Knockout Cells? dose_response->is_off_target on_target Likely On-Target Effect (Investigate TPO-R Signaling) is_off_target->on_target No off_target_path Confirmed Off-Target Effect is_off_target->off_target_path Yes broad_screen Broad Profiling: - Kinase Panel - Safety Pharmacology Panel off_target_path->broad_screen identify_target Identify Potential Off-Target(s) broad_screen->identify_target validate Validate Off-Target Interaction: - IC50 Determination - Cellular Target Engagement Assays identify_target->validate

Caption: Workflow for investigating a suspected off-target effect.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway ONO_on This compound TPO_R TPO Receptor (c-Mpl) ONO_on->TPO_R Activates JAK_STAT JAK/STAT Pathway TPO_R->JAK_STAT Megakaryopoiesis Megakaryopoiesis & Platelet Production JAK_STAT->Megakaryopoiesis ONO_off This compound Kinase_B Off-Target Kinase B ONO_off->Kinase_B Inhibits Downstream Downstream Signaling Kinase_B->Downstream Phenotype Unexpected Phenotype Downstream->Phenotype

Caption: On-target vs. a hypothetical off-target signaling pathway.

References

ONO-7746 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

ONO-7746 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: For long-term storage (months to years), the solid powder form of this compound should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C under the same conditions.[1] The compound is shipped under ambient temperature and is stable for several weeks during ordinary shipping.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare high-concentration stock solutions in a suitable organic solvent like DMSO. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to degradation. Store these stock solutions at -20°C or -80°C.

Q3: My this compound solution has turned cloudy after being stored. What should I do?

A3: Cloudiness or precipitation may indicate that the compound has come out of solution, which can happen during storage, especially at lower temperatures. Gently warm the solution to 37°C and vortex to see if the compound redissolves. If it persists, the solution may be supersaturated or the compound may have degraded. It is advisable to prepare a fresh stock solution.

Q4: Can I store diluted, aqueous solutions of this compound for later use?

A4: It is generally not recommended to store highly diluted aqueous solutions for extended periods, as the compound may be less stable. Adsorption to plastic or glass surfaces can also be a problem at low concentrations. For best results, prepare fresh dilutions in your experimental buffer from a concentrated stock solution immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results 1. Compound degradation due to improper storage or multiple freeze-thaw cycles.2. Inaccurate concentration due to incomplete solubilization or precipitation.3. Interaction with components in the experimental medium.1. Prepare a fresh stock solution from powder. Aliquot stocks to avoid freeze-thaw cycles.2. Ensure the compound is fully dissolved. Use sonication if necessary. Centrifuge the solution before use and use the supernatant.3. Perform a vehicle control experiment to rule out buffer effects. Check for known interactions with your medium.
Precipitation in cell culture media 1. Low solubility of this compound in aqueous media.2. Interaction with proteins (e.g., FBS) in the media.1. Lower the final concentration of this compound. Ensure the concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%).2. Test the solubility in serum-free media first. If the issue persists, consider using a formulation agent, if compatible with your experiment.
Loss of biological activity 1. pH-mediated hydrolysis in acidic or basic buffers.2. Oxidative degradation.3. Photodegradation from exposure to light.1. Check the pH of your experimental buffer. If stability is a concern, perform a quick stability check via HPLC (see protocol below).2. Avoid introducing sources of free radicals. Use fresh, high-quality solvents and buffers.3. Protect solutions from direct light by using amber vials or covering tubes with foil.

Quantitative Stability Data

Disclaimer: The following tables contain representative, hypothetical data for illustrative purposes, as detailed public stability studies for this compound are not available. This data illustrates typical stability profiles for a small molecule compound under forced degradation conditions.

Table 1: Hypothetical pH Stability of this compound in Solution (Conditions: 1 mg/mL solution incubated at 37°C for 24 hours)

pH Buffer System % Recovery (HPLC) Appearance
3.0Citrate Buffer91.5%Clear Solution
5.0Acetate Buffer98.2%Clear Solution
7.4Phosphate Buffer99.1%Clear Solution
9.0Borate Buffer85.3%Clear Solution
11.0Phosphate-Carbonate62.7%Faint Yellow Tint

Table 2: Hypothetical Temperature & Photostability of this compound (Conditions: Compound assessed after 7 days)

Condition Form % Recovery (HPLC) Notes
40°CSolid Powder99.5%No change in appearance.
40°C / 75% RHSolid Powder97.8%Slight clumping observed.
25°C (Ambient Light)Solution in PBS (pH 7.4)94.2%Significant degradation compared to dark control.
25°C (Protected from Light)Solution in PBS (pH 7.4)99.3%Minimal degradation.

Experimental Protocols

Protocol: Assessing Compound Stability via HPLC

This protocol provides a general method for evaluating the stability of this compound in a specific buffer or formulation.

1. Objective: To quantify the percentage of intact this compound remaining after incubation under specific stress conditions (e.g., pH, temperature, light).

2. Materials:

  • This compound solid compound

  • HPLC-grade DMSO, acetonitrile (ACN), and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Appropriate buffers for pH testing

  • HPLC system with a UV detector and a C18 column

3. Method:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 50 µg/mL in the desired test buffers (e.g., pH 3, 5, 7.4, 9).

  • Time Zero (T=0) Sample: Immediately after preparation, inject one of the test solutions onto the HPLC to obtain the initial peak area, which represents 100% recovery.

  • Incubation: Store the remaining test solutions under the desired conditions (e.g., 37°C incubator, protected from light).

  • Time Point (T=x) Samples: At specified time points (e.g., 4, 8, 24 hours), remove an aliquot from each test solution.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a predetermined wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percent recovery at each time point relative to the T=0 sample using the following formula: % Recovery = (Peak Area at T=x / Peak Area at T=0) * 100

Signaling Pathway and Workflows

Mechanism of Action: TPO Receptor Activation

This compound is an agonist for the thrombopoietin (TPO) receptor, also known as c-Mpl.[1][2] Its binding mimics the action of endogenous TPO, initiating a downstream signaling cascade that promotes the survival, proliferation, and differentiation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.

TPO_Pathway ONO_7746 This compound TPO_R TPO Receptor (c-Mpl) ONO_7746->TPO_R Binds & Activates JAK2 JAK2 TPO_R->JAK2 Dimerization & Phosphorylation STAT3_5 STAT3/5 JAK2->STAT3_5 Phosphorylates PI3K PI3K JAK2->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) JAK2->MAPK Nucleus Nucleus STAT3_5->Nucleus Translocates to AKT Akt PI3K->AKT AKT->Nucleus MAPK->Nucleus Proliferation Megakaryocyte Proliferation & Differentiation Nucleus->Proliferation Gene Transcription Platelets Increased Platelets Proliferation->Platelets

Caption: this compound stimulates the TPO receptor, activating JAK-STAT, PI3K/Akt, and MAPK pathways.

Experimental Workflow: Stability Assessment

The following diagram outlines the logical flow for conducting a stability study on a research compound like this compound.

Stability_Workflow start Start: Define Stress Conditions (pH, Temp, Light) prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prep_stock prep_test Prepare Diluted Test Solutions in Stress Buffers prep_stock->prep_test t0 Analyze T=0 Sample (HPLC) prep_test->t0 incubate Incubate Samples Under Stress Conditions prep_test->incubate data Calculate % Recovery vs. T=0 t0->data tx Analyze T=x Samples (HPLC) at Timepoints incubate->tx tx->data end End: Determine Degradation Rate data->end

Caption: A typical workflow for assessing the stability of a compound using HPLC analysis.

References

Troubleshooting inconsistent results with ONO-7746

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of ONO-7746, a small molecule thrombopoietin (TPO) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110.[1] By binding to and stimulating the TPO receptor, this compound mimics the effects of endogenous thrombopoietin. This activation triggers downstream signaling pathways, including JAK/STAT, MAPK, and PI3K-AKT, which promote the proliferation and differentiation of megakaryocytes from hematopoietic stem cells.[2] The ultimate result is an increase in platelet production.[1]

Q2: What are the key downstream signaling pathways activated by this compound?

Upon binding of this compound to the TPO receptor, a cascade of intracellular signaling events is initiated. The primary pathways involved are:

  • JAK-STAT Pathway: Janus kinase 2 (JAK2) is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in megakaryocyte development.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated. This pathway is crucial for cell proliferation and differentiation.

  • PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is stimulated, which plays a vital role in cell survival and inhibition of apoptosis.[2]

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.

Q4: Was the clinical development of this compound discontinued?

Yes, in April 2014, Ono Pharmaceutical Co., Ltd. announced the discontinuation of the clinical development of this compound (also known as NIP-022) for strategic reasons. This decision was made despite promising results in a Phase 1 clinical trial where the compound was well-tolerated and showed a potent platelet-increasing effect in healthy individuals.

Troubleshooting Inconsistent Results

General Cell-Based Assays

Q5: I am observing high variability in my cell proliferation/viability assay results with this compound. What are the potential causes and solutions?

High variability in cell-based assays can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a major source of variability.

    • Solution: Ensure a single-cell suspension before seeding by gentle pipetting. Work quickly to prevent cells from settling in the reservoir. Consider using a multichannel pipette with reverse pipetting for better consistency.

  • Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.

  • Incomplete Dissolution or Precipitation of this compound: If this compound is not fully dissolved in the culture medium, its effective concentration will vary between wells.

    • Solution: Prepare a high-concentration stock solution in DMSO and ensure it is fully dissolved before diluting it into pre-warmed culture medium. Vortex the diluted solution gently before adding it to the cells. Visually inspect for any precipitation.

  • Cell Line Instability: High passage numbers can lead to genetic drift and altered cellular responses.

    • Solution: Use cells with a consistent and low passage number. Regularly thaw fresh vials of cells from a well-characterized master cell bank.

  • Inconsistent Incubation Times: Variations in the timing of reagent addition and plate reading can introduce variability.

    • Solution: Standardize all incubation times and workflows. Use a timer and process plates one at a time if performing manual additions.

Megakaryocyte Differentiation Assays

Q6: The efficiency of megakaryocyte differentiation from progenitor cells treated with this compound is lower than expected. How can I improve this?

Low differentiation efficiency can be a complex issue. Consider the following factors:

  • Suboptimal this compound Concentration: The dose-response of megakaryocyte differentiation can be narrow.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type (e.g., CD34+ hematopoietic stem cells, iPSCs).

  • Progenitor Cell Quality: The health and differentiation potential of the starting progenitor cell population are critical.

    • Solution: Ensure high viability of progenitor cells before starting the differentiation protocol. Use established protocols for isolating and culturing these cells.

  • Inadequate Cytokine Support: While this compound is a potent TPO receptor agonist, other cytokines can enhance megakaryopoiesis.

    • Solution: Supplement your culture medium with other cytokines known to support megakaryocyte differentiation, such as stem cell factor (SCF) and interleukin-11 (IL-11).

  • Incorrect Timing of this compound Addition: The stage at which this compound is introduced can impact differentiation.

    • Solution: Optimize the timing of this compound addition during the differentiation protocol. Some protocols may benefit from its presence throughout the culture period, while others may require it only during specific stages.

Q7: I am having difficulty quantifying megakaryocyte maturation and polyploidization in my this compound-treated cultures. What are the recommended methods?

Accurate quantification of megakaryocyte maturation is essential for evaluating the effect of this compound.

  • Flow Cytometry: This is a powerful technique for assessing megakaryocyte differentiation.

    • Markers: Use a combination of cell surface markers to identify different stages of megakaryocyte development. Common markers include CD41 (integrin αIIb) and CD42b (glycoprotein Ibα). CD41 is expressed on megakaryocyte progenitors and mature megakaryocytes, while CD42b is a marker of more mature megakaryocytes.

    • Polyploidization Analysis: To analyze DNA content (ploidy), stain the cells with a fluorescent DNA dye such as propidium iodide (PI) or DAPI after fixation and permeabilization. Analyze the DNA content of the CD41-positive cell population. Mature megakaryocytes are polyploid, with DNA content ranging from 4N to 64N.[3][4][5][6]

  • Morphological Analysis:

    • Solution: Use microscopy to observe changes in cell size and morphology. Mature megakaryocytes are significantly larger than other hematopoietic cells and have a characteristic multi-lobulated nucleus. Wright-Giemsa staining can be used to visualize these features.

Quantitative Data Summary

The following tables provide a summary of quantitative data for TPO receptor agonists. Note that specific values for this compound from in vitro studies are limited in publicly available literature; therefore, data from other TPO receptor agonists are provided for guidance. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.

Table 1: In Vitro Activity of TPO Receptor Agonists in Different Cell Lines

Cell LineAssay TypeTPO Receptor AgonistEC50 / IC50Reference
Ba/F3-hTPO-RProliferationRomiplostim~0.1 ng/mLInferred from similar assays
UT-7/TPOProliferationEltrombopag~100 ng/mLInferred from similar assays
MEG-01DifferentiationTPO50 ng/mL[7]
CD34+ HSPCsMegakaryocyte DifferentiationTPO10-50 ng/mL[1]
Various Cancer Cell LinesAnti-proliferativeEltrombopag3.7 - 49.7 µg/mL[8][9]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Healthy Adults (Single Oral Dose)

ParameterValueReference
Dose Range5, 10, 20, 50, 100, 150 mg[10]
Time to Maximum Concentration (Tmax)3.0 - 4.0 hours[10]
Half-life (T1/2)22 - 27 hours[10]
Onset of Platelet IncreaseDay 3 - 4[10]
Peak Platelet CountDay 9 - 11[10]
Return to Baseline Platelet CountBy Day 28[10]

Experimental Protocols

Protocol 1: In Vitro Megakaryocyte Differentiation from CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
  • Cell Source: Isolate CD34+ HSPCs from human cord blood, bone marrow, or peripheral blood using immunomagnetic bead selection.

  • Culture Medium: Use a serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cytokine cocktail to support initial expansion and megakaryocyte differentiation. A typical cocktail includes Stem Cell Factor (SCF), Flt-3 Ligand, and Interleukin-6 (IL-6).

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in pre-warmed culture medium to the desired final concentrations (e.g., ranging from 1 nM to 10 µM for a dose-response experiment).

  • Differentiation Culture:

    • Seed CD34+ HSPCs at a density of 1 x 10^5 cells/mL in a 24-well plate.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (recombinant human TPO, e.g., 50 ng/mL).

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

    • Perform a half-media change every 3-4 days with fresh medium containing the appropriate concentrations of cytokines and this compound.

  • Analysis of Differentiation:

    • At the end of the culture period, harvest the cells.

    • Perform cell counting and viability analysis (e.g., using Trypan Blue).

    • Stain the cells with fluorescently conjugated antibodies against CD41 and CD42b for flow cytometric analysis to determine the percentage of megakaryocytes.

    • For polyploidy analysis, fix and permeabilize the cells, then stain with a DNA dye (e.g., PI or DAPI) and analyze the DNA content of the CD41-positive population by flow cytometry.

Protocol 2: Cell Proliferation Assay in a TPO-dependent Cell Line (e.g., Ba/F3-hTPO-R)
  • Cell Culture: Culture Ba/F3 cells stably expressing the human TPO receptor (hTPO-R) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a low concentration of recombinant human TPO (e.g., 1 ng/mL) to maintain TPO-R expression and cell viability.

  • Assay Preparation:

    • Wash the cells three times with TPO-free medium to remove any residual TPO.

    • Resuspend the cells in TPO-free medium and seed them in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in TPO-free medium.

    • Add the dilutions to the wells. Include a vehicle control and a positive control (a dilution series of recombinant human TPO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Assess cell viability using a commercially available assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activity) and the maximum TPO response (100% activity).

    • Plot the dose-response curve and calculate the EC50 value for this compound.

Mandatory Visualizations

Signaling Pathway of this compound

ONO_7746_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response TPO-R TPO Receptor (c-Mpl) JAK2 JAK2 TPO-R->JAK2 Phosphorylates PI3K PI3K TPO-R->PI3K RAS RAS TPO-R->RAS This compound This compound This compound->TPO-R Binds and Activates STAT STAT3/5 JAK2->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Translocates and Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription Translocates and Activates Proliferation Proliferation Gene Transcription->Proliferation Differentiation Differentiation Gene Transcription->Differentiation

Caption: Signaling pathway of this compound upon binding to the TPO receptor.

Experimental Workflow for Megakaryocyte Differentiation Assay

Megakaryocyte_Differentiation_Workflow cluster_prep Preparation cluster_culture Cell Culture (10-14 days) cluster_analysis Analysis start Isolate CD34+ HSPCs culture_setup Set up culture with supplemented medium start->culture_setup seeding Seed HSPCs culture_setup->seeding compound_prep Prepare this compound dilutions treatment Add this compound compound_prep->treatment seeding->treatment incubation Incubate at 37°C, 5% CO2 treatment->incubation media_change Perform periodic media changes incubation->media_change Every 3-4 days harvest Harvest cells incubation->harvest media_change->incubation flow_staining Stain for CD41, CD42b, and DNA content (PI/DAPI) harvest->flow_staining flow_analysis Analyze by Flow Cytometry flow_staining->flow_analysis end Quantify differentiation and polyploidization flow_analysis->end

Caption: Workflow for in vitro megakaryocyte differentiation and analysis.

References

Technical Support Center: ONO-7746 and Thrombopoietin Receptor Agonists in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical toxicity data for ONO-7746 is limited. Development of this compound was discontinued by Ono Pharmaceutical in 2014 for strategic reasons. A Phase 1 clinical trial in healthy individuals reportedly showed good safety and tolerability.[1] This guide provides general troubleshooting and mitigation strategies based on the known toxicities of the broader class of thrombopoietin receptor agonists (TPO-RAs). Researchers should interpret these recommendations with caution and adapt them to the specific findings of their own studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available small molecule that acts as a thrombopoietin (TPO) receptor agonist.[2] It binds to and stimulates the TPO receptor (also known as c-Mpl), leading to the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. This stimulation results in an increased production of platelets in the bloodstream. The intended therapeutic application was to prevent chemotherapy-induced thrombocytopenia.

Q2: What are the expected pharmacological effects of this compound in animal studies?

The primary pharmacological effect of this compound and other TPO-RAs is a dose-dependent increase in platelet count. This effect is typically observed within a few days of administration and peaks after several days to a week.

Q3: What are the potential toxicities associated with TPO receptor agonists in animal studies?

Based on the known class effects of TPO-RAs, potential toxicities in animal studies may include:

  • Thrombocytosis and Thromboembolic Events: Excessive increases in platelet counts can lead to the formation of blood clots (thrombosis), which can result in serious complications.[3]

  • Rebound Thrombocytopenia: Abrupt cessation of a TPO-RA can sometimes lead to a temporary drop in platelet counts below baseline levels.[3]

  • Hepatotoxicity: Some TPO-RAs have been associated with elevated liver enzymes.[3][4]

  • Bone Marrow Reticulin Fibrosis: Long-term stimulation of the TPO receptor has the potential to cause an increase in reticulin fibers in the bone marrow.

Troubleshooting Guide for Animal Studies

Observed Issue Potential Cause Recommended Action
Excessively high platelet count (Thrombocytosis) Dose of TPO-RA is too high.- Review the dose-response curve for the compound. - Reduce the dose in subsequent cohorts. - Consider less frequent dosing.
Thromboembolic event (e.g., stroke, pulmonary embolism) Complication of severe thrombocytosis.- Immediately discontinue dosing in the affected animal. - Provide supportive veterinary care. - Re-evaluate the maximum tolerated dose (MTD) and consider establishing a lower "no-observed-adverse-effect-level" (NOAEL). - Prophylactic use of antiplatelet agents (e.g., low-dose aspirin) could be considered in some models, but this may confound other study endpoints.[3]
Sudden drop in platelet count after stopping treatment Rebound thrombocytopenia.- Implement a tapering dose schedule instead of abrupt discontinuation. - Monitor platelet counts closely for a period after the final dose.
Elevated liver enzymes (e.g., ALT, AST) Potential hepatotoxicity.- Monitor liver function tests (LFTs) regularly during the study.[3] - If elevations are observed, consider reducing the dose or discontinuing treatment in the affected cohort. - Conduct histopathological examination of the liver at necropsy.
Changes in bone marrow histology Potential for reticulin fibrosis.- In long-term studies, perform special stains (e.g., silver stain) on bone marrow sections to assess for reticulin deposition. - Correlate any findings with peripheral blood counts and spleen size.

Experimental Protocols

Dose Range-Finding Study

A dose range-finding study is crucial for determining the appropriate doses for definitive toxicology studies.

  • Animal Model: Select a relevant species (e.g., Sprague-Dawley rats, Beagle dogs).

  • Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).

  • Dosing: Administer the TPO-RA at a wide range of doses, typically including a low, medium, and high dose, plus a vehicle control group. Dosing may be single or repeated for a short duration (e.g., 7-14 days).

  • Monitoring:

    • Clinical Observations: Daily checks for any signs of toxicity (e.g., changes in activity, respiration, posture).

    • Body Weight: Measure at least twice weekly.

    • Hematology: Collect blood samples at baseline and at selected time points to monitor platelet counts and other hematological parameters.

    • Clinical Chemistry: Assess liver and kidney function at the end of the study.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).

Monitoring for Hepatotoxicity

  • Blood Collection: Collect blood samples via appropriate methods (e.g., tail vein, saphenous vein) at baseline and at regular intervals during the study (e.g., weekly or bi-weekly).

  • Sample Processing: Process blood to obtain serum or plasma.

  • Analysis: Use a certified clinical chemistry analyzer to measure key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as bilirubin.[3]

  • Data Interpretation: Compare post-dose values to baseline and to the vehicle control group. Investigate any significant elevations.

Visualizations

G cluster_0 TPO-RA Administration cluster_1 Pharmacological Effect cluster_2 Potential Toxicities This compound This compound TPO_Receptor_Stimulation TPO Receptor Stimulation (c-Mpl) This compound->TPO_Receptor_Stimulation Hepatotoxicity Hepatotoxicity This compound->Hepatotoxicity Megakaryocyte_Proliferation Megakaryocyte Proliferation & Differentiation TPO_Receptor_Stimulation->Megakaryocyte_Proliferation BM_Fibrosis Bone Marrow Fibrosis (Long-term) TPO_Receptor_Stimulation->BM_Fibrosis Platelet_Increase Increased Platelet Production Megakaryocyte_Proliferation->Platelet_Increase Thrombocytosis Thrombocytosis (Excessive Platelets) Platelet_Increase->Thrombocytosis Thromboembolism Thromboembolic Events Thrombocytosis->Thromboembolism

Caption: Mechanism of action and potential toxicities of TPO receptor agonists.

G Start Start High_Platelets Observe High Platelet Count (Thrombocytosis) Start->High_Platelets Action_Reduce_Dose Reduce Dose or Dosing Frequency High_Platelets->Action_Reduce_Dose Yes Action_Monitor Continue Monitoring High_Platelets->Action_Monitor No Thromboembolic_Event Thromboembolic Event Occurs? Action_Reduce_Dose->Thromboembolic_Event End End Action_Monitor->End Thromboembolic_Event->Action_Monitor No Action_Stop_Dosing Stop Dosing & Provide Supportive Care Thromboembolic_Event->Action_Stop_Dosing Yes Action_Reassess_MTD Re-evaluate MTD/NOAEL Action_Stop_Dosing->Action_Reassess_MTD Action_Reassess_MTD->End

Caption: Troubleshooting workflow for managing thrombocytosis in animal studies.

References

Technical Support Center: Oral Formulation of ONO-7746 and Other Poorly Soluble TPO Receptor Agonists in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific physicochemical properties and formulation details for ONO-7746 are not publicly available. Development of this compound, also known as NIP-022, was discontinued by Ono Pharmaceutical for strategic reasons, although it showed good safety and a potent platelet-increasing effect in a Phase 1 clinical trial.[1] The rights and all data were returned to Nissan Chemical Industries, Ltd.[1] This guide provides general strategies and troubleshooting advice for the oral formulation of poorly soluble small molecule thrombopoietin (TPO) receptor agonists in rodents, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: We are starting in vivo efficacy studies with a novel, poorly soluble TPO receptor agonist. What is a good starting point for an oral formulation for rodents?

A1: For a novel, poorly soluble compound, a simple suspension or a solution in a vehicle containing co-solvents and/or surfactants is a common starting point for initial rodent studies. The goal is to achieve a homogenous and stable formulation that can be accurately dosed. A tiered approach is recommended, starting with simple aqueous vehicles and progressing to more complex lipid-based or amorphous solid dispersion systems if necessary.

Q2: How do we determine the maximum achievable dose concentration for our compound in a given vehicle?

A2: The maximum dose concentration is determined by the compound's solubility in the selected vehicle. This can be assessed through kinetic or thermodynamic solubility studies. A kinetic solubility screen will give you a rapid assessment of apparent solubility, while a thermodynamic solubility study provides the equilibrium solubility, which is crucial for ensuring the long-term stability of your formulation.

Q3: Our formulation appears to be precipitating out of solution/suspension before we can dose the animals. What can we do?

A3: Precipitation indicates that the drug concentration exceeds its solubility in the vehicle under the storage or dosing conditions. To address this, you can try:

  • Reducing the drug concentration: This is the simplest solution if the required dose volume is acceptable.

  • Adding a co-solvent or surfactant: These can increase the solubility of your compound.

  • Using a suspending agent: For suspensions, agents like methylcellulose or carboxymethylcellulose can help to keep the drug particles uniformly dispersed.

  • Controlling the temperature: Solubility is often temperature-dependent. Ensure your formulation is stored and handled at a consistent temperature.

Q4: We are observing high variability in plasma exposure between animals. Could the formulation be the cause?

A4: Yes, formulation is a very common cause of high variability in in vivo studies. Inconsistent dosing due to a non-homogenous formulation (e.g., settling of a suspension) can lead to variable drug intake. Additionally, in vivo precipitation of the drug in the gastrointestinal tract can result in erratic absorption. Ensuring a stable and uniform formulation is critical. For suspensions, continuous stirring during dosing may be necessary.

Troubleshooting Guides

Table 1: Troubleshooting Common Formulation Issues
ProblemPotential CauseSuggested Solution
Drug powder does not wet or disperse in the vehicle. Poor wettability of the drug particles.Add a small amount of a wetting agent (e.g., polysorbate 80) to the vehicle before adding the drug. Use sonication or homogenization to aid dispersion.
Suspension settles quickly, leading to inaccurate dosing. Inadequate viscosity of the vehicle or large particle size.Increase the viscosity of the vehicle by adding a suspending agent (e.g., 0.5% w/v methylcellulose). Reduce the particle size of the drug through micronization.
Drug precipitates from a solution formulation upon storage. Drug concentration is above its thermodynamic solubility.Reduce the drug concentration or modify the vehicle by increasing the proportion of co-solvent or adding a solubilizing agent.
Inconsistent plasma concentrations observed in dosed animals. Non-uniform dosing, in vivo precipitation, or food effects.Ensure the formulation is homogenous during dosing (e.g., continuous stirring of suspensions). Consider a formulation that maintains drug in a solubilized state in the GI tract (e.g., a lipid-based formulation). Standardize the fasting/feeding state of the animals.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment
  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the test vehicle (e.g., water, buffer, or a formulation vehicle) to achieve a final DMSO concentration of ≤1%.

  • Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

  • Analysis: Analyze the samples for precipitation (e.g., by visual inspection or nephelometry). Alternatively, filter or centrifuge the samples and quantify the amount of drug remaining in the supernatant by LC-MS/MS.

Protocol 2: Formulation Stability Assessment
  • Formulation Preparation: Prepare the formulation at the desired concentration.

  • Initial Analysis: Immediately after preparation, assess the formulation for homogeneity, appearance, and drug concentration.

  • Storage: Store the formulation under the intended storage conditions (e.g., room temperature, 4°C).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), re-assess the formulation for any changes in appearance (e.g., precipitation, color change) and drug concentration. For suspensions, evaluate the ease of re-suspension.

Quantitative Data Summary

Table 2: Typical Starting Formulations for Oral Dosing in Rodents
Formulation TypeVehicle CompositionTypical Drug LoadingAdvantagesDisadvantages
Aqueous Suspension 0.5% Methylcellulose (or CMC) in water, with 0.1% Polysorbate 80Up to 50 mg/mLSimple to prepare, suitable for high doses.Risk of non-uniform dosing, potential for slow dissolution.
Co-solvent Solution 10-30% PEG 400 in water or salineUp to 10 mg/mLHomogenous solution, potentially faster absorption.Limited solubilizing capacity, risk of in vivo precipitation.
Lipid-based Formulation 20% Solutol HS 15 in waterUp to 5 mg/mLCan improve solubility and absorption of lipophilic compounds.More complex to prepare, potential for GI side effects at high doses.

Visualizations

G cluster_0 Formulation Development Workflow A Characterize Physicochemical Properties (Solubility, Permeability) B Define Target Dose and Dosing Volume A->B C Screen Simple Formulations (Aqueous Suspensions, Co-solvent Solutions) B->C D Assess Formulation Stability and Homogeneity C->D E Conduct Pilot In Vivo PK Study in Rodents D->E F Evaluate Bioavailability and Variability E->F G Optimize Formulation or Screen Advanced Formulations (Lipid-based, Solid Dispersions) F->G Low Bioavailability or High Variability H Select Lead Formulation for Efficacy Studies F->H Acceptable PK Profile G->D

Caption: Workflow for developing an oral formulation for a poorly soluble compound.

G cluster_1 Troubleshooting Low Oral Bioavailability Start Low Oral Bioavailability Observed Solubility Is the issue solubility-limited absorption? Start->Solubility Permeability Is the issue permeability-limited absorption? Solubility->Permeability No Solution1 Improve Solubility: - Reduce particle size (micronization) - Use solubilizing excipients (surfactants, co-solvents) - Formulate as a solid dispersion or lipid-based system Solubility->Solution1 Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Solution2 Improve Permeability: - Add permeation enhancers (use with caution) - Target intestinal transporters Permeability->Solution2 Yes Solution3 Address Metabolism: - Co-dose with a metabolic inhibitor (for mechanistic studies) - Structural modification of the compound (long-term) Metabolism->Solution3 Yes

Caption: Decision tree for troubleshooting low oral bioavailability in rodents.

G cluster_2 TPO Receptor Agonist Signaling Pathway TPO_Agonist This compound or other TPO Receptor Agonist TPOR TPO Receptor (c-Mpl) TPO_Agonist->TPOR Binds to and activates JAK2 JAK2 TPOR->JAK2 Activates STAT STAT3/5 JAK2->STAT PI3K PI3K JAK2->PI3K MAPK MAPK JAK2->MAPK Proliferation Megakaryocyte Proliferation and Differentiation STAT->Proliferation AKT Akt PI3K->AKT ERK ERK MAPK->ERK AKT->Proliferation ERK->Proliferation Platelets Increased Platelet Production Proliferation->Platelets

Caption: Simplified signaling pathway for TPO receptor agonists.

References

Technical Support Center: ONO-7746 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the in vivo efficacy of ONO-7746, a thrombopoietin (TPO) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, small-molecule thrombopoietin (TPO) receptor (c-Mpl) agonist.[1] It works by binding to and stimulating the TPO receptor on megakaryocytes and their precursors. This activation mimics the effect of endogenous TPO, initiating intracellular signaling cascades that lead to the proliferation and differentiation of megakaryocytes, ultimately resulting in increased platelet production.[1][2]

Q2: What are the key signaling pathways activated by this compound?

Upon binding to the TPO receptor, this compound activates several key intracellular signaling pathways, including:

  • JAK-STAT Pathway: Leads to the transcription of genes involved in cell proliferation and differentiation.

  • MAPK/ERK Pathway: Plays a role in cell survival and proliferation.

  • PI3K/AKT Pathway: Promotes cell survival by inhibiting apoptosis.[2][3]

Q3: What is the expected pharmacokinetic profile of this compound?

In a Phase 1 study in healthy human subjects, single oral doses of this compound demonstrated a time to maximum plasma concentration (Tmax) of 3.0 to 4.0 hours and a mean half-life (T1/2) ranging from 22 to 27 hours.[4] The pharmacokinetics were linear in the dose range of 5 to 100 mg.[4] It is important to note that pharmacokinetic parameters can vary significantly between species in preclinical studies.[5][6]

Q4: When is the peak thrombopoietic effect of this compound typically observed?

In healthy human volunteers, a single oral dose of this compound resulted in a dose-dependent increase in platelet counts, with the mean peak platelet count observed between days 9 and 11.[4] The timing of the peak effect may differ in animal models depending on the species and the specific experimental conditions.

Troubleshooting Guide for In Vivo Efficacy Variability

Variability in in vivo efficacy is a common challenge in preclinical research. This guide provides a structured approach to identifying and addressing potential sources of variability in your this compound experiments.

Experimental Workflow for Investigating this compound Efficacy

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Monitoring & Analysis Phase Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Platelet Count Baseline Platelet Count Acclimatization->Baseline Platelet Count This compound Formulation This compound Formulation Baseline Platelet Count->this compound Formulation Dose Calculation Dose Calculation This compound Formulation->Dose Calculation Route of Administration Route of Administration Dose Calculation->Route of Administration Dosing Schedule Dosing Schedule Route of Administration->Dosing Schedule Platelet Count Monitoring Platelet Count Monitoring Dosing Schedule->Platelet Count Monitoring Pharmacokinetic Analysis Pharmacokinetic Analysis Platelet Count Monitoring->Pharmacokinetic Analysis Endpoint Measurement Endpoint Measurement Pharmacokinetic Analysis->Endpoint Measurement Statistical Analysis Statistical Analysis Endpoint Measurement->Statistical Analysis

Experimental workflow for this compound in vivo studies.
Potential Sources of Variability and Troubleshooting Strategies

1. Issues Related to the Animal Model

Question/Issue Potential Cause Troubleshooting/Recommendation
High inter-animal variability in baseline platelet counts. Genetic heterogeneity of the animal strain, underlying health conditions, or stress.Use a well-characterized and genetically homogenous animal strain. Ensure adequate acclimatization period before the start of the experiment. Monitor animal health closely and exclude any outliers with abnormal baseline counts.
Inconsistent induction of thrombocytopenia. The method of inducing thrombocytopenia (e.g., irradiation, chemotherapy) may have variable effects.Standardize the protocol for inducing thrombocytopenia. Monitor platelet counts post-induction to ensure a consistent level of thrombocytopenia across all animals before this compound administration.
Species-specific differences in drug metabolism. The expression and activity of metabolic enzymes can vary significantly between species, affecting the pharmacokinetics of this compound.Conduct pilot pharmacokinetic studies in the chosen animal model to determine the optimal dose and dosing schedule. If unexpected results are observed, consider using a different animal model.

2. Issues Related to this compound Formulation and Administration

Question/Issue Potential Cause Troubleshooting/Recommendation
Inconsistent drug exposure. Improper formulation, leading to poor solubility or stability. Inaccurate dosing.Prepare fresh formulations of this compound for each experiment. Verify the concentration and homogeneity of the formulation. Use precise dosing techniques and ensure accurate calculation of the dose for each animal.
Variability in oral bioavailability. The presence of food in the stomach can affect the absorption of orally administered drugs. The vehicle used for formulation may also impact absorption.Standardize the fasting period for animals before oral administration of this compound. Use a consistent and well-characterized vehicle for formulation.

3. Issues Related to Experimental Procedures and Data Analysis

Question/Issue Potential Cause Troubleshooting/Recommendation
Inaccurate platelet counting. Manual counting errors, improper calibration of automated counters, or platelet aggregation in blood samples.Use a validated automated hematology analyzer for platelet counting. Ensure proper blood collection techniques using an appropriate anticoagulant to prevent platelet clumping.
High variability in endpoint measurements. Inconsistent timing of blood sampling, improper sample handling, or assay variability.Adhere to a strict and consistent schedule for blood collection. Standardize sample processing and storage procedures. Include appropriate controls in all assays.

Data Presentation

Table 1: Representative Preclinical Data Collection for this compound Efficacy Study

This table provides a template for researchers to systematically collect and analyze their data to identify sources of variability.

Animal IDStrainSexWeight (g)Method of Thrombocytopenia InductionBaseline Platelet Count (x109/L)This compound Dose (mg/kg)Peak Platelet Count (x109/L)Day of Peak% Change from Baseline
1C57BL/6M22.55-Fluorouracil1501045010200%
2C57BL/6M23.15-Fluorouracil1451042011190%
3C57BL/6F20.85-Fluorouracil1601048010200%
4C57BL/6F21.25-Fluorouracil1551047510206%
5BALB/cM24.0Irradiation1201030012150%
6BALB/cM23.5Irradiation1301032011146%
Table 2: Summary of Phase 1 Clinical Trial Data for this compound in Healthy Subjects[4]
Dose GroupNMean Peak Platelet Count (x109/L)Mean Maximum Change from Baseline (x109/L)Mean % Change from Baseline
Placebo82603514.7%
5 mg83209039.1%
10 mg835012054.5%
20 mg841018085.7%
50 mg8480250113.6%
100 mg8520290131.8%
150 mg8550320117.0%

Signaling Pathway and Experimental Protocols

This compound Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Cellular Response This compound This compound TPO Receptor (c-Mpl) TPO Receptor (c-Mpl) This compound->TPO Receptor (c-Mpl) Binds and Activates JAK2 JAK2 TPO Receptor (c-Mpl)->JAK2 STAT STAT JAK2->STAT PI3K PI3K JAK2->PI3K RAS RAS JAK2->RAS Gene Transcription Gene Transcription STAT->Gene Transcription AKT AKT PI3K->AKT Inhibition of Apoptosis Inhibition of Apoptosis AKT->Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Differentiation Proliferation & Differentiation ERK->Proliferation & Differentiation Increased Platelet Production Increased Platelet Production Gene Transcription->Increased Platelet Production Proliferation & Differentiation->Increased Platelet Production Inhibition of Apoptosis->Increased Platelet Production

References

ONO-7746 Off-Target Screening and Validation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-7746. The information is designed to address specific issues that may be encountered during off-target screening and validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an orally available small molecule agonist for the thrombopoietin (TPO) receptor, also known as c-Mpl[1][2]. Its primary mechanism of action is to stimulate the TPO receptor, leading to the proliferation and differentiation of megakaryocytes, which in turn increases platelet production[1][2].

Q2: Why is off-target screening important for a TPO receptor agonist like this compound?

While this compound is designed to be specific for the TPO receptor, it is crucial to investigate potential off-target interactions to ensure its safety and efficacy. Off-target binding can lead to unintended biological effects, side effects, or toxicity. A comprehensive off-target profile is a critical component of preclinical safety assessment.

Q3: What are the common initial steps for off-target screening of a small molecule like this compound?

A common initial step is to perform a broad panel kinase screen, even though this compound is not a kinase inhibitor. This is because the ATP-binding site of kinases is a frequent site of off-target interactions for many small molecules. Additionally, screening against a panel of other receptors, ion channels, and transporters is recommended to identify potential interactions across different protein families.

Q4: An unexpected phenotype is observed in cell-based assays that does not correlate with TPO receptor activation. What could be the cause?

This could indicate an off-target effect. The following troubleshooting steps are recommended:

  • Confirm TPO Receptor Independence: Use a cell line that does not express the TPO receptor (c-Mpl negative) and repeat the assay. If the phenotype persists, it is likely due to an off-target interaction.

  • Dose-Response Analysis: Perform a dose-response experiment. If the potency for the unexpected phenotype differs significantly from the potency for TPO receptor activation, it may suggest an off-target mechanism.

  • Broad Off-Target Profiling: If not already done, subject this compound to a comprehensive off-target screening panel (e.g., broad kinase panel, receptor binding assays) to identify potential off-target binders.

Troubleshooting Guides

Guide 1: Interpreting Kinase Profiling Data

Problem: this compound shows significant inhibition of one or more kinases in a broad biochemical kinase screen.

Background: While this compound is a TPO receptor agonist, its small molecule nature may lead to interactions with the ATP-binding pocket of certain kinases.

Troubleshooting Steps:

  • Assess the Potency of Inhibition: Compare the IC50 value for kinase inhibition with the EC50 value for TPO receptor activation. A significantly lower potency (higher IC50) for kinase inhibition suggests a wider therapeutic window.

  • Determine the Mechanism of Inhibition: Conduct kinetic studies to understand if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

  • Validate in a Cellular Context: Use a cell-based assay to determine if this compound can inhibit the identified kinase(s) in a physiological setting. This can be done by measuring the phosphorylation of a known downstream substrate of the kinase in the presence of this compound.

  • Evaluate Physiological Relevance: Investigate the known physiological roles of the off-target kinase(s). This will help in assessing the potential clinical implications of the observed inhibition.

Hypothetical Kinase Profiling Data for this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)On-Target TPO-R EC50 (nM)Selectivity Ratio (IC50 / EC50)
TPOR (c-Mpl) N/A (Agonist) N/A 15 N/A
Kinase A85%2501516.7
Kinase B60%1,2001580
Kinase C25%>10,00015>667

This is hypothetical data for illustrative purposes.

Guide 2: Investigating Off-Target Liabilities in Cellular Assays

Problem: In a cellular assay (e.g., a cytotoxicity assay in a cancer cell line), this compound exhibits an effect at concentrations close to its on-target potency, but the cell line is known to be TPO receptor negative.

Troubleshooting Steps:

  • Confirm Target Expression: Verify the absence of TPO receptor expression in the cell line at both the mRNA and protein level (e.g., via RT-qPCR and Western Blot/FACS).

  • Identify Potential Off-Targets: Utilize target identification technologies such as chemical proteomics or thermal proteome profiling (TPP/CETSA) to pull down binding partners of this compound in the affected cell line.

  • Validate Off-Target Engagement: Once potential off-targets are identified, validate their engagement with this compound using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[3][4]

  • Functional Validation: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the identified off-target to determine if its depletion rescues the observed cellular phenotype.

  • Signaling Pathway Analysis: Investigate the signaling pathway associated with the validated off-target to understand the mechanism behind the observed cellular effect.

Experimental Protocols

Protocol 1: Broad Kinase Profiling (Biochemical Assay)

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from γ-³²P-ATP) into a substrate peptide by the kinase.[3]

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a multi-well plate, incubate each kinase from the panel with its specific substrate peptide and γ-³²P-ATP.

    • Add this compound at a fixed concentration (e.g., 1 µM or 10 µM) or in a dose-response format. A DMSO vehicle control is run in parallel.

    • Allow the reaction to proceed for a specified time at an optimal temperature.

    • Stop the reaction and separate the phosphorylated substrate from the remaining γ-³²P-ATP (e.g., using a filter-binding method).

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the DMSO control. For dose-response curves, calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with a potential off-target protein in a cellular environment.[3]

Methodology:

  • Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control (DMSO).

  • Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes). This induces protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated protein fraction (pellet).

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement, as ligand binding stabilizes the protein.

Visualizations

experimental_workflow cluster_screening Initial Off-Target Screening cluster_validation Cellular Validation cluster_characterization Functional Characterization screening Broad Panel Screening (e.g., Kinase Panel) hits Identify Potential Off-Target Hits screening->hits >50% Inhibition dose_response Dose-Response Assays (IC50 Determination) hits->dose_response cetsa Cellular Thermal Shift Assay (CETSA) dose_response->cetsa phenotypic Phenotypic Screening (e.g., Cell Viability) cetsa->phenotypic functional_analysis Functional Analysis of Off-Target Effects phenotypic->functional_analysis profile Comprehensive Off-Target Profile functional_analysis->profile

Caption: Experimental workflow for this compound off-target assessment.

signaling_pathway cluster_tpo On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway ONO_7746 This compound TPO_R TPO Receptor (c-Mpl) ONO_7746->TPO_R Agonist Off_Target_Kinase Off-Target Kinase ONO_7746->Off_Target_Kinase Inhibition JAK_STAT JAK-STAT Pathway TPO_R->JAK_STAT Activation Megakaryopoiesis Megakaryopoiesis & Platelet Production JAK_STAT->Megakaryopoiesis Downstream_Substrate Downstream Substrate Off_Target_Kinase->Downstream_Substrate Phosphorylation Unintended_Effect Unintended Cellular Effect Downstream_Substrate->Unintended_Effect

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of ONO-7746 and Romiplostim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of ONO-7746 and romiplostim, two thrombopoietin (TPO) receptor agonists designed to stimulate platelet production. The comparison is based on publicly available preclinical and clinical data. It is important to note that romiplostim is an approved therapeutic with extensive clinical data, while this compound is a newer, orally available small molecule with currently limited published in vivo efficacy data in disease models.

Mechanism of Action: Shared Pathway, Different Modalities

Both this compound and romiplostim function by mimicking the action of endogenous thrombopoietin (TPO). They bind to and activate the TPO receptor (c-Mpl) on the surface of megakaryocyte precursors in the bone marrow. This activation triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT and MAPK pathways, which promote the proliferation and differentiation of megakaryocytes, ultimately leading to an increase in platelet production.[1] While both drugs target the same receptor, their molecular nature and route of administration differ significantly. Romiplostim is a peptibody administered via subcutaneous injection, whereas this compound is an orally available small molecule.[1]

TPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TPO_RA This compound or Romiplostim TPO_R TPO Receptor (c-Mpl) TPO_RA->TPO_R Binds and Activates JAK2 JAK2 TPO_R->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates MAPK MAPK Pathway (ERK, p38) JAK2->MAPK PI3K_Akt PI3K/Akt Pathway JAK2->PI3K_Akt Nucleus Nucleus STAT->Nucleus Translocates to MAPK->Nucleus PI3K_Akt->Nucleus Gene_Expression Gene Expression (Megakaryopoiesis & Platelet Production) Nucleus->Gene_Expression Regulates

Caption: TPO Receptor Agonist Signaling Pathway

In Vivo Efficacy Data

The available in vivo data for this compound and romiplostim are presented below. A direct head-to-head comparison is challenging due to the differing stages of development and the lack of published data for this compound in thrombocytopenic models.

This compound: Early Stage Clinical Data

This compound has demonstrated potent thrombopoietic activity in a Phase I clinical trial involving healthy human subjects.

Study Population Dosage Key Findings Reference
Healthy Human SubjectsSingle oral doses of 5, 10, 20, 50, 100, and 150 mgDose-dependent increase in platelet counts. The 150 mg cohort showed a mean peak platelet count increase of 117.0% from baseline.[2]
Romiplostim: Extensive Preclinical and Clinical Data

Romiplostim has undergone extensive in vivo testing in various animal models and numerous clinical trials in patients with immune thrombocytopenia (ITP) and other thrombocytopenic conditions.

Preclinical Efficacy

Animal Model Condition Dosage Key Findings Reference
MiceChemotherapy-Induced Thrombocytopenia10, 30, or 100 µg/kg subcutaneous injectionsAccelerated platelet recovery compared to control. Doses ≥100 µg/kg significantly lessened the platelet nadir.[3]
Rhesus MonkeysHealthySingle subcutaneous doseDose-dependent increase in platelet count, peaking between days 7 and 9.[4]
Cynomolgus MonkeysHealthy500, 1000, or 5000 mcg/kg weekly subcutaneous injections for 13 or 26 weeksDose-dependent increase in platelet counts (1.5 to 4-fold).[5]

Clinical Efficacy in Immune Thrombocytopenia (ITP)

Study Population Dosage Key Findings Reference
Adult ITP PatientsTitrated weekly subcutaneous injections (1-10 mcg/kg)Significantly higher overall platelet response rates compared to placebo.[6]
Pediatric ITP PatientsTitrated weekly subcutaneous injections (1-10 mcg/kg)A durable platelet response was achieved in a significant portion of patients.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

This compound: Phase I Clinical Trial in Healthy Subjects
  • Study Design: A double-blind, placebo-controlled, single-dose escalation study.

  • Participants: Healthy adult male and female subjects.

  • Intervention: Single oral doses of this compound (5, 10, 20, 50, 100, and 150 mg) or placebo.

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Pharmacokinetics and pharmacodynamics, including platelet count monitoring.

  • Blood Sampling: Blood samples for platelet counts were collected at baseline and at various time points post-dose to assess the change in platelet levels.[2]

ONO_7746_Phase1_Workflow Screening Subject Screening Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Single Oral Dose Administration Randomization->Dosing Monitoring Safety, PK, and PD Monitoring (including platelet counts) Dosing->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: this compound Phase I Clinical Trial Workflow
Romiplostim: Chemotherapy-Induced Thrombocytopenia in Mice

  • Animal Model: Female BALB/c mice.

  • Induction of Thrombocytopenia: A combination of carboplatin and radiation therapy (CRT) was used to induce thrombocytopenia.

  • Intervention: Mice were treated with single subcutaneous injections of romiplostim (10, 30, or 100 µg/kg) or saline on day 0, 1, or 2 after CRT.

  • Endpoint: Platelet counts were monitored on various days post-treatment to assess the rate of platelet recovery.[3]

Romiplostim_Mouse_Workflow Acclimatization Mouse Acclimatization Induction Induction of Thrombocytopenia (Carboplatin + Radiation) Acclimatization->Induction Treatment Romiplostim or Saline Injection Induction->Treatment Monitoring Serial Blood Collection for Platelet Counts Treatment->Monitoring Endpoint_Analysis Analysis of Platelet Recovery Monitoring->Endpoint_Analysis

Caption: Romiplostim Mouse Study Workflow
Romiplostim: Healthy Rhesus Monkey Study

  • Animal Model: Rhesus monkeys.

  • Intervention: A single subcutaneous dose of romiplostim.

  • Endpoint: Platelet counts were monitored at baseline and on multiple days post-dosing to determine the time to peak platelet count and the magnitude of the response.[4]

Summary and Future Directions

Romiplostim is a well-established thrombopoietic agent with a large body of in vivo efficacy data supporting its clinical use in ITP. This compound is a promising oral TPO receptor agonist that has demonstrated a clear pharmacodynamic effect on platelet counts in healthy volunteers.

The key differentiator at this stage is the mode of administration, with this compound offering the convenience of an oral drug. However, a comprehensive comparison of their in vivo efficacy in relevant disease models is not yet possible due to the lack of published preclinical and clinical data for this compound in thrombocytopenic conditions.

Future research, including preclinical studies in animal models of ITP and chemotherapy-induced thrombocytopenia, as well as Phase II/III clinical trials, will be crucial to fully elucidate the in vivo efficacy profile of this compound and to allow for a direct and meaningful comparison with romiplostim.

Drug_Comparison ONO_MoA TPO Receptor Agonist Romi_MoA TPO Receptor Agonist ONO_Admin Oral Romi_Admin Subcutaneous Injection ONO_Admin->Romi_Admin Administration Route ONO_Efficacy Increased platelets in healthy volunteers Romi_Efficacy Effective in preclinical models and ITP patients ONO_Efficacy->Romi_Efficacy Efficacy Data ONO_Data Limited in vivo disease model data Romi_Data Extensive in vivo data ONO_Data->Romi_Data Data Availability Comparison Comparison Points

Caption: High-Level Comparison of this compound and Romiplostim

References

A Head-to-Head In Vitro Comparison of Thrombopoietin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thrombopoietin receptor (TPO-R) agonists are a class of drugs that stimulate the production of platelets by activating the TPO receptor, also known as c-Mpl. They are critical therapeutic agents for various forms of thrombocytopenia. This guide provides an objective in vitro comparison of the performance of different TPO receptor agonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies. The primary agonists discussed are the first-generation peptibody, romiplostim, and the second-generation small-molecule agonists, eltrombopag, avatrombopag, and lusutrombopag.

Mechanism of Action and Signaling Pathways

TPO receptor agonists mimic the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor on megakaryocytes and their precursors.[1] This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and maturation.

Romiplostim, a peptide-based agonist, binds to the extracellular domain of the TPO receptor, directly competing with endogenous TPO.[1] In contrast, the small-molecule agonists—eltrombopag, avatrombopag, and lusutrombopag—are non-peptide molecules that bind to the transmembrane domain of the receptor, activating it through a different allosteric mechanism.[1]

Upon activation, the TPO receptor initiates signaling primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This leads to the phosphorylation of STAT3 and STAT5, which then translocate to the nucleus to regulate the transcription of genes involved in megakaryopoiesis.[2][3] Other key pathways activated include the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K/AKT) pathways, which also play significant roles in cell survival and proliferation.[4][5]

TPO_Signaling cluster_receptor Cell Membrane cluster_agonists TPO Receptor Agonists cluster_downstream Downstream Signaling TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activation Romiplostim Romiplostim Romiplostim->TPO_R Extracellular binding Small_Molecules Eltrombopag Avatrombopag Lusutrombopag Small_Molecules->TPO_R Transmembrane binding STAT5 STAT5 JAK2->STAT5 Phosphorylation MAPK MAPK (ERK) JAK2->MAPK Phosphorylation PI3K PI3K/AKT JAK2->PI3K Phosphorylation pSTAT5 pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Gene Transcription pMAPK pMAPK pMAPK->Nucleus Gene Transcription pPI3K pPI3K pPI3K->Nucleus Gene Transcription Proliferation Proliferation Nucleus->Proliferation leads to Differentiation Differentiation Nucleus->Differentiation leads to

Caption: TPO Receptor Agonist Signaling Pathways.

In Vitro Performance Comparison

The following tables summarize the in vitro performance of TPO receptor agonists based on key experimental readouts. Data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Proliferation of TPO-Dependent Cell Lines

This table compares the potency of TPO receptor agonists in stimulating the proliferation of the human megakaryoblastic cell line UT-7/TPO, which is dependent on TPO for growth. Potency is typically measured as the half-maximal effective concentration (EC50).

AgonistCell LineAssayEC50Reference
rhTPO UT-7/TPOWST-1~1 ng/mL[6]
Romiplostim 32D-hTPO-RCellTiter-GloNot specified[7]
Eltrombopag UT-7/TPONot specifiedNot specified[6]
Table 2: Megakaryocyte Differentiation from CD34+ Progenitor Cells

This table compares the ability of TPO receptor agonists to induce the differentiation of human CD34+ hematopoietic stem and progenitor cells into megakaryocytes, often quantified by the expression of the surface marker CD41.

AgonistCell SourceKey ReadoutObservationReference
rhTPO Cord Blood CD34+CD41+ cellsDose-dependent increase in CD41+ cells[8]
Romiplostim Murine Lin- BMCD41+ cells, PloidyLess potent than murine TPO in inducing CD41+ cells and high-ploidy megakaryocytes.[9]
Eltrombopag Cord Blood CD34+CD41+ cellsSynergizes with TPO at low concentrations.[8]
Table 3: Activation of Downstream Signaling Pathways

This table summarizes the effects of TPO receptor agonists on the phosphorylation of key downstream signaling molecules.

AgonistCell TypePathwayObservationReference
rhTPO Human PlateletsSTAT1/3/5, AKTInduces phosphorylation of STAT1, STAT3, STAT5, and AKT.[10]
Romiplostim CD34+ progenitorsSTAT, AKT, ERKStrongly activates AKT with a mild effect on ERK.[5]
Eltrombopag Human PlateletsSTAT, AKTInduces phosphorylation of STAT proteins with no phosphorylation of AKT.[10]
Eltrombopag CD34+ progenitorsSTAT3/5, AKT, ERKActivates STAT3/5, AKT, and ERK pathways. AKT and ERK activation may be higher than with TPO.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on published methods and may require optimization for specific experimental conditions.

Cell Proliferation Assay (UT-7/TPO)

This protocol describes a method to assess the proliferative response of UT-7/TPO cells to TPO receptor agonists.

Proliferation_Workflow Start Start: UT-7/TPO cells in culture Wash Wash cells to remove TPO Start->Wash Seed Seed cells in 96-well plates (e.g., 1x10^4 cells/well) Wash->Seed Treat Add serial dilutions of TPO receptor agonists Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add proliferation reagent (e.g., WST-1, CellTiter-Glo) Incubate->Add_Reagent Measure Measure absorbance or luminescence Add_Reagent->Measure Analyze Analyze data and calculate EC50 Measure->Analyze

Caption: Workflow for Cell Proliferation Assay.

  • Cell Culture: Maintain UT-7/TPO cells in a suitable culture medium (e.g., IMDM) supplemented with 10% fetal bovine serum and recombinant human TPO (rhTPO) to support growth.

  • TPO Deprivation: Prior to the assay, wash the cells twice with TPO-free medium to remove any residual growth factor.

  • Cell Seeding: Resuspend the cells in TPO-free medium and seed them into 96-well plates at a density of approximately 1 x 10^4 cells per well.[6]

  • Agonist Treatment: Add serial dilutions of the TPO receptor agonists (e.g., rhTPO, romiplostim, eltrombopag) to the wells. Include a negative control (no agonist) and a positive control (saturating concentration of rhTPO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Proliferation Measurement: Add a proliferation detection reagent such as WST-1 or CellTiter-Glo® to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the signal intensity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.

Megakaryocyte Differentiation from CD34+ Cells

This protocol outlines a method to assess the differentiation of CD34+ cells into megakaryocytes in response to TPO receptor agonists.

Differentiation_Workflow Start Start: Isolate CD34+ cells Culture Culture cells in serum-free medium with TPO receptor agonists Start->Culture Incubate Incubate for 14 days Culture->Incubate Harvest Harvest cells Incubate->Harvest Stain Stain with fluorescently labeled anti-CD41 antibody Harvest->Stain Analyze Analyze by flow cytometry Stain->Analyze Quantify Quantify percentage of CD41+ cells and ploidy Analyze->Quantify

References

Validating the Specificity of ONO-7746 for the TPO Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ONO-7746, a small molecule thrombopoietin (TPO) receptor agonist, alongside other TPO receptor agonists. The focus is on the critical aspect of drug development: validating target specificity. Due to the discontinuation of this compound's development, publicly available preclinical data on its binding affinity, potency, and selectivity is limited. This guide presents the available information and compares it with established alternatives, highlighting the experimental approaches used to determine specificity in this class of drugs.

Executive Summary

This compound is an orally available small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[1] It was developed by Ono Pharmaceutical and demonstrated a potent platelet-increasing effect in a Phase 1 clinical trial.[2] However, its development was discontinued for strategic reasons.[2] Consequently, detailed preclinical data validating its specificity are not publicly available. This guide provides a framework for understanding the necessary specificity validation for a TPO receptor agonist by comparing the known information about this compound with data from other approved TPO receptor agonists: romiplostim, eltrombopag, avatrombopag, and lusutrombopag.

Comparative Data on TPO Receptor Agonists

The following table summarizes key pharmacological data for this compound and comparator TPO receptor agonists. The lack of publicly available data for this compound is noted.

ParameterThis compoundRomiplostimEltrombopagAvatrombopagLusutrombopag
Molecule Type Small MoleculePeptide-Fc FusionSmall MoleculeSmall MoleculeSmall Molecule
Binding Site on TPO-R Not Publicly AvailableExtracellular DomainTransmembrane DomainTransmembrane DomainTransmembrane Domain
Binding Affinity (Ki) Not Publicly Available~15-fold lower than TPONot Publicly AvailableNot Publicly AvailableNot Publicly Available
In Vitro Potency (EC50) Not Publicly AvailableNot Publicly AvailableNot Publicly Available3.3 ± 0.2 nM (in c-Mpl-Ba/F3 cells)[3]Not Publicly Available
Selectivity Profile Not Publicly AvailableNot Publicly AvailableNo activity on Epo, G-CSF, IFN-α, IFN-γ, or IL-3 receptorsNot Publicly AvailableNot Publicly Available
Off-Target Effects Not Publicly AvailableNot Publicly AvailablePotential for hepatotoxicityNot Publicly AvailableNot Publicly Available

Experimental Protocols for Specificity Validation

Validating the specificity of a TPO receptor agonist like this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity against other receptors. Below are detailed methodologies for key experiments typically employed in such a validation process.

TPO Receptor Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of the test compound for the TPO receptor.

Methodology: A common method is a competitive binding assay using a radiolabeled ligand.

  • Cell Line: A cell line engineered to overexpress the human TPO receptor (e.g., HEL, Ba/F3-hTPO-R).

  • Radioligand: A known TPO receptor ligand labeled with a radioisotope (e.g., [125I]-TPO).

  • Procedure:

    • Cells expressing the TPO receptor are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.

    • After reaching equilibrium, the cells are washed to remove unbound radioligand.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Cell-Based Proliferation Assay

Objective: To measure the functional potency (EC50) of the test compound in stimulating TPO receptor-dependent cell proliferation.

Methodology: A cell proliferation assay using a TPO-dependent cell line.

  • Cell Line: A hematopoietic cell line that is dependent on TPO for proliferation and survival (e.g., Ba/F3-hTPO-R).

  • Procedure:

    • The TPO-dependent cells are cultured in the absence of TPO to induce a quiescent state.

    • The cells are then treated with increasing concentrations of the test compound (e.g., this compound) or a known TPO receptor agonist as a positive control.

    • After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Selectivity Profiling (Counter-Screening)

Objective: To assess the specificity of the test compound by evaluating its activity on other, related and unrelated, receptors.

Methodology: The test compound is screened against a panel of cell lines expressing different cytokine receptors.

  • Cell Lines: A panel of cell lines, each expressing a different cytokine receptor (e.g., erythropoietin receptor, G-CSF receptor, IL-3 receptor). These cell lines are typically engineered to be dependent on their respective cytokines for proliferation.

  • Procedure:

    • Each cell line is treated with a high concentration of the test compound (e.g., this compound).

    • Cell proliferation or a downstream signaling event specific to each receptor is measured.

    • The activity of the test compound is compared to that of the specific ligand for each receptor.

  • Data Analysis: A lack of significant activity in the counter-screening assays indicates that the test compound is selective for the TPO receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TPO receptor signaling pathway and a typical experimental workflow for validating the specificity of a TPO receptor agonist.

TPO_Signaling_Pathway cluster_membrane Cell Membrane TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activates TPO_Agonist TPO Receptor Agonist (e.g., this compound) TPO_Agonist->TPO_R Binds to STAT STAT JAK2->STAT Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK JAK2->MAPK Activates Proliferation Megakaryocyte Proliferation STAT->Proliferation Differentiation Megakaryocyte Differentiation PI3K->Differentiation MAPK->Differentiation Platelet_Production Platelet Production Proliferation->Platelet_Production Differentiation->Platelet_Production

Caption: TPO Receptor Signaling Pathway.

Specificity_Validation_Workflow Start Start: Candidate TPO-R Agonist (e.g., this compound) Binding_Assay TPO Receptor Binding Assay (Determine Ki/Kd) Start->Binding_Assay Proliferation_Assay TPO-Dependent Cell Proliferation Assay (Determine EC50) Start->Proliferation_Assay Data_Analysis Data Analysis and Specificity Assessment Binding_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Selectivity_Screening Selectivity Counter-Screening (vs. other cytokine receptors) Off_Target_Screening Broad Off-Target Screening (e.g., Kinase Panel) Selectivity_Screening->Off_Target_Screening Off_Target_Screening->Data_Analysis Data_Analysis->Selectivity_Screening Specific_Agonist Conclusion: Specific TPO-R Agonist Data_Analysis->Specific_Agonist High Affinity & Potency No Off-Target Activity Non_Specific Conclusion: Non-Specific or Off-Target Effects Data_Analysis->Non_Specific Low Affinity/Potency or Significant Off-Target Activity

Caption: Experimental Workflow for Specificity Validation.

Conclusion

Validating the specificity of a drug candidate is paramount to ensure its safety and efficacy. While this compound showed promise in early clinical development as a potent TPO receptor agonist, the lack of publicly available, detailed preclinical data on its binding affinity, potency, and selectivity makes a direct and comprehensive comparison with other TPO receptor agonists challenging. The experimental protocols and workflows outlined in this guide provide a clear framework for the types of studies necessary to establish the specificity of a TPO receptor agonist. For researchers in the field, understanding these validation steps is crucial for the development of novel and safe therapeutics for thrombocytopenia. The comparison with established agents underscores the data required to confidently advance a candidate through the drug development pipeline.

References

ONO-7746: A New Contender in Thrombopoietin Receptor Agonism—A Comparative Analysis Against First-Generation TPO-RAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging thrombopoietin receptor agonist (TPO-RA), ONO-7746, against the established first-generation agents, romiplostim and eltrombopag. This analysis is based on available preclinical and early clinical data for this compound and extensive clinical trial data for the first-generation TPO-RAs.

This compound is an orally available small molecule agonist of the thrombopoietin (TPO) receptor, also known as c-Mpl, with the potential to stimulate megakaryopoiesis and increase platelet production.[1] Its development marks a continued effort to refine TPO-RA therapy for conditions such as immune thrombocytopenia (ITP) and chemotherapy-induced thrombocytopenia. This guide will delve into the available efficacy data, experimental protocols, and mechanisms of action to draw a comparative picture with the widely used first-generation TPO-RAs, romiplostim and eltrombopag.

Comparative Efficacy: A Look at the Numbers

Direct comparative clinical trials between this compound and first-generation TPO-RAs are not yet available. However, by examining data from separate clinical studies, we can infer a preliminary comparison of their potential efficacy. It is crucial to note that the data for this compound is from a Phase 1 study in healthy subjects, which may not directly translate to efficacy in patient populations.

Efficacy ParameterThis compound (Healthy Subjects)Romiplostim (ITP Patients)Eltrombopag (ITP Patients)
Platelet Response Rate Dose-dependent increase; up to 117% increase from baseline at 150 mg.[1]Platelet response rates of 78-87% have been observed in various studies.[2][3] A network meta-analysis suggested romiplostim as the most effective among several TPO-RAs.[4]Response rates of 70-81% have been reported in clinical trials.[5]
Time to Platelet Response Increase from baseline beginning on Days 3 or 4, peaking between Days 9 and 11.[1]Median time to first platelet response is approximately 2 weeks.[3]A dose-finding trial showed a response by day 43.[5]
Duration of Effect Platelet counts returned to baseline levels by Day 28 after a single dose.[1]Weekly administration is required to maintain platelet counts.Daily oral administration is necessary to maintain therapeutic effect.
Route of Administration Oral.[1]Subcutaneous injection.Oral.

Mechanism of Action: Shared Pathways, Different Molecules

All three agents—this compound, romiplostim, and eltrombopag—act as TPO receptor agonists, stimulating the same downstream signaling pathways to promote megakaryocyte proliferation and differentiation, ultimately leading to increased platelet production. However, their molecular structures and binding sites on the TPO receptor differ.

Romiplostim is a "peptibody," a fusion protein that mimics TPO and binds to the TPO receptor. In contrast, eltrombopag and this compound are small, non-peptide molecules that also activate the TPO receptor.

TPO_RA_Signaling_Pathway cluster_ligands TPO Receptor Agonists cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_outcome Cellular Response This compound This compound TPO Receptor (c-Mpl) TPO Receptor (c-Mpl) This compound->TPO Receptor (c-Mpl) Romiplostim Romiplostim Romiplostim->TPO Receptor (c-Mpl) Eltrombopag Eltrombopag Eltrombopag->TPO Receptor (c-Mpl) JAK2 JAK2 TPO Receptor (c-Mpl)->JAK2 STAT3/5 STAT3/5 JAK2->STAT3/5 PI3K/Akt PI3K/Akt JAK2->PI3K/Akt MAPK/ERK MAPK/ERK JAK2->MAPK/ERK Megakaryocyte Proliferation & Differentiation Megakaryocyte Proliferation & Differentiation STAT3/5->Megakaryocyte Proliferation & Differentiation PI3K/Akt->Megakaryocyte Proliferation & Differentiation MAPK/ERK->Megakaryocyte Proliferation & Differentiation Increased Platelet Production Increased Platelet Production Megakaryocyte Proliferation & Differentiation->Increased Platelet Production

TPO-RA Signaling Pathway

Experimental Protocols: A Glimpse into the Research

Details of the experimental protocols provide insight into how the efficacy of these TPO-RAs was evaluated.

This compound: Phase 1 Study in Healthy Subjects
  • Study Design: A double-blind, placebo-controlled, single ascending dose study.

  • Participants: Healthy adult subjects.

  • Intervention: Single oral doses of this compound (5, 10, 20, 50, 100, and 150 mg) or placebo.[1]

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Pharmacokinetics and pharmacodynamics (platelet count).[1]

  • Key Assessments: Blood samples for pharmacokinetic analysis and platelet counts were collected at various time points.

ONO7746_Workflow Healthy Subjects Healthy Subjects Randomization Randomization Healthy Subjects->Randomization Single Oral Dose Single Oral Dose Randomization->Single Oral Dose This compound Placebo Placebo Randomization->Placebo Monitoring Monitoring Single Oral Dose->Monitoring Placebo->Monitoring Data Analysis Data Analysis Monitoring->Data Analysis Safety, PK, PD

This compound Phase 1 Workflow
Romiplostim: Pivotal Phase 3 Trials in ITP

  • Study Design: Two parallel, double-blind, placebo-controlled, 24-week studies.[6]

  • Participants: One trial with splenectomized and one with non-splenectomized adult patients with chronic ITP.[6]

  • Intervention: Weekly subcutaneous injections of romiplostim (starting at 1 mcg/kg, titrated to a maximum of 10 mcg/kg) or placebo.[6]

  • Primary Endpoint: Achievement of a durable platelet response, defined as a weekly platelet count ≥ 50 x 109/L for at least 6 of the last 8 weeks of the 24-week treatment period without rescue therapies.[6]

  • Key Assessments: Weekly platelet counts, assessment of bleeding events, and use of rescue medications.

Eltrombopag: Phase 3 Randomized Controlled Trial in ITP
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Adult patients with chronic ITP who had an insufficient response to previous therapies.

  • Intervention: Daily oral administration of eltrombopag (starting at 50 mg, titrated to a maximum of 75 mg) or placebo.

  • Primary Endpoint: Proportion of patients achieving a platelet count of ≥50,000/μL.

  • Key Assessments: Regular monitoring of platelet counts, liver function tests, and assessment of bleeding events.

Concluding Remarks and Future Directions

This compound shows promise as a potential new oral TPO-RA based on early clinical data in healthy volunteers. Its oral administration offers a convenient alternative to the injectable romiplostim. However, a direct comparison of its efficacy and safety profile against first-generation TPO-RAs in a patient population is necessary to establish its clinical value.

Future clinical trials in patients with ITP and other thrombocytopenic conditions will be crucial to determine the therapeutic niche of this compound. Key areas of investigation will include its long-term efficacy, safety, and potential advantages over existing therapies, such as a different side-effect profile or improved patient convenience. Researchers and clinicians eagerly await further data to understand the full potential of this next-generation TPO-RA.

References

In Vivo Validation of ONO-4641 for Autoimmune Neuropathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of ONO-4641, a novel sphingosine-1-phosphate (S1P) receptor agonist, with established and alternative therapies for the treatment of autoimmune neuropathies, using the Experimental Autoimmune Neuritis (EAN) rat model as a proxy for Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).

Executive Summary

ONO-4641 (Ceralifimod) is a selective agonist for S1P receptors 1 and 5, demonstrating potent immunomodulatory effects in preclinical models of autoimmune disease.[1][2] Its mechanism of action, involving the sequestration of lymphocytes in secondary lymphoid tissues, offers a targeted approach to mitigating the autoimmune-mediated nerve damage characteristic of CIDP. This guide presents a comparative analysis of in vivo data for ONO-4641 against standard first-line therapies, Corticosteroids (Prednisolone) and Intravenous Immunoglobulin (IVIg), in the EAN model.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies in the rat EAN model, providing a direct comparison of ONO-4641 with alternative treatments.

Table 1: Comparison of Clinical Scores in the EAN Rat Model

Treatment GroupDosagePeak Mean Clinical Score (approx.)Onset of Action (approx. days post-induction)Reference
ONO-4641 0.1 mg/kg/day, p.o.1.010[1][2]
Prednisolone 3 mg/kg/day, p.o.1.510[1]
IVIg 400 mg/kg, i.v.2.010
Vehicle Control N/A3.510[1]

Clinical Score Scale: 0 = Normal; 1 = Limp tail; 2 = Ataxia; 3 = Paraparesis; 4 = Paraplegia; 5 = Moribund.

Table 2: Comparison of Electrophysiological and Histological Outcomes in the EAN Rat Model

Treatment GroupDosageSciatic Nerve Conduction Velocity (m/s, approx.)Nerve Infiltration (Qualitative)Reference
ONO-4641 0.1 mg/kg/day, p.o.45Significantly reduced[1]
Prednisolone 3 mg/kg/day, p.o.35Moderately reduced[1]
IVIg 400 mg/kg, i.v.40Significantly reduced
Vehicle Control N/A25Severe[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ONO-4641 and a typical experimental workflow for its evaluation in an in vivo model of autoimmune neuropathy.

ONO_4641_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_cns Peripheral Nerve Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor S1P_Gradient S1P Gradient Lymphocyte->S1P_Gradient No Response S1P1_Receptor->Lymphocyte Blocks Egress Effector_T_Cells Effector T-Cells Nerve_Inflammation Nerve Inflammation Effector_T_Cells->Nerve_Inflammation Infiltration ONO_4641 ONO-4641 ONO_4641->S1P1_Receptor

Caption: ONO-4641 signaling pathway.

EAN_Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Lewis Rats) Start->Animal_Acclimatization EAN_Induction EAN Induction (P2 Peptide Emulsion) Animal_Acclimatization->EAN_Induction Group_Randomization Group Randomization EAN_Induction->Group_Randomization Treatment_Administration Treatment Administration (ONO-4641, Prednisolone, IVIg, Vehicle) Group_Randomization->Treatment_Administration Monitoring Daily Monitoring (Clinical Score, Body Weight) Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Electrophysiology, Histology) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: EAN experimental workflow.

Experimental Protocols

Experimental Autoimmune Neuritis (EAN) Model Induction
  • Animals: Female Lewis rats (8-10 weeks old) are used.

  • Induction: EAN is induced by subcutaneous immunization at the base of the tail with an emulsion containing 100 µg of synthetic neuritogenic P2 peptide (amino acids 53-78) in complete Freund's adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

  • Clinical Scoring: Animals are monitored daily for clinical signs of disease and body weight changes. The clinical severity is graded on a scale of 0 to 5: 0, normal; 1, limp tail; 2, ataxia; 3, paraparesis; 4, paraplegia; 5, moribund state.

Treatment Administration
  • ONO-4641: Administered orally (p.o.) once daily at doses of 0.03 mg/kg and 0.1 mg/kg, starting from the day of immunization.[1][2]

  • Prednisolone: Administered orally (p.o.) once daily at a dose of 3 mg/kg, starting from the day of immunization.[1]

  • Intravenous Immunoglobulin (IVIg): Administered intravenously (i.v.) at a dose of 400 mg/kg on specified days post-immunization.

Endpoint Analysis
  • Electrophysiology: At the study endpoint (e.g., day 21 post-immunization), sciatic nerve conduction velocity is measured under anesthesia to assess nerve function.

  • Histology: Sciatic nerves and spinal cords are collected for histological analysis to evaluate the extent of immune cell infiltration and demyelination. Immunohistochemistry for markers such as CD3 (T-cells) and Iba1 (macrophages/microglia) is performed.

Conclusion

The in vivo data from the EAN rat model suggests that ONO-4641 is a promising therapeutic candidate for autoimmune neuropathies like CIDP. At a dose of 0.1 mg/kg, ONO-4641 demonstrated superior efficacy in reducing clinical signs of disease and improving nerve conduction velocity compared to prednisolone in the presented studies.[1][2] Its targeted mechanism of action, which prevents the infiltration of pathogenic lymphocytes into the peripheral nervous system, may offer a more favorable safety and efficacy profile over broader immunosuppressants. Further clinical investigation is warranted to validate these preclinical findings in patients with CIDP.

References

Comparative analysis of ONO-7746 and avatrombopag

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of ONO-7746 and Avatrombopag: A Guide for Researchers

This guide provides a detailed comparative analysis of two small molecule, orally available thrombopoietin receptor (TPO-R) agonists: this compound and avatrombopag. While both compounds share a common mechanism of action, their developmental trajectories have diverged significantly, with avatrombopag achieving regulatory approval and clinical use, whereas the development of this compound was discontinued. This analysis is intended for researchers, scientists, and drug development professionals interested in the landscape of TPO-R agonists.

Introduction and Developmental Status

Avatrombopag , marketed as Doptelet®, is a second-generation TPO-R agonist approved by the U.S. Food and Drug Administration (FDA) for the treatment of thrombocytopenia in adult patients with chronic liver disease scheduled to undergo a procedure, and for the treatment of thrombocytopenia in patients with chronic immune thrombocytopenia (ITP) who have had an insufficient response to a previous treatment.[1][2][3][4] Its efficacy and safety have been established in multiple Phase 2 and Phase 3 clinical trials.[5][6]

This compound (also known as NIP-022) is also an orally active small molecule TPO-R agonist.[7][8] Early clinical development showed that it was well-tolerated and demonstrated a potent platelet-increasing effect in a Phase 1 trial involving healthy volunteers.[8][9] However, in 2014, Ono Pharmaceutical announced the discontinuation of its development for strategic reasons.[8] Consequently, publicly available data for this compound is limited to this early-stage trial.

Mechanism of Action

Both avatrombopag and this compound are designed to mimic the effects of endogenous thrombopoietin (TPO), the primary regulator of platelet production.[10][11] They bind to and activate the TPO receptor (also known as c-Mpl), which is expressed on the surface of megakaryocytes and their precursors in the bone marrow.[7][12] This binding event initiates a cascade of intracellular signaling that stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to an increased production and release of platelets into the bloodstream.[11][12]

The key signaling pathways activated by TPO receptor agonists like avatrombopag include:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway : A primary pathway for cytokine receptor signaling, crucial for cell proliferation and differentiation.[12][13][14]

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway : Involved in cell growth and differentiation.[12][14][15]

  • Phosphatidylinositol 3-Kinase (PI3K/AKT) Pathway : Plays a role in cell survival and proliferation.[12][14][16]

Avatrombopag specifically binds to the transmembrane domain of the TPO receptor, a characteristic it shares with other second-generation oral TPO-RAs like eltrombopag and lusutrombopag.[11][14][15] This non-competitive binding allows it to activate the receptor without interfering with the binding of endogenous TPO.

TPO_Signaling_Pathway Thrombopoietin Receptor (TPO-R) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_stat JAK-STAT Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_nucleus Nucleus TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activates Agonist Avatrombopag or This compound Agonist->TPO_R Binds & Activates STAT STAT3/5 JAK2->STAT Phosphorylates SHC SHC JAK2->SHC Phosphorylates PI3K PI3K JAK2->PI3K Activates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription STAT_dimer->Transcription GRB2_SOS GRB2/SOS SHC->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Outcome Megakaryocyte Proliferation & Differentiation (↑ Platelet Production) Transcription->Outcome

Caption: TPO-R signaling initiated by agonists like avatrombopag and this compound.

Comparative Data Presentation

Due to the different developmental stages of the two drugs, a direct comparison of efficacy in patient populations is not possible. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetic Profile

Parameter This compound (Healthy Volunteers)[9] Avatrombopag (Patient Data)[12]
Administration Oral Oral
Tmax (Median) 3.0 - 4.0 hours ~5-6 hours
T½ (Mean) 22 - 27 hours ~19 hours
Metabolism Not specified Hepatic (primarily CYP3A4)

| Excretion | Not specified | Primarily feces |

Table 2: Pharmacodynamic and Clinical Data

Parameter This compound Avatrombopag
Development Status Discontinued (Phase 1)[8] FDA Approved[1]
Indication Investigated for Chemotherapy-Induced Thrombocytopenia[8] Chronic ITP; Chronic Liver Disease[1][2]
Efficacy Endpoint Phase 1 (Healthy Volunteers): Dose-dependent ↑ in platelet count. Peak at Days 9-11.[9] Phase 3 (ITP): Superior to placebo in cumulative weeks of platelet response (median 12.4 vs 0.0 weeks).[5][6]

| Dose | 5, 10, 20, 50, 100, 150 mg (single dose)[9] | 20 mg/day (ITP); 40 or 60 mg for 5 days (CLD)[2][5] |

Experimental Protocols

Detailed methodologies for the clinical trials are crucial for interpreting the results.

This compound: Phase 1, Single Ascending Dose Study
  • Study Design: A double-blind, placebo-controlled, single-dose escalation study in healthy subjects.[9]

  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

  • Methodology:

    • Subject Enrollment: 48 healthy subjects were enrolled into 6 cohorts of 8 subjects each.[9]

    • Randomization: Within each cohort, subjects were randomized in a 3:1 ratio to receive a single oral dose of this compound or a matching placebo.[9]

    • Dose Escalation: Doses were escalated through cohorts: 5, 10, 20, 50, 100, and 150 mg.[9]

    • PK Analysis: Plasma samples were collected at multiple time points to determine the concentration-time profile of this compound and calculate parameters like Tmax and T½.[9]

    • PD Analysis: Platelet counts were monitored regularly (e.g., daily or every other day) for up to 28 days to assess the thrombopoietic effect. Platelet activation and aggregation were also measured.[9]

    • Safety Monitoring: Adverse events, clinical laboratory results, vital signs, and ECGs were monitored throughout the study.[9]

Experimental_Workflow Workflow for a Phase 1, Single Ascending Dose Clinical Trial cluster_setup cluster_execution cluster_analysis Screening Subject Screening (Healthy Volunteers) Enrollment Enrollment into Dose Cohorts Screening->Enrollment Randomization Randomization (3:1) Drug vs. Placebo Enrollment->Randomization Dosing Single Oral Dose Administration Randomization->Dosing Monitoring Intensive Monitoring (e.g., 0-48 hours) Dosing->Monitoring Safety_Analysis Safety & Tolerability Analysis (Adverse Events, Vitals) FollowUp Extended Follow-up (e.g., up to 28 days) Monitoring->FollowUp PK_Analysis Pharmacokinetic (PK) Analysis (Plasma Drug Levels) Monitoring->PK_Analysis Monitoring->Safety_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (Platelet Counts) FollowUp->PD_Analysis FollowUp->Safety_Analysis Outcome Dose Escalation Decision for Next Cohort PK_Analysis->Outcome PD_Analysis->Outcome Safety_Analysis->Outcome

Caption: A typical workflow for a Phase 1 dose-escalation study.

Avatrombopag: Phase 3 Study in Chronic ITP (NCT01438840)
  • Study Design: A 6-month, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[5][6]

  • Objective: To demonstrate the superiority of avatrombopag to placebo in raising and maintaining platelet counts in adults with chronic ITP.[6]

  • Methodology:

    • Subject Enrollment: 49 adult patients with chronic ITP and a platelet count <30 x 10⁹/L were enrolled.[5][6]

    • Randomization: Patients were randomized to receive either avatrombopag (20 mg/day, N=32) or placebo (N=17).[5]

    • Treatment Period: Patients received the assigned treatment for 6 months.[6]

    • Primary Endpoint: The primary efficacy measure was the cumulative number of weeks during the 6-month period that the platelet count was ≥50 x 10⁹/L without the need for rescue therapy.[5]

    • Secondary Endpoints: Included the platelet response rate at Day 8 and reductions in the use of concomitant ITP medications.[5]

    • Data Collection: Platelet counts were measured regularly. Use of rescue medications and adverse events were recorded throughout the study.

Summary and Conclusion

Both this compound and avatrombopag are oral TPO-R agonists that stimulate platelet production by activating the c-Mpl receptor and its downstream signaling pathways. Avatrombopag has successfully navigated extensive clinical trials, demonstrating its efficacy and safety in treating thrombocytopenia associated with chronic ITP and chronic liver disease, leading to its approval and clinical use.

In contrast, this compound, despite showing promise in a Phase 1 study with a potent platelet-increasing effect and a favorable pharmacokinetic profile, had its development halted. While the specific "strategic grounds" for its discontinuation are not public, the comparison highlights the significant challenges and attrition rates inherent in drug development. The available data suggests this compound had a viable mechanism of action, but its journey was cut short long before a full comparative assessment against drugs like avatrombopag could be performed in a patient population. For researchers, this case study underscores that promising early-phase data is not always a guarantee of progression to later-stage development and approval.

References

A Comparative Analysis of Thrombopoietin Receptor Agonists and Current Therapies for Immune Thrombocytopenia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of treatments for Immune Thrombocytopenia (ITP), a rare autoimmune disorder characterized by a low platelet count, various therapeutic strategies are employed to mitigate bleeding risks and improve patient quality of life. While the investigational compound ONO-7746, a thrombopoietin receptor agonist, is no longer in active development and was not specifically trialed for ITP, an examination of its drug class—Thrombopoietin (TPO) Receptor Agonists—against current ITP treatments provides valuable insights for researchers and drug development professionals. This guide objectively compares the performance of TPO receptor agonists with other therapeutic alternatives, supported by available experimental data.

Immune Thrombocytopenia is primarily managed by reducing platelet destruction and increasing platelet production. Current therapeutic options range from corticosteroids and immunoglobulins to more targeted therapies. The emergence of TPO receptor agonists marked a significant advancement in ITP management by directly stimulating platelet production.

Mechanism of Action: TPO Receptor Agonists

TPO receptor agonists are designed to mimic the effects of endogenous thrombopoietin, the primary regulator of platelet production. These agents bind to and activate the TPO receptor (c-MPL) on megakaryocytes, the precursor cells to platelets in the bone marrow. This activation initiates intracellular signaling cascades, including the JAK2 and STAT5 kinase pathways, which promote the proliferation and differentiation of megakaryocytes, ultimately leading to an increase in circulating platelet counts.[1] This mechanism directly addresses the impaired platelet production that can occur in ITP.[2]

Current ITP Treatment Landscape: A Comparative Overview

The treatment of ITP is multifaceted, with several classes of drugs utilized, each with a distinct mechanism of action. The following sections provide a comparative analysis of TPO receptor agonists against other key therapeutic classes.

Data Presentation: Efficacy and Safety of ITP Therapies

The following tables summarize quantitative data from clinical trials of various ITP treatments, offering a comparative perspective on their efficacy and safety profiles.

Table 1: Efficacy of Selected ITP Therapies

Drug ClassDrugTrial/StudyPrimary EndpointResponse Rate
TPO Receptor Agonists AvatrombopagPhase 3 (NCT01438840)Cumulative weeks of platelet response (≥50x10⁹/L) without rescue therapy12.4 weeks (vs. 0 weeks for placebo)[3]
RomiplostimOpen-label extensionPlatelet response (≥50x10⁹/L) at least once95%[2]
BTK Inhibitors RilzabrutinibLUNA 3 (Phase 3)Durable platelet response (platelets ≥50,000/μL for ≥8 of the last 12 weeks of treatment)23% (vs. 0% for placebo)[1][4]
ZanubrutinibPhase 2 (NCT05279872)Overall response (platelets ≥30x10⁹/L and ≥2-fold increase from baseline without rescue) at 4 weeks55%[3]
Syk Inhibitors SovleplenibPhase not specifiedDurable response (platelet count ≥50x10⁹/L on ≥4 of 6 visits between weeks 14-24)Significantly greater than placebo[2]
Anti-CD38 Monoclonal Antibody MezagitamabPhase 2Not specifiedHigh response rates in relapsed/refractory patients[4]
Neonatal Fc Receptor (FcRn) Blocker EfgartigimodPhase 3 (ADVANCE IV)Not specifiedRapid reduction in total IgG levels associated with clinically relevant platelet count increases[3]

Table 2: Safety Profile of Selected ITP Therapies

Drug ClassDrugCommon Adverse EventsSerious Adverse Events
TPO Receptor Agonists AvatrombopagHeadache, fatigue, epistaxis (mostly mild)[3]Thrombotic/thromboembolic complications
RomiplostimBleeding events (57%), thrombotic events (6.5%)[2]Not specified
BTK Inhibitors RilzabrutinibDiarrhea, nausea (mostly mild to moderate)[4]Not specified
ZanubrutinibUpper respiratory tract infection (25%)[3]No grade 4 or worse adverse events reported[3]
Syk Inhibitors SovleplenibFavorable safety profile reported[2]Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative experimental protocol for a clinical trial investigating a novel agent for ITP.

Representative Phase 3 Clinical Trial Protocol for an Oral ITP Therapeutic

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-arm study.

  • Participants: Adult patients (≥18 years of age) with a confirmed diagnosis of primary ITP for more than 12 months and a baseline mean platelet count of <30 x 10⁹/L.[5] Patients must have had an insufficient response to at least one prior ITP therapy.

  • Intervention: Eligible participants are randomized (e.g., in a 2:1 ratio) to receive either the investigational oral agent or a matching placebo, administered daily for a defined period (e.g., 24 weeks).[6]

  • Primary Endpoint: The primary efficacy endpoint is typically a measure of durable platelet response, such as the proportion of patients achieving a platelet count of ≥50 x 10⁹/L for a specified number of weeks during the latter part of the treatment period, without the need for rescue therapy.[1]

  • Secondary Endpoints: These may include overall platelet response rate, time to platelet response, reduction in bleeding events, use of rescue medications, and patient-reported outcomes such as fatigue and quality of life.[1]

  • Safety Assessment: Safety is monitored throughout the study by recording all adverse events, with severity graded according to standardized criteria. Laboratory parameters and vital signs are also regularly assessed.

  • Follow-up: After the initial treatment period, patients may enter an open-label extension phase where all participants receive the active drug. A final follow-up period off the study drug assesses the durability of the response and any long-term safety signals.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TPO_Receptor_Signaling cluster_membrane Cell Membrane TPO_R TPO Receptor (c-MPL) JAK2 JAK2 TPO_R->JAK2 Activates TPO_Agonist TPO Receptor Agonist (e.g., this compound class) TPO_Agonist->TPO_R Binds to STAT5 STAT5 JAK2->STAT5 Phosphorylates Megakaryocyte_Prolif Megakaryocyte Proliferation & Differentiation STAT5->Megakaryocyte_Prolif Promotes Platelet_Production Increased Platelet Production Megakaryocyte_Prolif->Platelet_Production

Caption: TPO Receptor Agonist Signaling Pathway.

ITP_Trial_Workflow Screening Screening Period (up to 2 weeks) Randomization Randomization (2:1) Screening->Randomization Treatment_A Double-Blind Treatment: Investigational Drug (24 weeks) Randomization->Treatment_A Arm A Treatment_B Double-Blind Treatment: Placebo (24 weeks) Randomization->Treatment_B Arm B OLE Open-Label Extension (All receive active drug) (e.g., 52 weeks) Treatment_A->OLE Treatment_B->OLE Follow_up Follow-up Period (off-drug) (approx. 8 weeks) OLE->Follow_up ITP_Treatment_Approaches cluster_destruction Mechanisms to Reduce Platelet Destruction cluster_production Mechanisms to Increase Platelet Production ITP_Pathophysiology ITP Pathophysiology Platelet_Destruction Increased Platelet Destruction ITP_Pathophysiology->Platelet_Destruction Platelet_Production_Issue Impaired Platelet Production ITP_Pathophysiology->Platelet_Production_Issue Corticosteroids Corticosteroids Platelet_Destruction->Corticosteroids IVIg IVIg Platelet_Destruction->IVIg Rituximab Rituximab (Anti-CD20) Platelet_Destruction->Rituximab Syk_Inhibitors Syk Inhibitors Platelet_Destruction->Syk_Inhibitors BTK_Inhibitors BTK Inhibitors Platelet_Destruction->BTK_Inhibitors FcRn_Blockers FcRn Blockers Platelet_Destruction->FcRn_Blockers TPO_Agonists TPO Receptor Agonists Platelet_Production_Issue->TPO_Agonists Treatment_Goal Therapeutic Goals Reduce_Destruction Reduce Destruction Reduce_Destruction->Treatment_Goal Increase_Production Increase Production Increase_Production->Treatment_Goal

References

Safety Operating Guide

Navigating the Disposal of ONO-7746: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office. In the absence of a specific Safety Data Sheet (SDS) for ONO-7746, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Closed-toe shoes

Step-by-Step Disposal Protocol

The proper disposal of a research chemical without specific guidelines is a process centered on risk minimization and adherence to institutional and local regulations.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.

  • Solid Waste: Collect solid waste, such as contaminated gloves, weigh boats, and absorbent paper, in a dedicated, clearly labeled, and compatible container.

  • Liquid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container for any solutions containing this compound.

  • Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Store containers in a secondary containment bin to prevent spills.

Step 3: Labeling and Documentation

Accurate labeling is a legal requirement and is essential for safe disposal.

  • Hazardous Waste Label: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Avoid using abbreviations.

  • Waste Log: Maintain a detailed log of all chemicals added to a waste container to ensure an accurate inventory.

Step 4: Arranging for Disposal

  • Contact EHS: Once your waste container is full or you have completed your work with this compound, contact your institution's EHS office to schedule a waste pickup. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.

Quantitative Waste Management Guidelines

While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste guidelines provide quantitative thresholds for storage in Satellite Accumulation Areas.

GuidelineMaximum Quantity in SAA
Maximum Hazardous Waste 55 gallons
Maximum Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kilogram (solid)
Residue in "Empty" Container ≤ 2.5 cm (1 inch) of residue or ≤ 3% by weight

Note: this compound is not currently classified as a P-listed (acutely toxic) waste.

Experimental Protocols

There are no publicly available, peer-reviewed experimental protocols for the specific neutralization or degradation of this compound for disposal purposes. In the absence of such data, chemical treatment of the waste is not recommended. The most prudent course of action is to entrust the disposal to a licensed hazardous waste disposal contractor via your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound, for which specific disposal information is unavailable.

This compound Disposal Workflow A Start: this compound Waste Generated B Consult Institutional EHS Guidelines and Local Regulations A->B C Segregate Waste by Type (Solid, Liquid, Sharps) B->C D Use Designated, Compatible, and Labeled Hazardous Waste Containers C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Maintain Accurate Waste Log E->F G Container Full or Project Complete? F->G G->E No H Contact EHS for Waste Pickup G->H Yes I End: Waste Disposed of by Licensed Contractor H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling ONO-7746

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of ONO-7746, a potent, orally active small-molecule thrombopoietin receptor (c-Mpl) agonist. Given its pharmacological activity, careful adherence to these procedures is essential to ensure personnel safety and minimize environmental impact. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent pharmaceutical compounds.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various procedures involving this compound.

Procedure Gloves Eye Protection Lab Coat Respiratory Protection
Receiving & Storage Nitrile or Neoprene (double-gloving recommended)Safety glasses with side shieldsStandard lab coatNot generally required
Weighing (powder) Nitrile or Neoprene (double-gloving mandatory)Chemical splash gogglesDisposable, solid-front lab coatNIOSH-approved N95 or higher respirator
Solubilization Nitrile or Neoprene (double-gloving mandatory)Chemical splash gogglesDisposable, solid-front lab coatUse within a certified chemical fume hood
In-vitro/In-vivo use Nitrile or Neoprene (double-gloving recommended)Safety glasses with side shieldsStandard lab coatNot generally required if handled in solution
Waste Disposal Nitrile or Neoprene (double-gloving mandatory)Chemical splash gogglesDisposable, solid-front lab coatNIOSH-approved N95 or higher respirator for solid waste

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

A. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log: Record the date of receipt and assigned storage location.

  • Store: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Recommended storage is in a cool, dry place.

B. Weighing of Solid this compound

  • Designated Area: All weighing of powdered this compound must be conducted in a designated area, such as a powder containment hood or a certified chemical fume hood, to prevent inhalation of airborne particles.

  • PPE: Don the appropriate PPE as outlined in the table above, including double gloves, a disposable lab coat, and a respirator.

  • Equipment: Use dedicated, calibrated equipment (e.g., spatulas, weigh boats).

  • Technique: Handle the compound gently to minimize dust generation.

  • Cleaning: Decontaminate all surfaces and equipment immediately after use with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.

C. Solubilization

  • Location: Perform all solubilization procedures within a certified chemical fume hood.

  • Solvent: Use the appropriate solvent as determined by the experimental protocol.

  • Addition: Add the solvent to the weighed this compound slowly to avoid splashing.

  • Sealing: Securely cap the container immediately after dissolution.

D. Experimental Use

  • Labeling: Clearly label all solutions containing this compound with the compound name, concentration, and date.

  • Handling Solutions: When handling solutions, wear appropriate PPE to protect against skin and eye contact.

  • Spill Kit: Ensure a spill kit appropriate for potent compounds is readily available.

III. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

A. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, used PPE, contaminated labware) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

B. Waste Disposal Procedure

  • Collection: Collect all waste at the point of generation in the appropriate, labeled containers.

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.

IV. Visual Guides for Safe Handling

Diagram 1: this compound Safe Handling Workflow

Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing (in containment) Storage->Weighing Solubilization Solubilization (in fume hood) Weighing->Solubilization Experiment Experimental Use Solubilization->Experiment Waste Waste Segregation & Collection Experiment->Waste Disposal Hazardous Waste Disposal Waste->Disposal cluster_procedure Procedure cluster_ppe Required PPE Handling Powder Handling Powder Respirator Respirator Handling Powder->Respirator Goggles Goggles Handling Powder->Goggles Double Gloves Double Gloves Handling Powder->Double Gloves Disposable Coat Disposable Coat Handling Powder->Disposable Coat Handling Solution Handling Solution Handling Solution->Double Gloves Safety Glasses Safety Glasses Handling Solution->Safety Glasses Standard Coat Standard Coat Handling Solution->Standard Coat

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.